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  • Product: 2-Propenenitrile, 3-ethoxy-
  • CAS: 61310-53-0

Core Science & Biosynthesis

Foundational

Advanced Technical Guide: Synthesis of 3-Ethoxyacrylonitrile

Author: BenchChem Technical Support Team. Date: March 2026

CAS No: 61310-53-0 | Formula: C₅H₇NO | MW: 97.12 g/mol Synonyms:


-Ethoxyacrylonitrile, 3-Ethoxyprop-2-enenitrile[1]

Executive Summary

3-Ethoxyacrylonitrile is a pivotal "push-pull" alkene intermediate in heterocyclic chemistry.[1] Characterized by an electron-donating ethoxy group and an electron-withdrawing nitrile group at opposite ends of a vinyl system, it exhibits high reactivity toward binucleophiles.[1] This unique electronic structure makes it an indispensable building block for the synthesis of pyrimidines (e.g., Cytosine), pyrazoles, and complex pharmaceutical scaffolds.[1]

This guide details the primary synthetic pathway via the Claisen condensation of acetonitrile and ethyl formate , followed by O-alkylation. This route is selected for its scalability, atom economy, and avoidance of high-pressure carbon monoxide handling required in alternative industrial methods.[1]

Retrosynthetic Analysis & Strategy

To design a robust synthesis, we must deconstruct the molecule to its fundamental synthons.[1] The 3-ethoxyacrylonitrile motif can be viewed as an O-alkylated enol of 3-hydroxyacrylonitrile (formylacetonitrile).[1]

Logical Disconnection
  • Target: EtO-CH=CH-CN

  • Disconnection (C-O): Removal of the ethyl group reveals the enolate anion [O-CH=CH-CN]⁻.[1]

  • Disconnection (C-C): The enolate is the condensation product of a formyl cation equivalent (from ethyl formate) and an acetonitrile anion.[1]

Strategic Pathway

The synthesis proceeds in two distinct phases:

  • Formylation: Base-mediated condensation of acetonitrile with ethyl formate to generate the sodium enolate of 3-hydroxyacrylonitrile.[1]

  • Alkylation: Trapping the enolate with an ethylating agent (Ethyl Iodide or Diethyl Sulfate) to lock the enol ether structure.[1]

Retrosynthesis Figure 1: Retrosynthetic analysis of 3-Ethoxyacrylonitrile. Target 3-Ethoxyacrylonitrile (EtO-CH=CH-CN) Enolate Sodium 3-Hydroxyacrylonitrile (Na+ [O-CH=CH-CN]-) Target->Enolate O-Alkylation (Et-X) Precursors Acetonitrile + Ethyl Formate (CH3CN + HCOOEt) Enolate->Precursors Claisen Condensation

Core Synthesis Protocol: The Formylation-Alkylation Route

Reaction Scheme

Step 1:


Step 2: 

[1]
Reagents & Equipment
  • Reagents: Acetonitrile (Anhydrous), Ethyl Formate, Sodium Ethoxide (solid or 21% wt in EtOH), Ethyl Iodide (or Diethyl Sulfate), Toluene (Solvent).[1]

  • Equipment: 3-neck round-bottom flask (RBF), reflux condenser, mechanical stirrer (critical for slurry handling), addition funnel, inert gas (N₂/Ar) line.[1]

Step-by-Step Experimental Procedure
PhaseStepActionCritical Parameter / Rationale
I. Enolate Formation 1Charge RBF with Sodium Ethoxide (1.1 eq) and dry Toluene (5-10 vol).[1] Cool to 0–5°C.Low temp prevents side reactions (polymerization of acetonitrile).[1]
2Mix Acetonitrile (1.0 eq) and Ethyl Formate (1.2 eq) in a separate flask.Premixing ensures stoichiometric availability of electrophile upon deprotonation.
3Add the mixture dropwise to the NaOEt suspension over 60 mins. Maintain T < 10°C.Exothermic reaction.[1] Slow addition controls heat and prevents "runaway."[1]
4Allow to warm to Room Temp (25°C) and stir for 4–6 hours.The solution will thicken as the sodium enolate salt precipitates.
II.[1] Alkylation 5Option A (In-situ): Add Ethyl Iodide (1.2 eq) directly to the slurry.[1] Option B (Isolation): Filter the salt, wash with ether, resuspend in DMF (higher yield).[1]In-situ is faster; Isolation/DMF yields cleaner product but requires more steps. We proceed with Option A for efficiency.
6Heat the mixture to reflux (approx. 70–80°C) for 4 hours.Drives the SN2 substitution.[1] Monitoring by TLC/GC is recommended.[1]
III. Workup 7Cool to RT. Quench with ice-cold water (minimal volume) to dissolve salts.Dissolves NaI/NaBr byproducts.
8Separate organic layer.[1][2] Extract aqueous layer 2x with Ethyl Acetate or Ether.[1]Recovers product trapped in the aqueous phase.[1]
9Dry combined organics over MgSO₄, filter, and concentrate in vacuo.Removes bulk solvent.[1][3]
IV. Purification 10Fractional Distillation under reduced pressure.Target: Collect fraction boiling at 90–92°C @ 19 mmHg .
Mechanistic Insight

The reaction is thermodynamically driven by the formation of the stable enolate salt and the subsequent formation of the strong Na-Halide lattice.

Mechanism Figure 2: Mechanistic pathway of the Claisen condensation and alkylation. Step1 Deprotonation (CH2CN)- Step2 Nucleophilic Attack on Ethyl Formate Step1->Step2 Addn Step3 Elimination of EtO- (Enolate Formation) Step2->Step3 Elim Step4 SN2 Attack on Ethyl Iodide Step3->Step4 Alkylation

[1][2][4][5]

Alternative Method: Elimination from Acetal

For laboratories where 3,3-diethoxypropionitrile is commercially available.[1]

This method involves the acid-catalyzed elimination of ethanol from the acetal. While fewer steps, it relies on the availability of the acetal precursor.

  • Reaction:

    
    [1]
    
  • Protocol: Heat 3,3-diethoxypropionitrile with catalytic p-toluenesulfonic acid (1-2 mol%) in a distillation apparatus. The product and ethanol distill over; ethanol is removed via a fractionating column, leaving the higher boiling vinyl ether.

Characterization & Quality Control

TestExpected ResultNotes
Appearance Clear to pale yellow liquidDarkens upon storage (oxidation/polymerization).[1]
Boiling Point 90–92°C at 19 mmHg160°C at atm (with decomposition risk).[1]
Density 0.944 g/mL-
¹H-NMR (CDCl₃) Doublets at δ ~4.0 and ~7.2 ppm Product is a mix of E and Z isomers.[1] Z-isomer:

Hz.[1][4] E-isomer:

Hz.[1][4]
IR Spectroscopy Nitrile stretch (~2210 cm⁻¹) Enol Ether C=C (~1620 cm⁻¹)Distinctive "Push-Pull" alkene signature.[1]

Applications in Drug Discovery

3-Ethoxyacrylonitrile is a "masked" malondialdehyde equivalent.[1] It reacts with amidines, ureas, and hydrazines to form heterocycles.[1]

Example: Synthesis of Cytosine Derivatives Reaction with urea in the presence of alkoxide yields cytosine (4-amino-2-hydroxypyrimidine).[1]

Applications Figure 3: Synthetic utility in heterocyclic drug design. Start 3-Ethoxyacrylonitrile Urea + Urea / NaOEt Cytosine Cytosine (Pyrimidine) Start->Cytosine Cyclization Pyrazole 3-Aminopyrazole Start->Pyrazole Cyclization Diamino 2,4-Diaminopyrimidine Start->Diamino Cyclization Urea->Cytosine Hydrazine + Hydrazine Amidine + Guanidine

Safety & Handling (MSDS Highlights)

  • Toxicity: Nitriles are toxic by inhalation and skin absorption.[1] Metabolic liberation of cyanide is possible.[1] Handle in a fume hood.

  • Flammability: Flash point approx. 82°C. Combustible liquid.[1]

  • Stability: Hydrolyzes in acidic water to cyanoacetaldehyde.[1] Store under inert gas at 4°C.

References

  • Preparation of 3-alkoxyacrylonitriles (Patent): Process for the preparation of 3-alkoxyacrylonitrile. Justia Patents.[1] Link

  • Physical Properties & CAS Data: 3-Ethoxyacrylonitrile - 61310-53-0.[1] ChemicalBook. Link

  • Synthesis of 3,3-Diethoxypropionitrile (Precursor): 3,3-Diethoxypropionitrile. PubChem.[1] Link

  • Heterocyclic Applications: Synthesis of Pyrimidines from 3-ethoxyacrylonitrile. Journal of Organic Chemistry (Cited in search context 1.3). Link

  • General Nitrile Synthesis: Acetonitrile Synthesis. ScienceMadness. Link

Sources

Exploratory

"beta-ethoxyacrylonitrile physical characteristics"

Technical Guide: Physical Characteristics and Synthetic Utility of -Ethoxyacrylonitrile Executive Summary -Ethoxyacrylonitrile (3-ethoxyacrylonitrile) is a critical enol ether intermediate used extensively in the synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Physical Characteristics and Synthetic Utility of -Ethoxyacrylonitrile

Executive Summary


-Ethoxyacrylonitrile  (3-ethoxyacrylonitrile) is a critical enol ether intermediate used extensively in the synthesis of heterocyclic compounds, particularly amino-pyrazoles and pyrimidines. Its value in drug development lies in its bifunctional nature: it possesses both a nitrile group (electron-withdrawing) and an ethoxy group (electron-donating), making it a versatile "push-pull" alkene. This electronic character facilitates regioselective nucleophilic attacks, essential for constructing complex pharmaceutical scaffolds.

This guide details the physicochemical properties, spectroscopic identification, and synthetic applications of


-ethoxyacrylonitrile, providing researchers with a self-validating framework for its handling and usage.

Chemical Identity & Structural Analysis

The compound exists as a mixture of geometric isomers (


 and 

). In commercial preparations, the thermodynamically stable

-isomer often predominates, though the ratio can vary based on synthesis conditions.
AttributeDetail
IUPAC Name 3-Ethoxyprop-2-enenitrile
Common Name

-Ethoxyacrylonitrile
CAS Number 61310-53-0 (mixture); 58243-08-6 (

-isomer)
Molecular Formula

Molecular Weight 97.12 g/mol
SMILES CCOC=CC#N
Geometric Isomerism

Differentiation between the


 (trans) and 

(cis) isomers is critical for reaction kinetics, particularly in cycloadditions.

Isomerism cluster_E E-Isomer (Trans) cluster_Z Z-Isomer (Cis) E_Struct H       CN \     /  C = C /     \ EtO      H Diff Key NMR Difference: E-Isomer J ≈ 12-13 Hz Z-Isomer J ≈ 6-8 Hz Z_Struct H       H \     /  C = C /     \ EtO      CN

Figure 1: Geometric isomerism of 3-ethoxyacrylonitrile. The coupling constant (


) between vinyl protons is the primary spectroscopic discriminator.

Physical Properties Matrix

The following data represents the standard physicochemical profile for high-purity (>97%) material.

PropertyValueContext/Notes
Physical State LiquidClear, colorless to light yellow
Boiling Point 90–91 °C@ 19 mmHg (Vacuum Distillation)
Boiling Point ~196 °C@ 760 mmHg (Predicted/Decomposes)
Density 0.944 g/mL@ 25 °C
Refractive Index

Standard purity check
Flash Point 82 °C (179 °F)Closed Cup
Solubility ~19 g/L in WaterMiscible with EtOH, EtOAc, DCM
Vapor Pressure 0.39 mmHg@ 25 °C

Spectroscopic Characterization

Accurate identification relies on NMR spectroscopy, specifically analyzing the vinyl region to determine isomeric purity.

Proton NMR ( NMR)

Solvent:


, 400 MHz
  • 
    -Proton (
    
    
    
    ):
    The oxygen atom deshields this proton, shifting it downfield.
    • Shift:

      
       ppm.
      
    • Splitting: Doublet.

    • Coupling (

      
      ):  ~12.5 Hz (
      
      
      
      -isomer); ~7.0 Hz (
      
      
      -isomer).
  • 
    -Proton (
    
    
    
    ):
    The nitrile group exerts a shielding effect relative to the
    
    
    -position but is still vinylic.
    • Shift:

      
       ppm.
      
    • Splitting: Doublet.

  • Ethoxy Group:

    • 
      :  Quartet at 
      
      
      
      ppm.
    • 
      :  Triplet at 
      
      
      
      ppm.
Infrared Spectroscopy (FT-IR)
  • Nitrile (

    
    ):  Sharp, strong band at 2200–2220 cm⁻¹ . The conjugation with the double bond lowers the frequency compared to saturated nitriles (~2250 cm⁻¹).
    
  • Enol Ether (

    
    ):  Strong stretch at 1610–1640 cm⁻¹ .
    

Synthesis Protocol

A robust method for synthesizing


-ethoxyacrylonitrile involves the condensation of acetonitrile with triethyl orthoformate. This route avoids toxic high-boiling solvents often required in alternative Knoevenagel condensations.
Reaction Workflow

Synthesis Reagents Reagents: Acetonitrile (CH3CN) Triethyl Orthoformate (HC(OEt)3) Catalyst (ZnCl2 or Ac2O) Step1 Condensation Temp: Reflux (80-100°C) Time: 4-6 Hours Reagents->Step1 Intermediate Intermediate Elimination Loss of EtOH Step1->Intermediate Distillation Fractional Distillation Vacuum (15-20 mmHg) Collect fraction @ 90-91°C Intermediate->Distillation Product Final Product 3-Ethoxyacrylonitrile (Mix of E/Z) Distillation->Product

Figure 2: Synthesis workflow via orthoformate condensation.

Step-by-Step Methodology
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, thermometer, and a fractionating column topped with a distillation head.

  • Charging: Add Acetonitrile (1.0 equiv), Triethyl Orthoformate (1.1 equiv), and a catalytic amount of Zinc Chloride (ZnCl₂) or Acetic Anhydride .

  • Reaction: Heat the mixture to reflux. Ethanol is formed as a byproduct.

  • Elimination: The elimination of ethanol drives the formation of the double bond. If using a fractionating column, ethanol can be distilled off continuously to push the equilibrium.

  • Purification: Once the reaction is complete (monitored by GC or TLC), switch to vacuum distillation. Collect the fraction boiling at 90–91 °C at 19 mmHg .

  • Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C to prevent hydrolysis or polymerization.

Reactivity & Applications in Drug Development


-Ethoxyacrylonitrile is a "masked" form of malondialdehyde (in oxidation state) and a vinylogous amide precursor. Its primary utility is in the regioselective synthesis of 3-aminopyrazoles , a scaffold found in numerous kinase inhibitors and anti-inflammatory drugs (e.g., Celecoxib analogs).
Mechanism: Pyrazole Formation

The reaction with hydrazine proceeds via a Michael addition followed by cyclization and elimination of ethanol.

Reactivity Substrate 3-Ethoxyacrylonitrile (Electrophile) Michael Michael Addition (Attack at beta-carbon) Substrate->Michael Hydrazine Hydrazine (NH2-NH2) Hydrazine->Michael Cyclization Cyclization (Attack on Nitrile) Michael->Cyclization - EtOH Product 3-Aminopyrazole (Scaffold) Cyclization->Product

Figure 3: Reaction pathway for the conversion of 3-ethoxyacrylonitrile to 3-aminopyrazole.

Key Applications
  • Heterocycle Synthesis:

    • Pyrazoles: Reaction with hydrazines yields 3-aminopyrazoles.[1][2][3][4][5]

    • Pyrimidines: Reaction with amidines or urea derivatives.

  • Heck Reaction:

    • Acts as an electron-rich alkene in Pd-catalyzed couplings with aryl halides to form cinnamonitrile derivatives.

  • Nucleophilic Substitution:

    • The ethoxy group is a good leaving group in vinylogous systems, allowing substitution by primary or secondary amines to form

      
      -aminoacrylonitriles .
      

Handling & Safety Information

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Combustible liquid (H227).

  • Storage: Hygroscopic. Store in a cool, dry place under inert atmosphere.

  • PPE: Chemical-resistant gloves (Nitrile), safety goggles, and use within a fume hood.

References

  • Sigma-Aldrich. 3-Ethoxyacrylonitrile Product Specification & Safety Data Sheet. Retrieved from .

  • ChemicalBook. 3-Ethoxyacrylonitrile Properties and Synthesis. Retrieved from .

  • National Institutes of Health (NIH) - PubChem. 3-Ethoxyacrylonitrile Compound Summary. Retrieved from .

  • Organic Syntheses. General methods for ethoxymethylene compounds. (Analogous chemistry cited for context). Retrieved from .

  • Magritek. Quantifying the formation of stereoisomers by benchtop NMR spectroscopy. (Reference for E/Z coupling constant discrimination). Retrieved from .

Sources

Foundational

The Enol Ether Scaffold: Reactivity and Synthetic Utility of 3-Ethoxyacrylonitrile

Topic: Reactivity of 2-Propenenitrile, 3-ethoxy- (3-Ethoxyacrylonitrile) Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Executive Summary 3-Ethoxy-2-propeneni...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reactivity of 2-Propenenitrile, 3-ethoxy- (3-Ethoxyacrylonitrile) Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

3-Ethoxy-2-propenenitrile (CAS: 61310-53-0), often referred to as 3-ethoxyacrylonitrile, represents a distinct class of "push-pull" alkenes. Characterized by the juxtaposition of an electron-donating ethoxy group and an electron-withdrawing cyano group across a vinyl bridge, this compound exhibits a polarized reactivity profile that makes it an indispensable building block in heterocyclic chemistry. This guide analyzes its electronic structure, details its primary reaction manifolds—specifically nucleophilic vinylic substitution (


) and cyclocondensation—and provides validated protocols for its application in pharmaceutical synthesis.

Chemical Identity and Electronic Structure

Physical Properties
PropertyValueNote
Molecular Formula

Molecular Weight 97.12 g/mol
Appearance Clear yellow liquidMixture of cis and trans isomers
Boiling Point 90–91 °C@ 19 mmHg
Density 0.944 g/mL@ 25 °C
Solubility Soluble in alcohols,

, THF
Hydrolytically unstable in acidic media
The "Push-Pull" Electronic Effect

The reactivity of 3-ethoxyacrylonitrile is governed by the antagonistic electronic effects of its substituents. The ethoxy oxygen donates electron density into the


-system (resonance effect), while the nitrile group withdraws density (inductive and resonance effects).

This polarization renders the


-carbon (C3) highly electrophilic, acting as a vinylogous ester/amide equivalent. Unlike simple alkenes, the double bond is activated toward nucleophilic attack rather than electrophilic addition.

PushPull Struct1 Resonance Form A Neutral Struct2 Resonance Form B Zwitterionic Struct1->Struct2 Lone Pair Donation (OEt to CN) BetaC β-Carbon (C3) Highly Electrophilic Struct2->BetaC Site of Nucleophilic Attack

Figure 1: Resonance contribution illustrating the activation of the


-carbon.

Reactivity Profile and Transformations

Nucleophilic Vinylic Substitution ( )

The most dominant reaction pathway is the displacement of the ethoxy group by nitrogen nucleophiles. This proceeds via an addition-elimination mechanism:

  • Addition: Nucleophile attacks the electrophilic

    
    -carbon.
    
  • Stabilization: The intermediate is stabilized by the cyano group.

  • Elimination: The ethoxy group is expelled as ethanol, restoring the double bond.

This pathway is critical for synthesizing 3-aminoacrylonitriles , which are immediate precursors to fused heterocycles.

Heterocyclic Cyclocondensations

3-Ethoxyacrylonitrile serves as a three-carbon (


) fragment equivalent to malondialdehyde in condensation reactions.
  • Pyrazoles: Reaction with hydrazines (

    
    ) yields 5-aminopyrazoles.
    
  • Pyrimidines: Reaction with amidines, ureas, or thioureas yields functionalized pyrimidines (e.g., Cytosine derivatives).

Palladium-Catalyzed Couplings

Recent methodologies utilize 3-ethoxyacrylonitrile in Heck reactions.[1] The electron-rich nature of the double bond (relative to simple acrylates) allows for regioselective arylation at the


-position under specific catalytic conditions, though vinylic substitution often competes if nucleophiles are present.

Experimental Protocols

Protocol A: Synthesis of 3-Aminoacrylonitrile

A validated method for converting the enol ether to the enamine, a key intermediate for drug synthesis.

Rationale: Ammonia is used in excess to prevent polymerization and ensure complete displacement of the ethoxy group.

Reagents:

  • 3-Ethoxyacrylonitrile (19.4 g, 0.2 mol)[2]

  • Ammonia (anhydrous or high-concentration aqueous, 25.5 g, ~1.5 mol)

  • Solvent: Ethanol (optional, if using aqueous ammonia)

Workflow:

  • Setup: Charge a high-pressure autoclave or a sealed heavy-wall pressure tube with 3-ethoxyacrylonitrile.

  • Addition: Cool the vessel to 0°C. Add the ammonia source carefully.

  • Reaction: Seal the vessel and heat to 100°C . Maintain temperature for 4 hours .

    • Note: The internal pressure will rise; ensure equipment is rated for >10 bar.

  • Workup: Cool to room temperature. Vent the excess ammonia into a scrubber (acid trap).

  • Purification: Distill off the ethanol byproduct and any residual water/solvent.

  • Isolation: The product, 3-aminoacrylonitrile, can be recrystallized or used directly. Yield is typically 81% .

Validation:

  • 1H-NMR (

    
    ):  Look for the disappearance of ethoxy signals (quartet ~4.0 ppm, triplet ~1.3 ppm) and appearance of broad NH signals (4.8–6.4 ppm) and vinyl protons (doublets at 3.96 and 4.25 ppm).
    
Protocol B: Synthesis of Cytosine (Pyrimidine Ring Closure)

Direct condensation with urea.

Mechanism: The urea nitrogen attacks the


-carbon of 3-ethoxyacrylonitrile (displacement of EtOH), followed by cyclization of the second urea nitrogen onto the nitrile carbon.

CytosineSynth Start 3-Ethoxyacrylonitrile + Urea Inter Intermediate: N-Carbamoyl-3-aminoacrylonitrile Start->Inter Step 1: Michael Addition/Elimination (-EtOH) Cyclize Intramolecular Cyclization (N attack on CN) Inter->Cyclize Step 2: Base Promoted Base Base Catalyst (NaOEt or t-BuOK) Base->Cyclize Product Cytosine (2-oxy-4-aminopyrimidine) Cyclize->Product Tautomerization

Figure 2: Mechanistic pathway for the synthesis of Cytosine.

Procedure:

  • Prepare a solution of Sodium Ethoxide (NaOEt) in ethanol (1.2 equivalents).

  • Add Urea (1.1 equivalents) and stir until dissolved.

  • Add 3-Ethoxyacrylonitrile dropwise at reflux temperature.

  • Reflux for 3–5 hours.

  • Neutralize with acetic acid and cool to precipitate the crude pyrimidine.

Safety and Handling (E-E-A-T)

  • Toxicity: Nitriles are generally toxic by ingestion and skin absorption. 3-Ethoxyacrylonitrile is a skin and eye irritant.[3][4][5][6][7]

  • Metabolism: Can release cyanide ions in vivo via oxidative metabolism; handle with extreme care in drug development workflows.

  • Storage: Store under inert gas (Argon/Nitrogen) at <10°C. The compound is sensitive to moisture (hydrolysis to cyanoacetaldehyde).

  • PPE: Butyl rubber gloves are recommended. Use a chemical fume hood to avoid inhalation of vapors.[3]

References

  • Preparation of 3-alkoxyacrylonitriles. U.S. Patent 6,294,682. Degussa AG.[8] (2001).[8] Link

  • Method of preparing

    
    -alkoxyacrylonitriles and 3-aminoacrylonitriles. U.S. Patent 4,319,024. Lonza Ltd. (1982). Link
    
  • Heck reactions of 2-substituted enol ethers with aryl bromides. Tetrahedron Letters, 47(4), 459-462.[5] (2006).[5][8] Link

  • Synthesis of Pyrimidines. Journal of Organic Chemistry, 22, 192. (1957).[9] Link

  • PubChem Compound Summary for CID 43601, 3-Ethoxy-2-propenenitrile. National Center for Biotechnology Information. Link

Sources

Exploratory

Technical Analysis Guide: 3-Ethoxyacrylonitrile

Executive Summary 3-Ethoxyacrylonitrile (CAS: 61310-53-0) represents a class of "push-pull" alkenes where the olefinic bond is polarized by an electron-donating ethoxy group and an electron-withdrawing nitrile group. Thi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethoxyacrylonitrile (CAS: 61310-53-0) represents a class of "push-pull" alkenes where the olefinic bond is polarized by an electron-donating ethoxy group and an electron-withdrawing nitrile group. This polarization makes it a versatile


 synthon in heterocyclic chemistry, particularly for the synthesis of pyrimidines and pyrazoles.[1] However, its utility is often complicated by 

isomerism, which affects reactivity rates and cyclization pathways.[1] This guide provides a definitive protocol for structural analysis, focusing on NMR-based isomer differentiation and safe handling procedures due to its potential to liberate hydrogen cyanide under acidic conditions.[1]

Part 1: Molecular Architecture & Isomerism

The "Push-Pull" Electronic System

The reactivity of 3-ethoxyacrylonitrile is defined by the antagonistic electronic effects across the vinyl system:

  • The "Push": The ethoxy oxygen donates electron density via resonance (+M effect) into the

    
    -carbon.
    
  • The "Pull": The nitrile group withdraws electron density via induction (-I) and resonance (-M) from the

    
    -carbon.
    

This creates a highly polarized double bond where the


-carbon (adjacent to oxygen) is electrophilic toward hard nucleophiles, while the 

-carbon (adjacent to nitrile) is nucleophilic.
The E/Z Isomer Challenge

Commercial samples of 3-ethoxyacrylonitrile are typically supplied as a mixture of E (trans) and Z (cis) isomers. Distinguishing these is not merely academic; the steric arrangement of the nitrile and ethoxy groups dictates the feasibility of cyclization reactions.

  • (E)-Isomer: Thermodynamically more stable in many environments due to reduced steric clash between the ethoxy and nitrile groups.

  • (Z)-Isomer: Often required for specific concerted cyclization mechanisms where the reacting termini must be proximal.

Part 2: Spectroscopic Characterization (Protocol)

NMR Analysis Strategy

The definitive method for assigning stereochemistry is Proton Nuclear Magnetic Resonance (


 NMR). The scalar coupling constant (

) across the alkene bond is the self-validating metric.
Representative Spectral Data (CDCl

, 400 MHz)

The following table summarizes the diagnostic signals. Note that chemical shifts (


) may vary slightly with concentration, but the Coupling Constant (

)
is the invariant identifier.
Proton EnvironmentIsomerChemical Shift (

ppm)
MultiplicityCoupling Constant (

Hz)
Structural Insight
Vinyl

-H
(Next to O)
E (Trans)7.20 – 7.45Doublet (d)12.0 – 13.5 Hz Large

confirms trans geometry.
Vinyl

-H
(Next to O)
Z (Cis)6.50 – 6.80Doublet (d)6.0 – 7.5 Hz Small

confirms cis geometry.
Vinyl

-H
(Next to CN)
E (Trans)4.50 – 4.80Doublet (d)12.0 – 13.5 HzUpfield due to resonance shielding.
Vinyl

-H
(Next to CN)
Z (Cis)4.30 – 4.60Doublet (d)6.0 – 7.5 HzUpfield due to resonance shielding.
Ethoxy

Both~4.00Quartet (q)~7.0 HzDiagnostic of ethyl group.
Ethoxy

Both~1.35Triplet (t)~7.0 HzDiagnostic of ethyl group.
Isomer Identification Logic Flow

Use the following logic gate to validate your starting material batch.

IsomerLogic Start Acquire 1H NMR Spectrum (CDCl3) Identify Identify Vinylic Region (4.0 - 7.5 ppm) Start->Identify Measure Measure Coupling Constant (J) of Doublet Signals Identify->Measure Decision J Value Range? Measure->Decision Trans J = 12-14 Hz (E)-Isomer (Trans) Major Component Decision->Trans Large J Cis J = 6-8 Hz (Z)-Isomer (Cis) Minor Component Decision->Cis Small J

Figure 1: Decision logic for stereochemical assignment of 3-ethoxyacrylonitrile using scalar coupling constants.

Part 3: Synthetic Utility in Drug Development

Pyrimidine Synthesis

3-Ethoxyacrylonitrile acts as a masked form of cyanoacetaldehyde. In drug discovery, it is a primary reagent for synthesizing aminopyrimidines, which are scaffolds for kinase inhibitors and antivirals.[1]

Mechanism:

  • Nucleophilic Attack: An amidine (or urea/thiourea) attacks the

    
    -carbon, displacing the ethoxy group.
    
  • Cyclization: The resulting intermediate undergoes intramolecular cyclization onto the nitrile.

  • Aromatization: Tautomerization yields the pyrimidine core.

Experimental Workflow: Pyrimidine Construction

The following workflow describes the standard synthesis of a 4-aminopyrimidine derivative.

PyrimidineSynthesis SM1 3-Ethoxyacrylonitrile (Electrophile) Step1 Condensation (EtOH, Reflux, Base) SM1->Step1 SM2 Amidine/Guanidine (Nucleophile) SM2->Step1 Inter Intermediate: Amino-acrylonitrile adduct Step1->Inter -EtOH Step2 Cyclization & Aromatization Inter->Step2 Product 4-Aminopyrimidine Derivative Step2->Product

Figure 2: Synthetic pathway for the conversion of 3-ethoxyacrylonitrile into bioactive pyrimidine scaffolds.

Part 4: Safety & Handling (Critical)

Hazard Class: Flammable Liquid, Acute Toxin.[1][2][3][4] Specific Risk: Cyanide Liberation. [1]

While 3-ethoxyacrylonitrile itself is toxic, the most overlooked danger is its hydrolysis profile.[1]

  • Acid Sensitivity: Contact with strong acids or Lewis acids can hydrolyze the enol ether.

  • Cyanide Risk: Under specific reductive or hydrolytic conditions, the nitrile moiety can degrade or release HCN gas.[1]

  • Protocol:

    • Always handle in a functioning fume hood.

    • Never mix with strong mineral acids unless the exhaust system is rated for cyanide scrubbing.

    • Waste Disposal: Segregate from acidic waste streams. Treat as cyanide-bearing organic waste.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5324714, 3-Ethoxyacrylonitrile.[1] Retrieved from [Link]

  • Reich, H. J. (2020). Proton-Proton J-Coupling: Vicinal Coupling Constants. University of Wisconsin-Madison Organic Chemistry Data. Retrieved from [Link]

  • Bagley, M. C., et al. (2006). Microwave-assisted synthesis of pyrimidines.[1] (Contextual reference for enol ether cyclization mechanisms). Retrieved from [Link]

Sources

Foundational

Technical Guide: 3-Ethoxyacrylonitrile (CAS 61310-53-0)

A Versatile Synthon for Heterocyclic Pharmaceutical Chemistry Executive Summary 3-Ethoxyacrylonitrile (CAS 61310-53-0) is a high-value bifunctional building block extensively used in the synthesis of nitrogen-containing...

Author: BenchChem Technical Support Team. Date: March 2026

A Versatile Synthon for Heterocyclic Pharmaceutical Chemistry

Executive Summary

3-Ethoxyacrylonitrile (CAS 61310-53-0) is a high-value bifunctional building block extensively used in the synthesis of nitrogen-containing heterocycles, particularly pyrimidines and pyrazoles .[1] Its chemical structure features a "push-pull" alkene system, where the electron-donating ethoxy group and the electron-withdrawing cyano group activate the double bond for regiospecific nucleophilic attacks. This unique reactivity makes it an indispensable intermediate in the manufacturing of broad-spectrum antibiotics, antimetabolites (cytosine analogs), and kinase inhibitors.

This guide provides a comprehensive technical analysis of 3-ethoxyacrylonitrile, focusing on its physicochemical properties, mechanistic pathways in drug synthesis, validated experimental protocols, and safety standards.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

The compound exists typically as a mixture of cis and trans isomers. The trans isomer is thermodynamically more stable and often predominates in commercial preparations.

PropertyData
CAS Number 61310-53-0
IUPAC Name 3-Ethoxyprop-2-enenitrile
Synonyms

-Ethoxyacrylonitrile; 3-Ethoxyacrylonitrile
Molecular Formula

Molecular Weight 97.12 g/mol
Appearance Clear to pale yellow liquid
Boiling Point 90–91 °C at 19 mmHg
Density 0.944 g/mL at 25 °C
Refractive Index

1.454
Solubility Miscible with ethanol, DMSO, chloroform; slightly soluble in water
Stability Stable under recommended storage (2–8°C); sensitive to acids and moisture
Mechanism of Action & Reactivity Profile
3.1 The "Push-Pull" Electronic System

3-Ethoxyacrylonitrile functions as a vinylogous amide equivalent . The ethoxy oxygen donates electron density into the


-system, while the cyano group withdraws it. This polarization renders the 

-carbon (C3) highly electrophilic towards nucleophiles, while the

-carbon (C2) is nucleophilic.

Key Reactivity Modes:

  • Nucleophilic Substitution (Addition-Elimination): Nucleophiles (amines, hydrazines, amidines) attack C3, displacing the ethoxy group.

  • Cyclocondensation: Following substitution, the intermediate often cyclizes onto the nitrile group to form 5- or 6-membered heterocycles.

  • Heck Coupling: The alkene participates in Pd-catalyzed cross-couplings with aryl halides.[2]

3.2 Pathway: Synthesis of Pyrimidine Scaffolds

The most critical application in drug development is the synthesis of pyrimidines. The reaction with amidines proceeds via a Michael-type addition followed by elimination of ethanol and intramolecular cyclization.

PyrimidineSynthesis Start 3-Ethoxyacrylonitrile (Electrophile) Inter Intermediate (Michael Adduct) Start->Inter Nucleophilic Attack (C3) Amidine Amidine / Guanidine (Nucleophile) Amidine->Inter Elim Elimination of EtOH Inter->Elim Cyclization Product Pyrimidine Core (Drug Scaffold) Elim->Product Aromatization

Caption: Reaction pathway for the conversion of 3-ethoxyacrylonitrile into a pyrimidine core via condensation with amidines.

Applications in Drug Discovery[10]
4.1 Pyrimidine Antimetabolites

By reacting 3-ethoxyacrylonitrile with urea or thiourea, researchers synthesize cytosine and thiouracil derivatives. These structures are foundational for:

  • Antivirals: Analogs of nucleosides used in HIV and Hepatitis therapies.

  • Oncology: 5-Fluorouracil (5-FU) related scaffolds.

4.2 Kinase Inhibitors

Many ATP-competitive kinase inhibitors utilize an aminopyrimidine hinge-binding motif. 3-Ethoxyacrylonitrile provides a rapid route to aminocyanopyrimidines , which can be further derivatized at the nitrile position to install solubilizing groups.

4.3 Heck Reaction Substrate

It serves as a robust substrate for Palladium-catalyzed arylation, allowing the introduction of aryl groups at the


-position of the acrylonitrile, yielding cinnamonitrile derivatives used in CNS-active agents.
Experimental Protocols
Protocol A: Synthesis of 2-Phenyl-5-cyanopyrimidine

A standard procedure for generating pyrimidine libraries.

Reagents:

  • 3-Ethoxyacrylonitrile (10 mmol)

  • Benzamidine hydrochloride (10 mmol)

  • Sodium ethoxide (NaOEt) (20 mmol)

  • Absolute Ethanol (20 mL)

Methodology:

  • Preparation: In a dry round-bottom flask under nitrogen, dissolve benzamidine HCl in absolute ethanol.

  • Activation: Add NaOEt slowly at 0°C. Stir for 15 minutes to generate the free amidine base.

  • Addition: Dropwise add 3-ethoxyacrylonitrile to the mixture. The solution may turn yellow/orange.

  • Reflux: Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor consumption of starting material by TLC (Hexane:EtOAc 3:1).

  • Workup: Cool to room temperature. Evaporate the solvent under reduced pressure.

  • Purification: Resuspend the residue in water (10 mL) and neutralize with dilute acetic acid if necessary. Extract with dichloromethane (

    
     mL). Dry over 
    
    
    
    and concentrate.
  • Crystallization: Recrystallize from ethanol/water to obtain the product.

Validation:

  • Yield: Typically 75–85%.

  • Appearance: White to off-white solid.

Protocol B: Palladium-Catalyzed Heck Arylation

For the synthesis of


-arylacrylonitriles.

Reagents:

  • 3-Ethoxyacrylonitrile (1.0 equiv)[3]

  • Iodobenzene (1.0 equiv)

  • 
     (2 mol%)
    
  • Triphenylphosphine (

    
    ) (4 mol%)
    
  • Triethylamine (

    
    ) (2.0 equiv)
    
  • Acetonitrile (Solvent)

Methodology:

  • Combine aryl halide, nitrile, base, and catalyst in a sealed tube.

  • Heat to 80–100°C for 12 hours.

  • Filter through a celite pad to remove Pd black.

  • Purify via flash column chromatography.

Analytical Characterization

To validate the identity of 3-ethoxyacrylonitrile, use the following spectroscopic markers.


 NMR (400 MHz, 

):
  • Trans-isomer:

    • 
       7.25 (d, 
      
      
      
      Hz, 1H,
      
      
      )
    • 
       4.50 (d, 
      
      
      
      Hz, 1H,
      
      
      )
    • 
       4.05 (q, 2H, 
      
      
      
      )
    • 
       1.35 (t, 3H, 
      
      
      
      )
  • Cis-isomer:

    • Doublet signals appear with a smaller coupling constant (

      
       Hz).
      

GC-MS:

  • Molecular Ion (

    
    ):  97 m/z.[4]
    
  • Fragmentation: Loss of ethyl group (

    
    ) and loss of ethoxy group (
    
    
    
    ).
Safety & Handling (E-E-A-T)

Hazard Classification (GHS):

  • H302: Harmful if swallowed.[1]

  • H315/H319: Causes skin and serious eye irritation.[1]

  • H227: Combustible liquid.

Handling Protocols:

  • Engineering Controls: Always handle inside a certified chemical fume hood. The compound can release toxic vapors upon decomposition.

  • PPE: Wear nitrile gloves (0.11 mm minimum thickness), safety goggles, and a lab coat.

  • Storage: Store in a cool (2–8°C), dry place under an inert atmosphere (Argon/Nitrogen). It is hygroscopic and sensitive to hydrolysis.

  • Spill Response: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.

References
  • PubChem. (n.d.). 3-Ethoxyacrylonitrile Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Bagley, M. C., et al. (2006). Heck reactions of 2-substituted enol ethers with aryl bromides catalysed by a tetraphosphine/palladium complex. Tetrahedron Letters. Retrieved from [Link]

  • Schenone, P., et al. (1990). Reaction of 3-ethoxyacrylonitrile with amidines: A convenient synthesis of pyrimidines. Journal of Heterocyclic Chemistry.

Sources

Exploratory

"3-ethoxypropenenitrile molecular structure"

Molecular Architecture, Synthetic Protocols, and Heterocyclic Applications Executive Summary 3-Ethoxypropenenitrile (CAS: 61310-53-0), also known as 3-ethoxyacrylonitrile, represents a critical class of "push-pull" alken...

Author: BenchChem Technical Support Team. Date: March 2026

Molecular Architecture, Synthetic Protocols, and Heterocyclic Applications

Executive Summary

3-Ethoxypropenenitrile (CAS: 61310-53-0), also known as 3-ethoxyacrylonitrile, represents a critical class of "push-pull" alkenes . Its structure—characterized by an electron-donating ethoxy group conjugated to an electron-withdrawing nitrile via a vinylic linker—creates a unique electronic polarization. This polarization makes the molecule a highly versatile


 synthon for the construction of nitrogen-containing heterocycles, particularly pyrimidines and pyrazoles, which are ubiquitous in kinase inhibitors and nucleoside analogs.

This guide provides a rigorous analysis of its stereochemical dynamics, optimized synthetic routes, and mechanistic role in drug development.

Molecular Architecture & Stereochemistry

The "Push-Pull" Electronic System

The reactivity of 3-ethoxypropenenitrile is governed by the antagonistic electronic effects of its substituents.[1]

  • The "Push": The ethoxy oxygen donates electron density (

    
     effect) into the 
    
    
    
    -system.
  • The "Pull": The nitrile group withdraws electron density (

    
     / 
    
    
    
    effect).

This interaction polarizes the C=C double bond, significantly reducing its bond order and increasing the electrophilicity of the


-carbon (C3). This is the primary site for nucleophilic attack.

Resonance Struct1 Neutral Form EtO-CH=CH-CN Struct2 Zwitterionic Form EtO+=CH-CH(-)-CN Struct1->Struct2 Resonance (+M / -M) Reactivity Reactivity Consequence: C3 is Electrophilic (Susceptible to Nucleophiles) Struct2->Reactivity Explains

Figure 1: Resonance structures illustrating the electronic polarization that drives the reactivity of 3-ethoxypropenenitrile.

E/Z Isomerism and NMR Characterization

The molecule exists as a mixture of E (trans) and Z (cis) isomers. Distinguishing these is critical for process control, as steric hindrance in the Z-isomer can retard cyclization rates in subsequent steps.

Table 1: NMR Discrimination of Isomers (


 NMR in 

)
FeatureE-Isomer (Trans) Z-Isomer (Cis) Structural Logic
Coupling Constant (

)
12.0 – 13.5 Hz 6.0 – 8.0 Hz Karplus relationship dictates larger

for

dihedral angle.
Chemical Shift (H3)

7.2 – 7.4 ppm

6.9 – 7.1 ppm
Anisotropic shielding effects differ between isomers.
Thermodynamics Generally more stableLess stableE-isomer minimizes steric clash between EtO- and -CN.

Synthetic Route: Orthoformate Condensation

While several routes exist, the condensation of acetonitrile with triethyl orthoformate is the industry standard due to atom economy and scalability. This protocol avoids the use of highly toxic cyanogen chloride.

Reaction Scheme


Optimized Experimental Protocol

Note: This protocol is designed for a 100 mmol scale. Scale-up requires re-evaluation of exotherm management.

Reagents:

  • Acetonitrile (Active Methylene): 1.0 eq

  • Triethyl Orthoformate (Electrophile): 1.2 eq

  • Acetic Anhydride (Solvent/Scavenger): 2.0 eq

  • Zinc Chloride (

    
    ) or 
    
    
    
    : Catalytic amount (0.05 eq)

Step-by-Step Workflow:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a reflux condenser fitted with a drying tube (moisture sensitive).

  • Charging: Charge Acetonitrile (4.1 g, 100 mmol), Triethyl Orthoformate (17.8 g, 120 mmol), and Acetic Anhydride (20.4 g, 200 mmol).

  • Catalysis: Cool to 0°C. Slowly add the catalyst (

    
    ) to prevent a runaway exotherm.
    
  • Reflux: Heat the mixture to reflux (~100–110°C) for 8–12 hours. The acetic anhydride scavenges the ethanol byproduct, driving the equilibrium forward.

  • Monitoring: Monitor via TLC (SiO2, Hexane:EtOAc 8:2) or GC-MS. Look for the disappearance of acetonitrile.

  • Workup: Remove excess acetic anhydride and volatile byproducts under reduced pressure (rotary evaporator).

  • Purification: Distill the residue under high vacuum (0.5 mmHg). 3-Ethoxypropenenitrile typically distills at ~80–90°C (at reduced pressure).

    • Yield Target: 75–85%

    • Appearance: Clear to pale yellow liquid.[2]

Reactivity Profile: Heterocycle Formation

The primary utility of 3-ethoxypropenenitrile is its function as a masked malondialdehyde equivalent . It reacts with binucleophiles to form 5- and 6-membered aromatic heterocycles.

Mechanism: Pyrimidine Synthesis

The reaction with amidines (e.g., acetamidine, guanidine) is the most relevant for drug discovery. This proceeds via an


 (Nucleophilic Vinylic Substitution) followed by cyclization.

Pathway:

  • Addition: Amidine nitrogen attacks C3 (electrophilic

    
    -carbon).
    
  • Elimination: Ethanol is expelled, forming an intermediate enaminonitrile.

  • Cyclization: The second nitrogen attacks the nitrile carbon.

  • Aromatization: Tautomerization yields the pyrimidine core.

PyrimidineSynthesis Reactants Reactants: Amidine + 3-Ethoxyacrylonitrile Inter1 Intermediate 1: Michael-type Addition at C3 Reactants->Inter1 Nucleophilic Attack Inter2 Elimination of EtOH (Formation of Enaminonitrile) Inter1->Inter2 - EtOH Inter3 Intramolecular Cyclization (Attack on Nitrile) Inter2->Inter3 Ring Closure Product Final Product: 4-Aminopyrimidine Derivative Inter3->Product Tautomerization

Figure 2: Step-wise mechanism for the conversion of 3-ethoxypropenenitrile to a pyrimidine scaffold.

Application in Drug Design

This moiety is a precursor for:

  • Tyrosine Kinase Inhibitors (TKIs): The pyrimidine core is a scaffold for ATP-competitive inhibitors (e.g., Gefitinib analogs).

  • Purine Analogs: Precursors for antiviral agents.

  • Agrochemicals: Synthesis of pyrazole-based fungicides (via reaction with hydrazines).

Handling, Safety, and Stability (E-E-A-T)

Warning: 3-Ethoxypropenenitrile is a potent lachrymator and skin irritant.[2]

Safety Data Summary:

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335).[3][4]

  • PPE Requirements:

    • Respiratory:[4][5] Full-face respirator with organic vapor cartridges (due to lachrymatory nature).

    • Skin: Nitrile or Butyl rubber gloves (double-gloving recommended).

    • Engineering: All operations must be performed in a functioning fume hood.[2]

Storage Stability:

  • The compound is sensitive to moisture (hydrolysis to cyanoacetaldehyde).

  • Store under inert atmosphere (

    
     or 
    
    
    
    ) at 2–8°C.
  • Stabilizers: Often stored with small amounts of radical inhibitors (e.g., BHT) if polymerization is observed, though spontaneous polymerization is less common than hydrolysis.

References

  • Sigma-Aldrich. Safety Data Sheet: 3-Ethoxyacrylonitrile. Retrieved from (Verified CAS 61310-53-0).

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 3-Ethoxyacrylonitrile. Retrieved from .

  • Bagley, M. C., et al. "Rapid synthesis of pyrimidines under microwave irradiation." Synlett, 2004.
  • Creative Biostructure. NMR Analysis of Isomers. Retrieved from . (Reference for E/Z coupling constant methodology).

  • ResearchG

    
    -Electron Distribution. Retrieved from . (Theoretical grounding for electronic polarization).
    

Sources

Foundational

"beta-ethoxyacrylonitrile stability and hazards"

Technical Assessment: -Ethoxyacrylonitrile Stability, Hazards, and Handling in Pharmaceutical Synthesis Executive Summary -Ethoxyacrylonitrile (3-ethoxyacrylonitrile, CAS 61310-53-0) is a critical C3 building block in th...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Assessment: -Ethoxyacrylonitrile

Stability, Hazards, and Handling in Pharmaceutical Synthesis

Executive Summary

-Ethoxyacrylonitrile (3-ethoxyacrylonitrile, CAS 61310-53-0) is a critical C3 building block in the synthesis of heterocyclic pharmaceutical intermediates, particularly aminopyrazoles and pyrimidines.[1] While chemically versatile, it presents a dual-hazard profile combining the acute toxicity of nitriles with the hydrolytic instability of enol ethers. This guide provides a technical breakdown of its stability mechanisms, toxicological risks, and specific protocols for safe integration into drug development workflows.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

-Ethoxyacrylonitrile exists typically as a mixture of cis (

) and trans (

) isomers. Its reactivity is defined by the push-pull electronic system: the electron-donating ethoxy group activates the

-carbon, while the electron-withdrawing nitrile group activates the

-carbon, making it a potent Michael acceptor.

Table 1: Physicochemical Properties

PropertyValueTechnical Note
CAS Number 61310-53-0Mixture of isomers (E/Z).
Formula

MW: 97.12 g/mol
Boiling Point 90–91°C @ 19 mmHgExtrapolated ~180°C at atm. Avoid distillation at atm pressure due to polymerization risk.
Flash Point 82°C (179.6°F)Closed Cup. Classified as Combustible Liquid (Class IIIA).
Density 0.944 g/mL@ 25°C. Lighter than water; immiscible.
Appearance Clear to yellow liquidDarkening indicates oxidation or polymerization.
Solubility Organic solventsSoluble in EtOH, DCM, THF. Hydrolyzes in water/acid.
Stability & Reactivity Mechanisms

The compound's instability arises from two primary functional motifs: the enol ether (acid sensitivity) and the acrylonitrile backbone (polymerization potential).

2.1 Hydrolytic Decomposition

Under acidic conditions (or contact with moisture and Lewis acids), the enol ether moiety undergoes rapid hydrolysis. This releases ethanol and generates formylacetonitrile (3-oxopropanenitrile), an unstable aldehyde equivalent that rapidly oligomerizes or decomposes.

Diagram 1: Acid-Catalyzed Hydrolysis Pathway

Hydrolysis Start beta-Ethoxyacrylonitrile (Enol Ether) Inter Hemiacetal Intermediate Start->Inter Protonation H_Ion + H+ / H2O Prod1 Formylacetonitrile (Unstable) Inter->Prod1 Elimination Prod2 Ethanol Inter->Prod2 Poly Oligomers / Tars (Exothermic) Prod1->Poly Self-Condensation

Caption: Acid-catalyzed hydrolysis mechanism leading to unstable formylacetonitrile and subsequent oligomerization.

2.2 Thermal & Radical Instability
  • Polymerization: Like acrylonitrile, the double bond is susceptible to radical polymerization, especially if the inhibitor (often BHT or MEHQ) is depleted.

  • Thermal Runaway: Distillation must be performed under high vacuum. Heating above 100°C at atmospheric pressure can trigger exothermic polymerization or decomposition, releasing toxic fumes (HCN, NOx).

Hazard Assessment
3.1 Toxicology (The Nitrile Factor)
  • Metabolic Cyanide Release: Nitriles can be metabolized in the liver (via Cytochrome P450) to release cyanide ions (

    
    ), causing cytotoxic hypoxia. Symptoms may be delayed 2–4 hours.
    
  • Acute Toxicity: Harmful if swallowed (H302), in contact with skin (H312), or inhaled (H332).

  • Irritation: Causes serious eye irritation (H319) and skin irritation (H315).[2] The enol ether functionality can act as a lachrymator.

3.2 Flammability
  • Flash Point: 82°C. While not "Highly Flammable" (like acetonitrile), it is combustible.

  • Vapor Risk: Vapors are heavier than air and can travel to ignition sources.

  • Incompatibilities: Reacts violently with strong oxidizers (e.g., peroxides, nitric acid) and strong bases (exothermic polymerization).

Safe Handling & Storage Protocols

To ensure data integrity and personnel safety, the following "Self-Validating" protocols should be employed.

4.1 Storage Architecture
  • Atmosphere: Store under inert gas (Argon or Nitrogen) to prevent hydrolysis from atmospheric moisture and oxidation.

  • Temperature: Refrigerate (2–8°C). Cold storage slows inhibitor consumption and polymerization.

  • Container: Amber glass (light sensitive) with Teflon-lined caps. Avoid metal containers which may catalyze decomposition.

4.2 Handling Workflow
  • PPE: Nitrile gloves are insufficient for prolonged contact with nitriles. Use Laminate film (Silver Shield/4H) or double-glove with frequent changes. Wear chemical splash goggles and a lab coat.

  • Engineering Controls: All transfers must occur in a certified fume hood.

  • Quenching Spills:

    • Evacuate and ventilate.[3]

    • Absorb with inert material (vermiculite/sand). Do not use paper towels (fire risk).

    • Treat waste as hazardous (P-list or characteristic toxic waste).

Application Context: Aminopyrazole Synthesis

The primary utility of


-ethoxyacrylonitrile is its reaction with hydrazines to form 3-aminopyrazoles, a scaffold found in kinase inhibitors and analgesics.

Diagram 2: Synthesis & Safety Workflow

Synthesis Reactants Reagents: beta-Ethoxyacrylonitrile + Hydrazine Hydrate Safety CRITICAL CONTROL POINT: Exothermic Reaction Possible HCN evolution Reactants->Safety Step1 Michael-type Addition (Displacement of Ethanol) Safety->Step1 Controlled Addn (<10°C) Step2 Cyclization Step1->Step2 - EtOH Product 3-Aminopyrazole (Target Scaffold) Step2->Product Waste Waste Stream: Ethanol + Hydrazine traces Step2->Waste

Caption: Synthesis workflow for aminopyrazoles, highlighting the critical exothermic control point.

Experimental Causality:

  • Temperature Control: The reaction with hydrazine is exothermic. The ethoxy group is a good leaving group; rapid addition can lead to a runaway reaction. Maintain temperature <10°C during addition.

  • Stoichiometry: Excess hydrazine is often used to drive the reaction to completion, but this necessitates careful quenching (bleach destruction of hydrazine) before disposal.

References
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5324714, 3-Ethoxyacrylonitrile. PubChem.[2] [Link]

  • Scotti, F., & Frazza, E. J. (1964). The Synthesis of beta-Alkoxyacrylonitriles. The Journal of Organic Chemistry, 29(7), 1800–1803. [Link]

  • Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Contextual reference for aminopyrazole synthesis mechanisms).

Sources

Protocols & Analytical Methods

Method

Application Note: 3-Ethoxyacrylonitrile in Heterocyclic Synthesis

This guide is structured as a high-level technical dossier for organic chemists and process engineers. It prioritizes mechanistic insight, scalable protocols, and safety integration.[1] CAS: 61310-53-0 | IUPAC: 3-ethoxyp...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical dossier for organic chemists and process engineers. It prioritizes mechanistic insight, scalable protocols, and safety integration.[1]

CAS: 61310-53-0 | IUPAC: 3-ethoxyprop-2-enenitrile Role: Bifunctional "Push-Pull" Building Block Version: 2.0 (Laboratory & Pilot Scale)

Executive Summary

3-Ethoxyacrylonitrile is a versatile C3-synthon characterized by a "push-pull" electronic structure. The electron-donating ethoxy group at the


-position activates the alkene toward nucleophilic attack, while the electron-withdrawing nitrile group at the 

-position dictates regioselectivity and facilitates cyclization.

This guide details its primary utility in the synthesis of pyrimidine and pyrazole cores—scaffolds ubiquitous in oncology (e.g., antimetabolites) and kinase inhibitor discovery. Unlike simple acrylonitriles, the ethoxy moiety acts as a clean leaving group, enabling Nucleophilic Vinylic Substitution (


V)  rather than simple addition, preserving unsaturation in the final heterocycle.

Chemical Profile & Reactivity Logic

The "Push-Pull" Mechanism

The reactivity of 3-ethoxyacrylonitrile is governed by the polarization of the


-system.
  • 
    -Carbon (C3):  Highly electrophilic due to the vinylogous pull of the nitrile. It is the primary site for nucleophilic attack (soft nucleophiles).
    
  • Nitrile Carbon (C1): Electrophilic, but typically reacts after the initial substitution at C3 in cascade cyclizations.

  • Ethoxy Group: Acts as a leaving group (LG). Its displacement drives the reaction forward, often making the transformation irreversible.

Reactivity Substrate 3-Ethoxyacrylonitrile (EtO-CH=CH-CN) Nu_Attack Nucleophilic Attack (at C3) Substrate->Nu_Attack Soft Nu (NH2, SH) Note1 Push-Pull Effect: EtO pushes e-, CN pulls e- C3 is electrophilic. Substrate->Note1 Intermediate Enaminonitrile Intermediate Nu_Attack->Intermediate -EtOH (Elimination) Cyclization Intramolecular Cyclization Intermediate->Cyclization Attack on CN Product Heterocycle (Pyrimidine/Pyrazole) Cyclization->Product Tautomerization

Figure 1: Mechanistic flow of 3-ethoxyacrylonitrile in heterocyclic synthesis. The displacement of ethanol is the driving force.

Application I: Synthesis of Cytosine Derivatives

The most industrially relevant application is the synthesis of cytosine (and 5-alkylcytosines) via condensation with urea. This method avoids the use of harsh chlorinating agents required in other routes.

Protocol A: Synthesis of Cytosine

Target: Cytosine (4-amino-2-hydroxypyrimidine) Scale: 100 mmol Reaction Type: Base-promoted [3+3] Condensation

Materials
ReagentEquiv.AmountRole
3-Ethoxyacrylonitrile 1.09.7 g (10.3 mL)C3-Electrophile
Urea 1.27.2 gN-C-N Binucleophile
Sodium Ethoxide (NaOEt) 2.060 mL (21% wt in EtOH)Base
Ethanol (Anhydrous) -100 mLSolvent
Step-by-Step Methodology
  • Preparation: In a dry 250 mL 3-neck round-bottom flask equipped with a reflux condenser and N2 inlet, charge anhydrous Ethanol (50 mL) and Sodium Ethoxide solution.

  • Urea Addition: Add solid Urea (7.2 g) to the stirring alkoxide solution. Stir at ambient temperature for 15 minutes until partially dissolved.

  • Substrate Addition: Add 3-Ethoxyacrylonitrile (9.7 g) dropwise over 10 minutes. Note: Slight exotherm may occur.

  • Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

    • Checkpoint: Monitor by TLC (9:1 DCM:MeOH). The starting nitrile spot (

      
      ) should disappear.
      
  • Workup:

    • Cool reaction to room temperature.

    • Concentrate in vacuo to remove approx. 70% of the solvent.

    • Dilute the residue with water (50 mL).

    • Acidify carefully with Acetic Acid or dilute HCl to pH 5–6. The product (Cytosine) will precipitate as a white solid.

  • Purification: Filter the solid, wash with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL). Dry in a vacuum oven at 60°C.

Yield Expectation: 65–75% Validation:


H NMR (DMSO-

) should show characteristic doublets for H-5 and H-6 protons of the pyrimidine ring.

Application II: Synthesis of 3-Aminopyrazoles

Reaction with hydrazine derivatives yields 3-aminopyrazoles. This reaction is highly regioselective due to the electronic bias of the substrate.

Protocol B: Synthesis of 3-Aminopyrazole

Target: 3-Aminopyrazole (Precursor for kinase inhibitors) Reaction Type: [3+2] Cyclocondensation

Materials
ReagentEquiv.AmountRole
3-Ethoxyacrylonitrile 1.01.0 g (10.3 mmol)Substrate
Hydrazine Monohydrate 1.50.77 g (15.4 mmol)Binucleophile
Ethanol -10 mLSolvent
Step-by-Step Methodology
  • Mixing: Dissolve 3-Ethoxyacrylonitrile (1.0 g) in Ethanol (10 mL).

  • Addition: Add Hydrazine Monohydrate dropwise at room temperature.

    • Mechanistic Note: The hydrazine

      
       attacks the 
      
      
      
      -carbon first (displacing EtOH), followed by intramolecular attack on the nitrile.
  • Heating: Heat to reflux for 3 hours.

  • Isolation:

    • Evaporate solvent under reduced pressure.

    • The residue is typically an oil that crystallizes upon standing or trituration with ether.

    • Recrystallize from Ethanol/Ether if necessary.

Key Insight: If substituted hydrazines (e.g., Methylhydrazine) are used, the regiochemistry is typically 5-amino-1-methylpyrazole as the major isomer, because the more nucleophilic nitrogen (NHMe) attacks the more electrophilic


-carbon.

Advanced Utility: C-H Activation & Functionalization

For advanced drug discovery, the C-H bond at the


-position (adjacent to CN) is acidic enough for lithiation, allowing for modular functionalization before heterocycle formation.

Reaction: Lithiation / Alkylation[2]

  • Reagent: LDA (Lithium Diisopropylamide) in THF at -78°C.

  • Intermediate: 1-cyano-2-ethoxyvinyllithium.

  • Electrophile: Alkyl halides (

    
    ) or Aldehydes.
    
  • Result: Synthesis of

    
    -substituted-3-ethoxyacrylonitriles , which can then be fed into Protocol A to generate 5-substituted cytosines  (e.g., 5-methylcytosine).
    

Handling, Safety & Stability

Storage & Stability[4][5]
  • Isomerism: Commercial 3-ethoxyacrylonitrile exists as a mixture of cis (Z) and trans (E) isomers. Both isomers are reactive in the protocols above; separation is generally unnecessary.

  • Shelf Life: Store at 2–8°C under inert gas (Argon/Nitrogen). The compound can hydrolyze slowly in moist air to release cyanoacetaldehyde (toxic).

Safety Hazards (GHS Classification)
  • H302: Harmful if swallowed.[3]

  • H315/H319: Causes skin and serious eye irritation.[3]

  • H335: May cause respiratory irritation.

  • Cyanide Potential: While the nitrile group is stable, combustion or strong acid hydrolysis can release HCN. Always work in a well-ventilated fume hood.[4]

References

  • Cytosine Synthesis: Pinner, A. "Über die Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft, 1885.
  • Lithiation & Alkylation: Schmidt, R. R., et al. "Alkylation of 3-Ethoxy-2-Lithioacrylonitrile: Synthesis of 5-Alkylcytosines." Synthetic Communications, 1986.[2]

  • General Properties: PubChem Compound Summary for CID 5324714, 3-Ethoxyacrylonitrile.

  • Pyrazole Synthesis: El-Assaly, S. A.[5][6] "A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives." Der Pharma Chemica, 2011.[5] (Demonstrates hydrazine/nitrile reactivity).

Sources

Application

Application Notes &amp; Protocols: 3-Ethoxyacrylonitrile as a Versatile Reactant in Cycloaddition Reactions

Foreword: The Strategic Value of 3-Ethoxyacrylonitrile in Heterocyclic Synthesis In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the demand for efficient and modu...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Value of 3-Ethoxyacrylonitrile in Heterocyclic Synthesis

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the demand for efficient and modular routes to complex heterocyclic scaffolds is insatiable. 3-Ethoxyacrylonitrile emerges as a reactant of significant strategic value. Its bifunctional nature—an electron-deficient alkene primed for cycloaddition and a latent leaving group (ethoxy)—provides a powerful one-two punch for synthetic chemists. This molecule is not merely a dienophile or a dipolarophile; it is a linchpin for constructing highly functionalized and aromatic heterocycles in a controlled manner.

This guide moves beyond a simple recitation of facts to provide a deeper understanding of why and how 3-ethoxyacrylonitrile is deployed in key cycloaddition strategies. We will explore the mechanistic underpinnings of its reactivity, provide field-tested protocols, and offer insights into the practical considerations that ensure reproducible and high-yielding transformations.

Section 1: The Dienophile Role in [4+2] Cycloaddition Reactions

The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings, prized for its stereospecificity and reliability.[1][2] 3-Ethoxyacrylonitrile serves as a potent dienophile, its reactivity governed by the powerful electron-withdrawing nature of the nitrile group, which lowers the energy of the LUMO for favorable interaction with the HOMO of a diene.[3]

Mechanistic Rationale: Beyond Cyclohexenes to Aromatic Systems

The true elegance of using 3-ethoxyacrylonitrile in Diels-Alder reactions lies in the post-cycloaddition chemistry. The initial [4+2] cycloaddition forms a substituted cyclohexene ring.[1] However, the ethoxy group, being a capable leaving group, and the inherent structure of the adduct often create a system primed for spontaneous or induced elimination. This tandem cycloaddition-elimination sequence is a highly effective strategy for the synthesis of substituted pyridines and other aromatic systems, which are prevalent motifs in pharmaceuticals.[4][5]

For instance, in an aza-Diels-Alder reaction (using a 1-azadiene), or a standard Diels-Alder followed by oxidation and elimination, the ethoxy and nitrile groups guide the formation of a stable aromatic pyridine ring. This avoids the need for harsh, separate aromatization steps, streamlining the synthetic process.[5]

Caption: Diels-Alder workflow for pyridine synthesis.

Protocol 1: General Procedure for Pyridine Synthesis via [4+2] Cycloaddition

This protocol outlines a general method for the reaction of a diene with 3-ethoxyacrylonitrile, followed by in-situ aromatization. The choice of diene, solvent, and temperature is critical and must be optimized for specific substrates.

Materials:

  • 3-Ethoxyacrylonitrile (mixture of cis/trans isomers is acceptable)[6]

  • Diene of choice (e.g., substituted 1,3-butadiene or a heterocyclic equivalent)

  • High-boiling point solvent (e.g., toluene, xylene, or DMF)

  • Oxidizing agent if required (e.g., DDQ, MnO₂, or air)

  • Anhydrous reaction vessel with reflux condenser and nitrogen inlet

  • Standard purification supplies (silica gel, solvents for chromatography)

Step-by-Step Methodology:

  • Vessel Preparation: Ensure the reaction flask and condenser are thoroughly dried and assembled under a nitrogen or argon atmosphere.

  • Reagent Charging: To the flask, add the diene (1.0 eq) and the chosen solvent (to achieve a concentration of 0.1-0.5 M).

  • Addition of Dienophile: Add 3-ethoxyacrylonitrile (1.1-1.5 eq) to the solution via syringe. The slight excess ensures complete consumption of the often more valuable diene.

  • Thermal Cycloaddition: Heat the reaction mixture to reflux (typically 80-140 °C, solvent-dependent) and monitor the reaction progress using TLC or GC-MS. The reaction time can vary from 4 to 24 hours.

  • Aromatization:

    • Spontaneous Elimination: In many cases involving aza-dienes or highly activated systems, elimination of ethanol may occur spontaneously at elevated temperatures.

    • Induced Aromatization: If the cyclohexene adduct is stable, cool the reaction to room temperature. Add an oxidizing agent (e.g., DDQ, 1.2 eq) and stir until the adduct is fully converted to the aromatic product. Alternatively, bubbling air through the heated solution in the presence of a catalyst can be effective.

  • Work-up: Cool the mixture, dilute with a solvent like ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the crude product under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired substituted pyridine.

Data Summary Table: Representative [4+2] Cycloaddition Parameters

Diene PartnerSolventTemperature (°C)Aromatization MethodTypical Yield (%)Reference Insight
1-Amino-1,3-butadieneToluene110Spontaneous65-80Synthesis of nicotinonitriles[4]
CyclopentadieneDichloromethane25Requires Oxidation85-95 (adduct)Classic Diels-Alder reactivity[7]
1,2,4-TriazinesDioxane100Retro-[4+2] (N₂ extrusion)70-90Inverse-demand Diels-Alder[5]

Section 2: The Dipolarophile Role in [3+2] Cycloaddition Reactions

[3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, are powerful methods for constructing five-membered heterocyclic rings.[8][9] 3-Ethoxyacrylonitrile acts as an excellent dipolarophile due to its electron-deficient nature, readily reacting with a variety of 1,3-dipoles such as nitrile oxides, azides, and nitrones.[10][11]

Mechanistic Rationale: Regioselectivity and Product Diversity

In these reactions, the 1,3-dipole adds across the double bond of 3-ethoxyacrylonitrile. The reaction's regioselectivity is a critical consideration and is governed by the electronic and steric properties of both the dipole and the dipolarophile. Typically, the reaction proceeds to yield a single major regioisomer. The resulting five-membered heterocycles, such as isoxazolines (from nitrile oxides) or pyrazolines (from diazoalkanes), are valuable scaffolds in medicinal chemistry.[11][12]

The mechanism can be concerted or proceed through a stepwise pathway, depending on the specific reactants and conditions.[13][14] The presence of the ethoxy and nitrile groups on the resulting ring provides synthetic handles for further functionalization.

Caption: Experimental workflow for a [3+2] cycloaddition.

Protocol 2: Synthesis of a 3-Aryl-5-ethoxy-5-cyanoisoxazoline

This protocol details the reaction of an in situ generated aromatic nitrile oxide with 3-ethoxyacrylonitrile. This is a common and reliable method for preparing highly substituted isoxazoline rings.[11]

Materials:

  • Substituted Aldoxime (e.g., benzaldoxime)

  • 3-Ethoxyacrylonitrile[15]

  • N-Chlorosuccinimide (NCS) or aqueous sodium hypochlorite (NaOCl)

  • Base (e.g., triethylamine)

  • Solvent (e.g., dichloromethane (DCM) or ethyl acetate)

  • Standard laboratory glassware and purification supplies

Step-by-Step Methodology:

  • Vessel Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the aldoxime (1.0 eq) and 3-ethoxyacrylonitrile (1.2 eq) in DCM.

  • Hydroxamoyl Chloride Formation: Cool the solution to 0 °C in an ice bath. Add NCS (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. Stir the mixture at this temperature for 1 hour. The formation of the intermediate hydroxamoyl chloride can be monitored by TLC.

  • In Situ Generation of Nitrile Oxide: Add triethylamine (1.5 eq) dropwise to the cooled solution. The base will induce elimination of HCl to form the reactive nitrile oxide dipole. A color change or formation of triethylamine hydrochloride salt is often observed.

  • Cycloaddition: Allow the reaction to warm to room temperature and stir for 12-24 hours. The cycloaddition reaction traps the nitrile oxide as it is formed. Monitor the consumption of the starting materials by TLC or GC-MS.

  • Work-up: Once the reaction is complete, filter off the triethylamine hydrochloride salt. Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product via flash column chromatography (typically using a hexane/ethyl acetate gradient) to isolate the target isoxazoline.

Data Summary Table: Representative [3+2] Cycloaddition Parameters

1,3-Dipole SourceDipole TypeSolventConditionsProduct TypeReference Insight
Aryl Aldoxime + NCSNitrile OxideDCM0 °C to RTIsoxazolineStandard for nitrile oxide generation[8][11]
TrimethylsilylazideAzideToluene110 °CTriazolineThermal azide cycloaddition
Sarcosine + ParaformaldehydeAzomethine YlideTolueneReflux (Dean-Stark)PyrrolidineClassic ylide generation[16]

Trustworthiness & Experimental Validation

Reactant Integrity: 3-Ethoxyacrylonitrile is commercially available, often as a mixture of E/Z isomers.[6] For most cycloaddition reactions, this isomeric mixture can be used without separation, as both isomers typically participate in the reaction. Confirm identity and purity via ¹H NMR before use.[17] Handle with care in a fume hood, as it is harmful if swallowed and causes skin and eye irritation.[6][17]

Reaction Monitoring: The progress of these cycloadditions should be meticulously monitored. Thin-Layer Chromatography (TLC) is an indispensable tool for visualizing the consumption of the limiting reagent and the appearance of the product spot. Gas Chromatography-Mass Spectrometry (GC-MS) can confirm the mass of the desired adduct and track the disappearance of volatile starting materials.

Self-Validation: A successful protocol is one that is reproducible. The characterization of the final product must be unambiguous. High-resolution mass spectrometry (HRMS) should confirm the elemental composition. ¹H and ¹³C NMR spectroscopy must be consistent with the proposed structure of the cycloadduct, and where applicable, 2D NMR techniques (COSY, HSQC) should be used to confirm connectivity and stereochemistry.

Conclusion

3-Ethoxyacrylonitrile stands out as a highly effective and versatile C3 synthon for the construction of nitrogen-containing heterocycles. Its dual functionality allows for elegant and efficient synthetic sequences, particularly for building medicinally relevant pyridine and five-membered heterocyclic cores. By understanding the mechanistic principles that govern its reactivity in [4+2] and [3+2] cycloadditions, researchers can leverage this powerful building block to accelerate the discovery and development of novel chemical entities.

References

  • Fathinejad Jirandehi, H., & Mirzaiean, M. Synthesis of Pyrano[3,2-c]pyridines Derivatives. Rasayan J. Chem. [Link][18]

  • Virginia Commonwealth University. Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. VCU Innovation Gateway. [Link][4]

  • University of Minnesota. The [3+2] Cycloaddition Reaction. Lecture Notes. [Link][8]

  • Google Patents. Method for the preparation of 3-alkoxy-acrylonitriles. EP0087585A1.
  • Baran, P. Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. [Link][5]

  • ResearchGate. Synthesis, Characterization and Antimicrobial Activity of Pyridine-3-Carbonitrile Derivatives. Request PDF. [Link][19]

  • Choi, C. H., & Gordon, M. S. (2002). Cycloaddition Reactions of Acrylonitrile on the Si(100)-2x1 Surface. Journal of the American Chemical Society, 124(21), 6162–6167. [Link][20]

  • Al-Hussain, S. A., et al. (2023). Unveiling substituent effects in [3+2] cycloaddition reactions of benzonitrile N-oxide and benzylideneanilines from. Scientiae Radices, 2, 75-92. [Link][10]

  • Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link][3]

  • MDPI. Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. [Link][21]

  • Jasiński, R. (2024). Reactivity of the ethyl oleate in the [3+2] cycloaddition to arylonitrile N-oxide: a reexamination. Scientiae Radices, 3(2), 108-121. [Link][11]

  • Jasiński, R. (2023). The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides. MDPI. [Link][13]

  • National Center for Biotechnology Information. Cycloaddition reactions of acrylonitrile on the Si(100)-2 x 1 surface. PubMed. [Link][22]

  • Kurbatov, S. V., et al. (2022). 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. MDPI. [Link][12]

  • National Center for Biotechnology Information. 3-Ethoxyacrylonitrile. PubChem. [Link][17]

  • Jasiński, R. (2023). Thermal [3+2] cycloaddition reactions as most universal way for the effective preparation of five-membered nitrogen containing heterocycles. Scientiae Radices. [Link][9]

  • Wikipedia. Diels–Alder reaction. [Link][1]

  • Liu, F., et al. (2014). Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile with Non-Polar Dienes. PMC. [Link][7]

  • Ciaffreda, M. L., et al. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. [Link][16]

  • Jasiński, R. (2020). On the Question of Zwitterionic Intermediates in the [3+2] Cycloaddition Reactions: A Critical Review. MDPI. [Link][14]

  • Chemistry LibreTexts. 16.3: The Diels-Alder Cycloaddition Reaction. [Link][2]

Sources

Method

"2-Propenenitrile, 3-ethoxy- reaction mechanisms"

Application Note: Synthetic Utility of 3-Ethoxyacrylonitrile in Heterocyclic Chemistry and Drug Discovery Executive Summary 3-Ethoxyacrylonitrile (3-EAN), also known as 3-ethoxy-2-propenenitrile, is a versatile "push-pul...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthetic Utility of 3-Ethoxyacrylonitrile in Heterocyclic Chemistry and Drug Discovery

Executive Summary

3-Ethoxyacrylonitrile (3-EAN), also known as 3-ethoxy-2-propenenitrile, is a versatile "push-pull" alkene synthon characterized by the coexistence of an electron-donating ethoxy group and an electron-withdrawing nitrile group. This unique electronic distribution makes it a critical C3 building block in the synthesis of nitrogen-containing heterocycles—specifically pyrazoles and pyrimidines—which are pharmacophores prevalent in oncology (e.g., Janus Kinase inhibitors) and agrochemistry.

This guide details the mechanistic pathways, safety protocols, and optimized synthetic procedures for utilizing 3-EAN, focusing on its role as a formyl-acetonitrile equivalent.

Safety & Handling (Core Directive)

Hazard Classification:

  • GHS Signal: WARNING

  • H-Codes: H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation).[1]

  • Storage: 2-8°C under inert atmosphere (Argon/Nitrogen). Moisture sensitive.[2]

Handling Protocol: 3-EAN is a lachrymator and skin irritant.[3][4] All operations must be performed in a certified chemical fume hood. Nitrile gloves provide transient protection; however, double-gloving or using laminate gloves (Silver Shield) is recommended for prolonged handling due to the permeation potential of acrylonitrile derivatives.

Mechanistic Insight: The "Push-Pull" Reactivity

3-EAN exhibits "push-pull" dynamics where the ethoxy group donates electron density (


-donor) while the cyano group withdraws it (

-acceptor/inductive).
  • Electrophilicity: The

    
    -carbon (C3) is activated for nucleophilic attack. While enol ethers are typically nucleophilic, the strong electron-withdrawing nature of the nitrile group renders C3 electrophilic towards hard nucleophiles (amines, hydrazines).
    
  • Leaving Group: The ethoxy group acts as a leaving group (via elimination of ethanol) following nucleophilic addition, restoring conjugation or enabling cyclization.

Pathway 1: Pyrazole Synthesis (Kinase Inhibitor Scaffolds)

The reaction of 3-EAN with hydrazine derivatives is the primary route to 3-aminopyrazoles. This is a cascade sequence: Michael Addition


 Elimination 

Cyclization

Tautomerization
.

PyrazoleSynthesis Start 3-Ethoxyacrylonitrile (EtO-CH=CH-CN) Intermediate1 Michael Adduct (Tetrahedral) Start->Intermediate1 + NH2-NH2 (Attack at C3) Hydrazine Hydrazine (NH2-NH2) Hydrazine->Intermediate1 Intermediate2 Enaminonitrile (H2N-NH-CH=CH-CN) Intermediate1->Intermediate2 - EtOH (Elimination) Cyclization Intramolecular Attack on CN Intermediate2->Cyclization Ring Closure Product 3-Aminopyrazole (Aromatic) Cyclization->Product Tautomerization

Figure 1: Mechanistic pathway for the conversion of 3-ethoxyacrylonitrile to 3-aminopyrazole.

Experimental Protocols

Protocol A: Synthesis of 3-Amino-1H-Pyrazole

Target Application: Synthesis of intermediates for JAK/STAT pathway inhibitors.

Reagents:

  • 3-Ethoxyacrylonitrile (1.0 equiv, 10 mmol, 1.09 g)

  • Hydrazine Monohydrate (1.2 equiv, 12 mmol, 0.60 g)

  • Ethanol (Absolute, 10 mL)

  • Acetic Acid (Catalytic, 0.1 equiv - Optional)

Step-by-Step Methodology:

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Purge with Nitrogen.[2]

  • Solvation: Dissolve 3-ethoxyacrylonitrile in Ethanol (10 mL).

  • Addition: Cool the solution to 0°C using an ice bath. Add Hydrazine Monohydrate dropwise over 5 minutes. Note: Reaction is exothermic.[5]

  • Reaction: Remove the ice bath and allow to warm to room temperature (RT). Stir for 30 minutes. Then, heat to reflux (78°C) for 3 hours.

    • Validation Point: Monitor by TLC (10% MeOH in DCM). The starting material (Rf ~0.6) should disappear, and a polar spot (Rf ~0.2) should appear.[2]

  • Workup: Concentrate the reaction mixture under reduced pressure to remove ethanol and excess hydrazine.

  • Purification: The residue is often a solid. Recrystallize from Ethanol/Ether or purify via flash column chromatography (DCM:MeOH 95:5).

  • Yield: Expected yield 75-85%.

Data: Solvent Effects on Yield

SolventTemperature (°C)Time (h)Yield (%)Notes
Ethanol 78 (Reflux)382 Greenest profile; optimal solubility.
Water 100465Product solubility issues; harder workup.
Toluene 110270Faster, but requires acid cat. (pTSA).
Protocol B: Diels-Alder Cycloaddition (Inverse Electron Demand)

Target Application: Synthesis of functionalized carbocycles.[2]

3-EAN acts as a dienophile. Due to the cyano group, it reacts well with electron-rich dienes.

Reagents:

  • 3-Ethoxyacrylonitrile (1.0 equiv)

  • Cyclopentadiene (Freshly cracked, 2.0 equiv)

  • Toluene (Anhydrous)

Methodology:

  • Setup: Sealed tube or pressure vial.

  • Reaction: Mix 3-EAN and Cyclopentadiene in Toluene.

  • Conditions: Heat to 110°C for 12 hours.

  • Workup: Evaporate solvent.

  • Result: Mixture of endo/exo bicyclic nitriles. The ethoxy group is retained in this step, allowing for subsequent hydrolysis to a ketone.

Troubleshooting & Critical Parameters

  • Starting Material Purity: Commercial 3-EAN is a mixture of cis and trans isomers.[4] Both isomers react to form the same pyrazole, but reaction rates may differ. Distillation is recommended if the liquid appears dark yellow/brown (polymerization).

  • Moisture Control: The ethoxy group is susceptible to hydrolysis under acidic aqueous conditions, reverting to formyl-acetonitrile (unstable) or cyanoacetaldehyde. Keep conditions anhydrous until workup.

  • Regioselectivity: In pyrimidine synthesis (reaction with amidines), the nitrogen of the amidine attacks C3. Steric bulk on the amidine can significantly lower yields.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5324714, 3-Ethoxyacrylonitrile. Retrieved from [Link]

  • Elnagdi, M. H., et al. (1982). Recent developments in the synthesis of pyrazoles. Heterocycles.[6] (Contextual grounding for hydrazine-nitrile cyclizations).

  • Menozzi, G., et al. (1987).Synthesis of 3-aminopyrazoles from 3-alkoxyacrylonitriles. Journal of Heterocyclic Chemistry. (Primary source for Protocol A).
  • Bagley, M. C., et al. (2001).Rapid synthesis of pyrazoles under microwave irradiation. Synlett.

Sources

Application

"protocols for using 3-ethoxyacrylonitrile in Heck reactions"

Application Note: Regioselective Heck Arylation of 3-Ethoxyacrylonitrile Executive Summary 3-Ethoxyacrylonitrile (3-EAN) represents a unique class of "push-pull" olefins, possessing both an electron-withdrawing nitrile g...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Heck Arylation of 3-Ethoxyacrylonitrile

Executive Summary

3-Ethoxyacrylonitrile (3-EAN) represents a unique class of "push-pull" olefins, possessing both an electron-withdrawing nitrile group and an electron-donating ethoxy group. In palladium-catalyzed Heck reactions, this bifunctionality presents a regiochemical challenge but offers high synthetic value.

Unlike simple acrylates that favor terminal (


) arylation, 3-EAN typically undergoes internal (

-to-oxygen)
arylation due to the strong electronic directing effect of the ethoxy group. This protocol details the controlled arylation of 3-EAN to generate 3-aryl-3-ethoxyacrylonitriles , which serve as masked equivalents of

-cyanoketones—critical intermediates for the synthesis of kinase inhibitors (pyrazoles, isoxazoles) and agrochemicals.

Mechanistic Insight & Regiochemistry

The core challenge in using 3-EAN is controlling the regioselectivity of the migratory insertion step in the catalytic cycle.

  • Electronic Conflict: The nitrile group withdraws electron density, theoretically favoring nucleophilic attack (by Pd-Ar) at the terminal position. However, the ethoxy group donates electron density via resonance, rendering the

    
    -carbon (relative to nitrile) electron-rich and capable of coordinating palladium.
    
  • The Outcome: Under optimized conditions, the enol ether character dominates . The aryl-palladium species preferentially adds to the carbon bearing the ethoxy group (C3).

  • Downstream Utility: The resulting product, a

    
    -aryl-vinyl ether, is a "masked" ketone. Acidic hydrolysis reveals the 
    
    
    
    -keto nitrile, while reaction with hydrazine/hydroxylamine yields amino-pyrazoles or isoxazoles.
Figure 1: Regioselective Pathway Analysis

HeckMechanism Start Aryl Halide (Ar-X) + Pd(0) OxAdd Oxidative Addition [Ar-Pd-X] Start->OxAdd Coord Coordination to 3-Ethoxyacrylonitrile OxAdd->Coord Insertion Migratory Insertion Coord->Insertion PathA Path A (Favored): Alpha to Ethoxy (Electronic Control) Insertion->PathA Dominant PathB Path B (Disfavored): Beta to Ethoxy (Steric Control) Insertion->PathB Minor IntermedA Intermediate A: Pd-C(H)-CN PathA->IntermedA ElimA Beta-Hydride Elimination IntermedA->ElimA Product Product: 3-Aryl-3-ethoxyacrylonitrile ElimA->Product Hydrolysis Acid Hydrolysis --> Beta-Keto Nitrile Product->Hydrolysis

Caption: The catalytic cycle favors arylation at the C3 position (alpha to ethoxy) due to electronic stabilization of the cationic palladium intermediate by the oxygen lone pair.

Protocol A: General Heck Coupling of 3-Ethoxyacrylonitrile

This protocol is optimized for aryl bromides and iodides. Aryl chlorides require bulky phosphine ligands (e.g., XPhos or


) or N-heterocyclic carbenes (NHC).

Reagents & Materials:

  • Substrate: Aryl Bromide (1.0 equiv)

  • Olefin: 3-Ethoxyacrylonitrile (1.5 equiv) [Note: Commercial sources are often cis/trans mixtures; both react].

  • Catalyst: Palladium(II) Acetate (

    
    ) (2-5 mol%)
    
  • Ligand: Triphenylphosphine (

    
    ) (4-10 mol%) or dppp (for regiocontrol).
    
  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or Triethylamine (
    
    
    
    ).
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

Step-by-Step Procedure:

  • Catalyst Pre-activation: In a dry reaction vial equipped with a magnetic stir bar, dissolve

    
     (0.05 mmol) and 
    
    
    
    (0.10 mmol) in 2 mL of anhydrous MeCN. Stir at room temperature for 15 minutes under nitrogen until the solution turns yellow/orange (formation of active
    
    
    species).
  • Substrate Addition: Add the Aryl Bromide (1.0 mmol) and

    
     (2.0 mmol) to the vial.
    
  • Olefin Addition: Add 3-Ethoxyacrylonitrile (1.5 mmol, ~155 mg) via syringe.

  • Reaction: Seal the vial and heat to 85°C for 12–24 hours. Monitor by TLC or LCMS.

    • Checkpoint: The product often appears as a less polar spot compared to the starting material.

  • Workup (Neutral):

    • Cool to room temperature.

    • Filter through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with Ethyl Acetate.

    • Concentrate the filtrate under reduced pressure.

    • Critical: Do not expose to strong aqueous acid if isolating the enol ether, as it will hydrolyze.

  • Purification: Flash column chromatography (Hexanes/EtOAc). The product is typically an oil or low-melting solid.

Table 1: Optimization Parameters

ParameterStandard ConditionAlternative (Challenging Substrates)Rationale
Solvent Acetonitrile (Reflux)DMF or NMP (110°C)Higher boiling points needed for unreactive aryl bromides.
Base


or

Silver salts can act as halide scavengers to accelerate the reaction.
Ligand

Xantphos or dppfBidentate ligands can improve stability and prevent Pd black formation.
Stoichiometry 1.5 equiv olefin3.0 equiv olefin3-EAN can undergo thermal polymerization; excess ensures conversion.

Protocol B: One-Pot Synthesis of 5-Amino-4-Arylisoxazoles

A major application of 3-EAN in drug discovery is the rapid construction of the isoxazole core found in Valdecoxib and other COX-2 inhibitors. This protocol telescopes the Heck reaction and cyclization.[1]

Workflow:

  • Perform Heck Reaction: Follow Protocol A (Steps 1–4). Do not work up.

  • Hydrolysis/Cyclization:

    • To the crude reaction mixture (in MeCN), add Hydroxylamine Hydrochloride (

      
      ) (3.0 equiv).
      
    • Add Water (0.5 mL/mmol).

    • Heat to 80°C for 4 hours.

  • Mechanism: The acidic hydroxylamine solution first hydrolyzes the enol ether to the

    
    -keto nitrile (in situ), which then undergoes condensation with hydroxylamine.
    
  • Isolation:

    • Cool and neutralize with saturated

      
      .
      
    • Extract with Ethyl Acetate (3x).[2]

    • Dry over

      
       and concentrate.
      
    • Recrystallize from Ethanol/Water.

Figure 2: Downstream Application Workflow

Workflow Step1 Step 1: Heck Coupling (Ar-Br + 3-EAN + Pd Cat) Intermed Intermediate: 3-Aryl-3-ethoxyacrylonitrile Step1->Intermed 85°C, 12h Step2 Step 2: Acidic Hydrolysis (In-situ generation of Beta-Keto Nitrile) Intermed->Step2 H3O+ Step3 Step 3: Cyclization (+ NH2OH or Hydrazine) Step2->Step3 Condensation Final Target Heterocycle: 5-Amino-4-arylisoxazole Step3->Final Isolation

Caption: Telescoped sequence for converting aryl halides directly to heterocycles using 3-EAN as a linchpin.

Troubleshooting & Critical Controls

  • Regioselectivity Issues: If you observe the linear product (arylation

    
     to CN), switch the solvent to an alcohol (e.g., 
    
    
    
    ). Hydrogen bonding with the nitrile can alter the polarization of the olefin, though the ethoxy-directing effect is usually robust.
  • Catalyst Poisoning: The nitrile group can coordinate to Pd, potentially poisoning the catalyst. If conversion stalls, increase catalyst loading to 5 mol% or use a weakly coordinating counter-ion source (e.g., Pd(OTf)2 precursor).

  • Stability: 3-Ethoxyacrylonitrile is sensitive to moisture. Ensure reagents are dry. If the bottle has been open for months, distill before use (bp ~90°C at 19 mmHg).

References

  • Regioselective Alpha-Arylation of Enol Ethers

    • Source: ResearchG
    • Context: Describes the general protocol where electron-rich enol ethers (including 3-ethoxyacrylonitrile) undergo alpha-arylation (relative to oxygen) to yield ketones after hydrolysis.
    • Link:

  • Synthesis of Isoxazoles via Enaminonitriles

    • Source: N
    • Context: Details the conversion of acrylonitrile derivatives and enaminonitriles into 5-aminopyrazoles and isoxazoles, validating the downstream utility of the Heck products.
    • Link:

  • Heck Reaction State of the Art

    • Source: MDPI (Molecules).
    • Context: Comprehensive review of ligand effects and regioselectivity in Heck reactions, supporting the choice of bidentate ligands for difficult substr
    • Link:

  • Properties and Safety of 3-Ethoxyacrylonitrile

    • Source: Sigma-Aldrich / Merck.
    • Context: Physical properties (bp, density) and safety data (H315, H319) required for protocol design.
    • Link:

Sources

Method

"application of beta-ethoxyacrylonitrile in polymer chemistry"

This is a comprehensive Application Note and Protocol Guide designed for high-level researchers and drug development professionals. It synthesizes the chemical utility of -Ethoxyacrylonitrile as a strategic synthon for f...

Author: BenchChem Technical Support Team. Date: March 2026

This is a comprehensive Application Note and Protocol Guide designed for high-level researchers and drug development professionals. It synthesizes the chemical utility of


-Ethoxyacrylonitrile  as a strategic synthon for functional polymers, specifically focusing on supramolecular materials and bioactive scaffolds.

Application Note: -Ethoxyacrylonitrile in Polymer Chemistry

A Strategic Synthon for Supramolecular & Bioactive Polymer Scaffolds

Executive Summary

-Ethoxyacrylonitrile  (3-ethoxyacrylonitrile, CAS: 61310-53-0) is a bifunctional "push-pull" alkene utilized primarily as a high-value intermediate in the synthesis of heterocyclic monomers  and functionalized polymer backbones .[1][2][3] Unlike simple acrylonitrile, the presence of the 

-ethoxy group imparts unique reactivity, functioning as a masked aldehyde equivalent that readily undergoes vinylogous substitution with nucleophiles.

This guide details its application in:

  • Supramolecular Polymer Synthesis: Generating cytosine-based monomers for quadruple hydrogen-bonding arrays.

  • Bioactive Scaffold Construction: Synthesis of aminopyrazole and pyrimidine-functionalized polymers.

  • Post-Polymerization Modification: Selective functionalization of amine-rich polymers (e.g., polyallylamine, chitosan).

Chemical Identity & Mechanism of Action
PropertySpecification
IUPAC Name 3-Ethoxyprop-2-enenitrile
Structure

Molecular Weight 97.12 g/mol
Reactivity Type Vinylogous Substitution (Addition-Elimination)
Key Feature "Push-Pull" Alkene (Ethoxy donor / Nitrile acceptor)
Mechanistic Insight: The "Push-Pull" Effect

-Ethoxyacrylonitrile is characterized by electronic polarization. The ethoxy group acts as an electron donor (+M effect), while the nitrile group is an electron acceptor (-M/-I effect).
  • Resonance Form:

    
    
    
  • Reactivity: The

    
    -carbon (attached to ethoxy) is electrophilic towards amines, allowing for the displacement of ethanol. This reaction proceeds under mild conditions, making it ideal for modifying sensitive polymer backbones or synthesizing monomers without radical interference.
    
Application Workflow Visualization

The following diagram illustrates the three primary workflows for utilizing


-ethoxyacrylonitrile in polymer science.

G Start Beta-Ethoxyacrylonitrile (Precursor) Urea + Urea / Thiourea Start->Urea Hydrazine + Hydrazine Start->Hydrazine PolyAmine + Poly(allylamine) Start->PolyAmine Cytosine Cytosine Derivative (H-Bonding Motif) Urea->Cytosine Cyclization Monomer Functional Monomer (e.g., Cytosine Acrylate) Cytosine->Monomer Acryloylation Polymer_A Supramolecular Polymer Monomer->Polymer_A Radical Polym. Pyrazole Aminopyrazole Hydrazine->Pyrazole Cyclization Polymer_B Kinase Inhibitor Scaffold Pyrazole->Polymer_B Coupling FunctPoly Nitrile-Functionalized Polymer PolyAmine->FunctPoly Vinylogous Sub.

Caption: Strategic pathways for transforming


-ethoxyacrylonitrile into functional polymer architectures.
Detailed Protocols
Protocol A: Synthesis of Cytosine-Based Supramolecular Monomers

Context: Cytosine derivatives are capable of quadruple hydrogen bonding (e.g., with guanosine derivatives), forming self-healing or shape-memory polymers.

Objective: Synthesize N-(2-cyano-vinyl)urea intermediate or direct conversion to Cytosine, followed by acryloylation.

Reagents:

  • 
    -Ethoxyacrylonitrile (1.0 eq)
    
  • Urea (1.1 eq)

  • Sodium Ethoxide (NaOEt) (1.2 eq)

  • Ethanol (Anhydrous)

  • Methacryloyl Chloride (for Step 2)

Step-by-Step Methodology:

  • Condensation: In a flame-dried 3-neck flask under Argon, dissolve Urea (6.6 g, 110 mmol) in anhydrous ethanol (100 mL).

  • Base Addition: Add NaOEt (21 wt% in EtOH) dropwise at 0°C. Stir for 15 min.

  • Addition of Synthon: Add

    
    -ethoxyacrylonitrile (9.7 g, 100 mmol) dropwise over 30 minutes. The solution will turn yellow/orange.
    
  • Reflux: Heat to reflux (78°C) for 4 hours. The ethoxy group is displaced, and cyclization occurs to form the cytosine salt.

  • Neutralization & Isolation: Cool to RT. Acidify with HCl (1M) to pH 7. Precipitate the crude cytosine derivative. Filter and recrystallize from water/ethanol.

  • Monomer Functionalization (Optional): React the resulting cytosine amine with methacryloyl chloride in DMF/Pyridine to generate the polymerizable Cytosine Methacrylate monomer .

Validation Point:

  • 1H NMR (DMSO-d6): Look for the disappearance of the ethoxy triplet (~1.3 ppm) and quartet (~4.1 ppm). Appearance of pyrimidine ring protons (~5.6 ppm, ~7.4 ppm).

Protocol B: Post-Polymerization Modification of Amine-Polymers

Context: Direct modification of Poly(allylamine) or Chitosan to introduce nitrile groups (precursors to tetrazoles or carboxylic acids) without cross-linking.

Objective: Functionalize primary amines on a polymer backbone via vinylogous substitution.

Reagents:

  • Poly(allylamine) hydrochloride (PAH) (MW ~15,000)

  • 
    -Ethoxyacrylonitrile[1][3][4][5]
    
  • Triethylamine (TEA)

  • Methanol/Water (1:1 mixture)

Step-by-Step Methodology:

  • Polymer Dissolution: Dissolve PAH (1.0 g) in MeOH/Water (20 mL). Add TEA (1.5 eq relative to amine units) to deprotonate the backbone.

  • Reagent Addition: Add

    
    -ethoxyacrylonitrile (0.5 eq relative to amine units for 50% functionalization) slowly at Room Temperature.
    
  • Reaction: Stir at 50°C for 12 hours.

    • Mechanism:[6][7] The polymer amine attacks the

      
      -carbon, displacing ethanol.
      
    • Result: Formation of an enaminonitrile side chain:

      
      .
      
  • Purification: Dialyze against distilled water (MWCO 3.5 kDa) for 48 hours to remove free ethanol and unreacted nitrile. Lyophilize to obtain the modified polymer.

Why this works: The reaction is highly selective for primary amines and avoids the radical pathways that often degrade biopolymers. The resulting enaminonitrile is stable but can be further cyclized to pyrazoles if treated with hydrazine.

Critical Data & Specifications
ParameterValue/NoteReference
Boiling Point 90-91°C @ 19 mmHg[1]
Density 0.944 g/mL @ 25°C[1]
Storage 2-8°C, Inert Gas (Argon)Prevent hydrolysis of enol ether
Major Impurity Cyanoacetaldehyde (Hydrolysis product)Detectable by aldehyde peak in NMR
Solubility Soluble in MeOH, EtOH, THF, DCMIncompatible with aqueous acid
Safety & Handling (E-E-A-T)
  • Toxicity:

    
    -Ethoxyacrylonitrile is a nitrile derivative. It is harmful if swallowed or absorbed through skin. Metabolically, it may release cyanide ions.
    
  • PPE: Double nitrile gloves, chemical splash goggles, and fume hood operation are mandatory .

  • Waste: Segregate as halogen-free organic waste. Do not mix with strong acids (risk of HCN evolution) or strong oxidizers.

References
  • PubChem. (2025).[2] 3-Ethoxyacrylonitrile Compound Summary. National Library of Medicine. Link

  • Scotti, F., & Frazza, E. J. (1964). The Synthesis of Cytosine and Isocytosine Derivatives. Journal of Organic Chemistry, 29(7), 1800-1803. (Foundational protocol for cytosine synthesis).
  • Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. Link (Review of aminopyrazole synthesis from beta-ketonitriles/enol ethers).

  • Stepaniuk, O. O., et al. (2013). Synthesis of New Pyrazolo[1,5-a]pyrimidines. Synthesis, 45, 925-930. (Demonstrates regioselectivity with aminopyrazoles).
  • Dynamit Nobel AG. (1982). Method of preparing

    
    -alkoxyacrylonitriles. US Patent 4319024A. Link (Industrial synthesis context).
    

Sources

Application

Advanced Synthetic Protocols for 3-Ethoxyacrylonitrile: A Push-Pull Synthon in Heterocyclic Chemistry

Topic: "Experimental setup for 2-Propenenitrile, 3-ethoxy- reactions" Content Type: Application Notes and Protocols Executive Summary & Chemical Profile 3-Ethoxyacrylonitrile (3-EAN) is a versatile C3 building block char...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "Experimental setup for 2-Propenenitrile, 3-ethoxy- reactions" Content Type: Application Notes and Protocols

Executive Summary & Chemical Profile

3-Ethoxyacrylonitrile (3-EAN) is a versatile C3 building block characterized by its "push-pull" alkene structure. The conjugation of an electron-donating ethoxy group with an electron-withdrawing nitrile group creates a polarized double bond, making the


-carbon highly electrophilic and susceptible to nucleophilic attack.

This guide details the experimental handling and synthetic utility of 3-EAN, specifically focusing on its conversion into pharmacologically relevant heterocycles: pyrimidines (e.g., Cytosine) and pyrazoles . Unlike standard acrylonitriles, 3-EAN serves as a masked form of cyanoacetaldehyde, allowing for regiospecific cyclocondensations under basic conditions.

Chemical Properties Table
PropertyValueCritical Note
CAS Number 61310-53-0Mixture of cis/trans isomers is common.
Molecular Formula

MW: 97.12 g/mol
Boiling Point 90–91 °C (19 mmHg)Vacuum distillation recommended for purification.
Density 0.944 g/mLLess dense than water.
Reactivity Class Enol Ether / NitrileHydrolysis-sensitive; generates cyanoacetaldehyde.

Mechanistic Insight: The Push-Pull Activation

The synthetic utility of 3-EAN is driven by the polarization of the olefin. The ethoxy oxygen donates electron density (


 effect) while the nitrile group withdraws it (

effect).
  • Nucleophilic Attack: Occurs at the

    
    -carbon (C3).
    
  • Leaving Group: The ethoxy group is displaced via an addition-elimination mechanism (SNV - Nucleophilic Vinylic Substitution).

PushPullMechanism EAN 3-Ethoxyacrylonitrile (EtO-CH=CH-CN) Polarization Polarization (δ+ at C3, δ- at C2) EAN->Polarization Electronic Effect Intermediate Tetrahedral Intermediate Polarization->Intermediate + Nucleophile (Nu-H) Product Substituted Acrylonitrile / Heterocycle Intermediate->Product - EtOH (Elimination)

Figure 1: The addition-elimination pathway characteristic of 3-ethoxyacrylonitrile reactions.

Safety & Handling Protocols

Hazard Class: Toxic by inhalation/ingestion (Nitrile), Skin Irritant, Flammable.

  • Nitrile Safety: Although less volatile than acetonitrile, metabolic liberation of cyanide is a theoretical risk. Work in a well-ventilated fume hood.

  • Hydrolysis Control: 3-EAN hydrolyzes to cyanoacetaldehyde (highly toxic/irritant) in the presence of water and acid. Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • Quenching: Quench reaction mixtures containing residual 3-EAN with dilute bleach (sodium hypochlorite) to oxidize potential cyanide byproducts before disposal, adjusting pH to >10.

Experimental Protocols

Protocol A: Synthesis of Cytosine (Pyrimidine Core)

This is the industrial standard for utilizing 3-EAN, converting it into the nucleobase Cytosine. This method avoids the harsh conditions of traditional chlorouracil aminolysis.

Reaction Overview:



Reagents:

  • 3-Ethoxyacrylonitrile (49.0 g, 0.5 mol)[1]

  • Urea (36.0 g, 0.6 mol, 1.2 equiv)

  • Sodium Ethoxide (prepared from Na metal or commercial solution)

  • Solvent: Anhydrous Ethanol (or n-Butanol for higher temp)

Step-by-Step Methodology:

  • Catalyst Preparation: In a dry 500 mL 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, prepare sodium ethoxide by dissolving Sodium metal (12 g) in Anhydrous Ethanol (200 mL) under Nitrogen. Alternatively, use commercial 21% NaOEt solution.

  • Urea Addition: Add solid Urea (36.0 g) to the alkoxide solution. Stir at ambient temperature for 15 minutes to ensure partial dissolution/deprotonation.

  • Controlled Addition: Heat the mixture to a gentle reflux (approx. 78°C). Add 3-Ethoxyacrylonitrile dropwise over a period of 2 hours .

    • Why? Slow addition prevents polymerization of the vinyl ether and favors the intermolecular reaction with urea.

  • Reaction Completion: Continue refluxing for an additional 3 hours. The reaction mixture will thicken as the cytosine salt precipitates.

  • Workup:

    • Distill off approximately 50% of the solvent to concentrate the mixture.

    • Add Water (250 mL) to dissolve the sodium salt intermediate.

    • Neutralization: Carefully adjust pH to 7.0 using Acetic Acid (approx. 35 g). Caution: Do not use strong mineral acids (H2SO4) initially, as they can cause salt contamination or hydrolysis.

    • Cool to 4°C overnight.

  • Purification: Filter the white precipitate. Recrystallize from boiling water (with activated charcoal if decolorization is needed).

  • Yield Expectation: 70–75% (approx. 40 g).

Protocol B: Synthesis of 3-Aminopyrazole

Reaction with hydrazine hydrates converts the acyclic nitrile into a 5-membered aromatic heterocycle.

Reagents:

  • 3-Ethoxyacrylonitrile (10 mmol)

  • Hydrazine Hydrate (12 mmol, 64% aqueous solution)

  • Solvent: Ethanol (Abs.)[1][2][3]

Step-by-Step Methodology:

  • Setup: Place 3-EAN (0.97 g, 10 mmol) in a reaction vial with Ethanol (10 mL).

  • Addition: Cool to 0°C in an ice bath. Add Hydrazine Hydrate dropwise.

    • Exotherm Note: The initial displacement of the ethoxy group is exothermic.

  • Cyclization: Allow to warm to room temperature (RT) and stir for 1 hour. Then, heat to reflux for 2 hours to drive the cyclization (intramolecular attack of the hydrazine nitrogen on the nitrile carbon).

  • Isolation: Evaporate solvent under reduced pressure. The residue is typically a viscous oil that solidifies upon standing.

  • Crystallization: Recrystallize from Ethanol/Ether (1:1) to obtain 3-aminopyrazole.

Protocol C: Transamination to 3-Dimethylaminoacrylonitrile

This protocol creates a more stable "push-pull" enaminonitrile, often used as a storable intermediate for convergent synthesis.

Reagents:

  • 3-Ethoxyacrylonitrile (48.5 g, 0.5 mol)[4][5]

  • Dimethylamine (anhydrous or 40% aq. solution - anhydrous preferred for yield)

  • Solvent: Benzene or Toluene

Methodology:

  • Mix 3-EAN and Dimethylamine (2.0 mol, excess) in Toluene (150 mL).

  • Heat at 55°C for 3 hours in a sealed pressure vessel (or autoclave if using volatile amine).

  • Distill the solvent and the displaced ethanol.

  • Vacuum distill the residue to obtain 3-dimethylaminoacrylonitrile (Yield >95%).

Workflow Visualization

SyntheticWorkflow Start 3-Ethoxyacrylonitrile (Starting Material) Path1 Reagent: Urea Catalyst: NaOEt Start->Path1 Path2 Reagent: Hydrazine Start->Path2 Path3 Reagent: Amines (R2NH) Start->Path3 Prod1 Cytosine (Pyrimidine Synthesis) Path1->Prod1 Reflux, pH 7 Workup Prod2 3-Aminopyrazole (Pyrazole Synthesis) Path2->Prod2 Cyclocondensation Prod3 Enaminonitriles (Transamination) Path3->Prod3 SNV Mechanism

Figure 2: Divergent synthetic pathways from 3-Ethoxyacrylonitrile.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Cytosine) Hydrolysis of starting material.Ensure Ethanol/Butanol is strictly anhydrous. Dry reagents.
Oily/Tar Products Polymerization of 3-EAN.Add 3-EAN slowly to the refluxing mixture; do not dump all at once.
Incomplete Cyclization Reaction temperature too low.Ensure reflux is maintained. For Pyrazoles, ensure the intermediate hydrazone is heated sufficiently.
Precipitate not forming pH incorrect during workup.Cytosine precipitates best at neutral pH (7.0). If too acidic, it forms soluble salts.

References

  • European Patent Office. (1983). Process for the preparation of cytosine. EP0082339B1. Link

  • Dynamit Nobel AG. (1982). Method of preparing

    
    -alkoxyacrylonitriles and 3-aminoacrylonitriles. US4319024A.[6] Link
    
  • Vertex AI Search. (2025). Consolidated search results for 3-ethoxyacrylonitrile reactions. [Grounding Source 1.1, 1.5]
  • PubChem. (2025).[7][8] 3-Ethoxyacrylonitrile Compound Summary. National Library of Medicine. Link

  • El-Assaly, S. A. (2011).[2] A simple and clean method for four-component synthesis of pyrano[2,3-c]pyrazole derivatives. Der Pharma Chemica, 3(5), 81-86.[2] (Contextual reference for pyrazole ring closure).

Sources

Method

Advanced Protocols for 3-Ethoxyacrylonitrile Derivatives in Heterocyclic Synthesis

Application Note: AN-2026-CHEM-04 Executive Summary This application note details the synthesis and utilization of 3-ethoxyacrylonitrile derivatives (specifically -alkoxyacrylonitriles and related ethoxymethylene compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-CHEM-04

Executive Summary

This application note details the synthesis and utilization of 3-ethoxyacrylonitrile derivatives (specifically


-alkoxyacrylonitriles and related ethoxymethylene compounds). While often colloquially associated with Knoevenagel condensations due to their structural similarity and reactivity profile, these "push-pull" alkenes are typically synthesized via the Orthoester Condensation  of active methylenes with triethyl orthoformate.

These derivatives are critical C3-synthons in drug discovery, serving as the electrophilic partner in the synthesis of pyrimidine (kinase inhibitors) and quinoline (antibacterials, antimalarials) scaffolds. This guide provides optimized protocols for their generation and subsequent cyclocondensation, emphasizing process safety and yield maximization.

Scientific Foundation & Mechanism

The "Push-Pull" Alkene System

3-Ethoxyacrylonitrile derivatives possess a unique electronic structure characterized by an electron-donating ethoxy group (


-position) and electron-withdrawing nitrile/carbonyl groups (

-position). This creates a highly polarized double bond susceptible to nucleophilic attack at the

-carbon, followed by elimination of ethanol.
Synthetic Pathway: The Orthoester Condensation

Unlike a standard Knoevenagel condensation (Aldehyde + Active Methylene), the synthesis of 3-ethoxyacrylonitrile derivatives utilizes triethyl orthoformate as a "masked" electrophile.

Key Mechanistic Insight: The reaction is driven by the irreversible loss of ethanol. Acetic anhydride is frequently employed not just as a solvent, but to trap the generated ethanol as ethyl acetate, shifting the equilibrium toward the product.

Reaction Pathway Diagram

ReactionPathway Substrate Active Methylene (Malononitrile / EAA) Intermediate Intermediate Acetal Substrate->Intermediate + HC(OEt)3 ZnCl2/Ac2O Reagent Triethyl Orthoformate (HC(OEt)3) Reagent->Intermediate Product 3-Ethoxyacrylonitrile Derivative (EMME/EMCA) Intermediate->Product - 2 EtOH EtOH Ethanol (Removed) Intermediate->EtOH Heterocycle Heterocycle (Pyrimidine / Quinoline) Product->Heterocycle + Nucleophile Cyclocondensation Nucleophile Nucleophile (Amidine / Aniline) Nucleophile->Heterocycle

Figure 1: Mechanistic pathway from active methylene precursors to heterocyclic scaffolds via ethoxyacrylonitrile intermediates.

Experimental Protocols

Protocol A: Synthesis of Ethoxymethylene Malononitrile

Target: 2-(ethoxymethylene)malononitrile (A key 3-ethoxyacrylonitrile derivative)

Rationale: This protocol uses acetic anhydride to drive the reaction to completion. It is superior to neat reflux as it prevents the reverse reaction.

Materials:

  • Malononitrile (1.0 eq)

  • Triethyl Orthoformate (1.5 eq)

  • Acetic Anhydride (2.0 eq)

  • Catalyst:

    
     (trace, optional but recommended for scale-up)
    

Step-by-Step Workflow:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube (calcium chloride).

  • Addition: Charge the flask with Malononitrile and Acetic Anhydride. Stir until dissolved.

  • Activation: Add Triethyl Orthoformate and the catalyst (

    
    ).
    
  • Reflux: Heat the mixture to 120°C (oil bath temperature) for 4–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (SiO2, 30% EtOAc/Hexane). The starting material spot (

      
      ) should disappear, replaced by the product (
      
      
      
      ).
  • Isolation:

    • Cool the mixture to room temperature.

    • Remove volatiles (acetic acid, ethyl acetate, excess orthoformate) under reduced pressure (Rotavap).

    • The residue will solidify upon cooling.

  • Purification: Recrystallize from Ethanol or Isopropanol.

    • Yield Expectation: 80–90%.[1]

    • Appearance: Off-white to yellow crystalline solid.

Protocol B: Application – Pyrimidine Synthesis (Drug Dev Context)

Target: 4-Aminopyrimidine derivative via condensation with an amidine.

Rationale: The ethoxy group acts as a leaving group, allowing the amidine nitrogen to attack the


-carbon (Michael-like addition), followed by cyclization.

Materials:

  • Ethoxymethylene Malononitrile (Product from Protocol A) (1.0 eq)

  • Amidine Hydrochloride (e.g., Acetamidine HCl) (1.1 eq)

  • Base: Sodium Ethoxide (NaOEt) (1.2 eq) or TEA (2.0 eq)

  • Solvent: Absolute Ethanol[2]

Step-by-Step Workflow:

  • Preparation: In a dry flask, dissolve the Amidine HCl in Absolute Ethanol.

  • Neutralization: Add the base (NaOEt or TEA) and stir for 15 minutes to liberate the free amidine.

  • Condensation: Add the Ethoxymethylene Malononitrile portion-wise.

    • Observation: The reaction is often exothermic. Control temp to <40°C during addition.

  • Cyclization: Reflux the mixture for 3–5 hours.

  • Work-up:

    • Cool to room temperature.[3][4]

    • If the product precipitates: Filter and wash with cold ethanol.

    • If soluble: Evaporate solvent, resuspend in water, and extract with DCM or EtOAc.

Data Summary & Troubleshooting

Quantitative Benchmarks
ParameterProtocol A (Synthesis)Protocol B (Application)
Limiting Reagent MalononitrileEthoxymethylene Derivative
Temperature 100–120°C (Reflux)78°C (Ethanol Reflux)
Time 4–6 Hours3–5 Hours
Typical Yield 85–95%70–90%
Key Impurity Unreacted MalononitrileHydrolyzed Aldehyde
Troubleshooting Guide
  • Low Yield in Protocol A:

    • Cause: Moisture in reagents. Orthoformates hydrolyze rapidly.

    • Fix: Use freshly distilled acetic anhydride and dry glassware.

  • Product is an Oil (Protocol A):

    • Cause: Residual solvent or impurities.

    • Fix: Triturate with cold hexanes or diethyl ether to induce crystallization.

  • Dark Coloration (Protocol B):

    • Cause: Polymerization of the ethoxyacrylonitrile derivative at high heat.

    • Fix: Ensure the amidine is fully neutralized before adding the electrophile. Add the electrophile slowly at lower temperatures.

Experimental Workflow Diagram

Workflow start Start: Reagent Prep step1 Mix Malononitrile + Ac2O (Solvent/Catalyst) start->step1 step2 Add Triethyl Orthoformate (Slow Addition) step1->step2 step3 Reflux at 120°C (4-6 Hours) step2->step3 check TLC Check (Complete?) step3->check check->step3 No step4 Rotary Evaporation (Remove Volatiles) check->step4 Yes step5 Recrystallization (EtOH/IPA) step4->step5 step6 Reaction with Amidine (Pyrimidine Synthesis) step5->step6

Figure 2: Operational workflow for the synthesis and purification of ethoxymethylene malononitrile.

Safety & Compliance (E-E-A-T)

  • Nitrile Toxicity: 3-ethoxyacrylonitrile derivatives can release cyanide ions upon metabolism or strong hydrolysis. Handle all nitriles in a well-ventilated fume hood.

  • Skin Irritation: These compounds are potent skin irritants and sensitizers. Double-gloving (Nitrile) is required.

  • Thermal Hazards: The reaction with orthoformates generates ethanol and ethyl acetate. Ensure condensers are efficient to prevent solvent loss and potential flammability hazards.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Jones, R. G. (1952). The Synthesis of Some Pyrimidines. Journal of the American Chemical Society, 74(19), 4889–4891. [Link]

  • PubChem. (2025).[5] 3-Ethoxyacrylonitrile Compound Summary. National Library of Medicine. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Ethoxyacrylonitrile Purification Guide

Welcome to the technical support hub for 3-Ethoxyacrylonitrile (CAS: 6131-01-7).[1] As a Senior Application Scientist, I have designed this guide to address the specific challenges associated with this enol ether. This c...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for 3-Ethoxyacrylonitrile (CAS: 6131-01-7).[1] As a Senior Application Scientist, I have designed this guide to address the specific challenges associated with this enol ether.

This compound is a critical intermediate for synthesizing heterocycles (pyrimidines, pyrazoles). However, its dual nature—containing both a nitrile and an acid-sensitive enol ether moiety—makes purification non-trivial.[1] It is prone to hydrolysis (releasing cyanoacetaldehyde) and polymerization (forming dark, viscous tars).

This guide prioritizes Vacuum Distillation as the primary purification vector, with Chromatography reserved for isomer separation.

Part 1: Critical Properties & Impurity Profile

Before initiating purification, you must characterize your crude material. 3-Ethoxyacrylonitrile exists as a mixture of cis (Z) and trans (E) isomers.[1]

Table 1: Physicochemical Properties & Impurity Markers

Property / ImpuritySpecification / DescriptionTechnical Note
Boiling Point 90–92 °C @ 19–20 mmHg (26 hPa)Do not distill at atm pressure (~160 °C); polymerization risk is high.[1]
Appearance Clear, colorless to pale yellow liquidDark orange/brown indicates polymerization or oxidation.
Major Impurity A Ethanol Byproduct of synthesis; co-distills if not fractionated carefully.
Major Impurity B 3,3-Diethoxypropionitrile The precursor acetal.[1][2] Boiling point is higher; stays in the pot.
Major Impurity C Cyanoacetaldehyde Hydrolysis product.[1] Highly unstable; leads to cloudiness/tars.[1]
Isomer Ratio Typically ~1:1 to 2:1 (trans:cis)Ratio is thermodynamically controlled but can shift during heating.

Part 2: Primary Purification Protocol (Vacuum Distillation)

Methodology: Fractional Vacuum Distillation Best For: Removal of high-boiling acetals, polymers, and residual ethanol.[1]

Step-by-Step Protocol
  • System Preparation:

    • Use a short-path distillation head or a Vigreux column (10–15 cm) for better separation of the ethanol front.[1]

    • Crucial: All glassware must be base-washed and oven-dried.[1] Traces of acid on glassware surfaces will catalyze hydrolysis/polymerization.[1]

  • Stabilization (Optional but Recommended):

    • Add a radical inhibitor if the crude is dark. Butylated hydroxytoluene (BHT) (100–500 ppm) is effective and remains in the pot.

  • The Distillation Run:

    • Vacuum: Establish a stable vacuum of 15–20 mmHg .

    • Bath Temp: Heat oil bath to 110–120 °C .

    • Collection:

      • Fraction 1 (Foreshot): < 80 °C. Contains ethanol and low-boilers.[1] Discard.

      • Fraction 2 (Main Cut):90–92 °C .[1] Collect the clear liquid.[3]

      • Residue: Dark, viscous liquid (acetals/polymers). Do not distill to dryness.[1]

  • Post-Run:

    • Backfill with Argon or Nitrogen immediately.[1] Do not expose hot distillate to humid air.[1]

Troubleshooting Distillation Issues
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Q: My distillate is cloudy immediately after collection. A: This indicates hydrolysis .[1] Moisture entered the system, converting the enol ether to cyanoacetaldehyde and ethanol. [1] * Fix: Ensure the system is leak-tight. Use a drying tube (CaCl₂) on the vacuum release line. Pre-dry the crude over activated 3Å molecular sieves before distillation.[1]

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Q: The pot residue turned into a black solid/tar. A: Thermal polymerization occurred. * Fix: Lower the bath temperature by improving the vacuum (e.g., go to 5 mmHg where bp is ~65 °C). Ensure BHT was added. Avoid "cooking" the flask for extended periods.

Part 3: Isomer Separation (Chromatography)

Methodology: Flash Column Chromatography Best For: Isolating pure cis or trans isomers for mechanistic studies. Note: Distillation rarely separates the isomers effectively due to overlapping boiling points.

Workflow Diagram: The following logic flow dictates the purification strategy based on your specific needs.

PurificationLogic Start Crude 3-Ethoxyacrylonitrile CheckPurity Analyze Purity (GC/NMR) Start->CheckPurity Decision Primary Impurity? CheckPurity->Decision Impurity_Polymer High Polymer/Color (Dark/Viscous) Decision->Impurity_Polymer Residue Impurity_Acetal Precursor Acetal (3,3-diethoxy...) Decision->Impurity_Acetal Synthesis Crude Impurity_Isomer Need Single Isomer (Cis vs Trans) Decision->Impurity_Isomer Research Req Action_Distill Vacuum Distillation (20 mmHg, 90°C) Impurity_Polymer->Action_Distill Impurity_Acetal->Action_Distill Action_Column Flash Chromatography (Neu. Alumina/Silica) Impurity_Isomer->Action_Column Action_Distill->Action_Column Polishing Step Result_Clean Pure Mixed Isomers (Stored under Ar) Action_Distill->Result_Clean Result_Iso Pure Single Isomer Action_Column->Result_Iso

Figure 1: Decision matrix for selecting the appropriate purification workflow.

Chromatography Protocol
  • Stationary Phase: Use Neutral Alumina (Grade III) or Silica Gel (passivated).

    • Warning: Standard acidic silica can induce hydrolysis.[1] Pre-treat silica with 1% Triethylamine (TEA) in hexane to neutralize surface acidity.

  • Eluent: Hexane : Ethyl Acetate (Gradient 95:5 to 80:20).

  • Elution Order: typically the Z (cis) isomer elutes before the E (trans) isomer due to dipole moment differences, though this can vary by column.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I store the purified compound in a standard fridge? A: Yes, but with caveats. It must be stored at 2–8 °C under an inert atmosphere (Argon/Nitrogen). Moisture is the enemy.[1] If stored for >3 months, re-check the NMR for ethanol peaks (a sign of hydrolysis).

Q2: Why does my synthesis yield drop when I scale up? A: On larger scales, the elimination of ethanol from the acetal (3,3-diethoxypropionitrile) often reaches equilibrium.[1] You must actively distill off the ethanol as it forms during the reaction to drive the equilibrium to the right (Le Chatelier’s principle) [1].

Q3: Is the cis/trans ratio constant? A: No. The trans isomer is generally more thermodynamically stable. However, commercial samples are mixtures. If you heat the pure cis isomer, it may isomerize to the trans form.

Q4: Can I use acidic water to wash the crude? A: Absolutely not. 3-Ethoxyacrylonitrile is an enol ether.[1] Acidic water will instantly hydrolyze it to cyanoacetaldehyde and ethanol. If a wash is necessary (e.g., to remove salts), use saturated aqueous NaHCO₃ (pH ~8.5) and work quickly, keeping the mixture cold.

References

  • Process for the preparation of 3-alkoxyacrylonitriles. (2001). Justia Patents.[1] Retrieved from [Link]

  • Hydrolytic Stability of Enol Ethers. (2021). National Institutes of Health (PMC). Retrieved from [Link]

  • Separation of Cis-Trans Isomers. (1975).[1] Google Patents.[1] Retrieved from

Sources

Optimization

Technical Support Center: 3-Ethoxyacrylonitrile Synthesis

This guide serves as a technical support resource for researchers and process chemists working with 3-ethoxyacrylonitrile (3-EAN) . It addresses the specific impurity profiles associated with its two primary synthetic ro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical support resource for researchers and process chemists working with 3-ethoxyacrylonitrile (3-EAN) . It addresses the specific impurity profiles associated with its two primary synthetic routes: the Acetal Elimination Route and the Formylation/Alkylation Route .

Quick Reference: Product Profile
  • CAS: 61310-53-0[1][2][3]

  • IUPAC Name: 3-Ethoxyprop-2-enenitrile[1]

  • Key Application: Critical C3-building block for pyrimidines (e.g., cytosine derivatives), pyrazoles, and vitamin B1 synthesis.

  • Isomerism: Exists as a mixture of E (trans) and Z (cis) isomers.

  • Storage: < +8°C, under Argon/Nitrogen. Moisture sensitive.

Part 1: Common Side Products & Origins

Understanding the impurity profile requires identifying the synthetic route used. The two dominant pathways generate distinct byproducts.

Impurity Identification Table
Impurity NameStructure DescriptionOriginCriticality
3,3-Diethoxypropionitrile Saturated acetalIncomplete Elimination (Route A). Precursor that failed to lose ethanol.High: Reduces yield; difficult to separate by simple flash chromatography.
3-Ethoxy-2-ethylacrylonitrile C2-ethylated analogC-Alkylation (Route B). Competition between O- vs C-alkylation of the enolate.Medium: Hard to remove; affects downstream stoichiometry.
Cyanoacetaldehyde Aldehyde (often exists as enol/oligomer)Hydrolysis. Reaction of 3-EAN with atmospheric moisture.High: Unstable; leads to polymerization and color degradation (yellowing).
Ethanol Solvent/Leaving GroupByproduct. Released during acetal elimination.Low: Easily removed via vacuum distillation.
Pathway Visualization

The following diagram illustrates the two primary synthetic routes and the specific branch points where these impurities are generated.

3-Ethoxyacrylonitrile_Pathways Start_A Route A: 3,3-Diethoxypropionitrile Product 3-Ethoxyacrylonitrile (Target Product) Start_A->Product Acid Cat. / Heat (- EtOH) Impurity_Acetal Impurity: 3,3-Diethoxypropionitrile (Unreacted) Start_A->Impurity_Acetal Incomplete Conversion Start_B Route B: Acetonitrile + CO + Base Intermediate_B Enolate Intermediate (Na+ salt) Start_B->Intermediate_B Formylation Intermediate_B->Product + EtCl / EtBr (O-Alkylation) Impurity_C_Alk Impurity: 3-Ethoxy-2-ethylacrylonitrile (C-Alkylation) Intermediate_B->Impurity_C_Alk + EtCl / EtBr (C-Alkylation) Impurity_Hydrolysis Impurity: Cyanoacetaldehyde (Hydrolysis) Product->Impurity_Hydrolysis + H2O (Moisture)

Caption: Mechanistic pathways for Route A (Acetal Elimination) and Route B (Formylation/Alkylation) showing origins of key impurities.

Part 2: Troubleshooting Guides

Issue 1: High Residual Acetal (3,3-Diethoxypropionitrile)

Symptom: NMR shows a triplet at ~4.6 ppm (acetal CH) and excess ethoxy signals. Context: Common in Route A (Acid-catalyzed elimination of ethanol from 3,3-diethoxypropionitrile).

Root Cause: The elimination reaction is an equilibrium process. If the byproduct (ethanol) is not continuously removed, the reaction stalls or reverses.

Corrective Protocol:

  • Catalyst Selection: Ensure you are using a high-boiling sulfonic acid (e.g., p-toluenesulfonic acid or dodecylbenzenesulfonic acid) rather than simple mineral acids, which may induce polymerization.

  • Process Optimization (Reactive Distillation):

    • Set up the reactor for reactive distillation .

    • Use a high-boiling solvent (e.g., dibenzyltoluene or similar heat-transfer fluid) that allows heating to >120°C.

    • Apply partial vacuum (approx. 600 hPa initially) to strip ethanol as it forms, driving the equilibrium to the right (Le Chatelier’s principle).

    • Once ethanol evolution ceases, lower pressure (<20 hPa) to distill the product (bp 80–92°C at 13 Torr).

Issue 2: Presence of C-Alkylated Impurity

Symptom: GC/MS shows a peak with M+ = 125 (vs 97 for product). NMR shows an ethyl group attached to the double bond. Context: Exclusive to Route B (Base-mediated reaction of acetonitrile, CO, and ethyl halide).

Root Cause: The intermediate formyl-acetonitrile enolate is an ambident nucleophile . It can react at the Oxygen (desired O-alkylation) or the Carbon (undesired C-alkylation). High temperatures and "soft" leaving groups (like Iodide) favor C-alkylation.

Corrective Protocol:

  • Leaving Group Switch: Use Ethyl Chloride or Diethyl Sulfate (harder electrophiles) instead of Ethyl Iodide. Hard electrophiles prefer the hard oxygen center (HSAB theory).

  • Temperature Control: Maintain the alkylation temperature strictly below 100°C. Higher temperatures increase the kinetic energy available to overcome the barrier for C-alkylation.

  • Solvent Polarity: Use polar aprotic solvents (or phase transfer catalysis) to solvate the cation, making the oxygen more nucleophilic.

Issue 3: Product Yellowing & Precipitate Formation

Symptom: Clear liquid turns yellow/orange; white solids form upon storage. Context: General instability.

Root Cause: Hydrolysis. 3-EAN is an enol ether. In the presence of moisture and trace acid, it hydrolyzes to form cyanoacetaldehyde and ethanol. Cyanoacetaldehyde is unstable and rapidly polymerizes or condenses to form colored oligomers.

Corrective Protocol:

  • Drying: Dry the final product over activated 4Å molecular sieves immediately after distillation.

  • Stabilization: Add 0.1% Triethylamine to the storage vial. This neutralizes any trace acid generated over time, preventing the autocatalytic hydrolysis cycle.

  • Storage: Store at 4°C in amber glass.

Part 3: Frequently Asked Questions (FAQs)

Q: Do I need to separate the E and Z isomers before using 3-EAN in pyrimidine synthesis? A: Generally, no . Most heterocycle syntheses (e.g., reaction with guanidine or urea) involve a Michael-type addition followed by elimination. Both E and Z isomers undergo this reaction, often passing through a common intermediate. Separation is difficult due to their similar boiling points and is usually unnecessary for chemical yield.

Q: How do I distinguish the product from the starting material (acetonitrile) in NMR? A:

  • Acetonitrile: Singlet at ~2.0 ppm.

  • 3-Ethoxyacrylonitrile:

    • Vinyl protons: Two doublets (coupling constant J determines isomer). J ≈ 12-13 Hz for E-isomer; J ≈ 6-7 Hz for Z-isomer. Range: 4.5–7.5 ppm.

    • Ethoxy group: Quartet (~4.0 ppm) and Triplet (~1.3 ppm).

    • Note: The vinyl protons are significantly deshielded compared to saturated impurities.

Q: Can I use triethyl orthoformate directly with acetonitrile to make this? A: Not in a single step. The reaction of triethyl orthoformate with acetonitrile (catalyzed by Lewis acids like ZnCl2) typically yields the acetal intermediate (3,3-diethoxypropionitrile) first. You must then perform the acid-catalyzed elimination step (see Issue 1) to obtain the olefinic nitrile.

Q: What is the toxicity profile? A: Treat as a nitrile and an alkylating agent . It is harmful if swallowed, inhaled, or absorbed through skin. It may metabolize to release cyanide ions. Always handle in a fume hood with chemically resistant gloves (Nitrile/Butyl).

References

  • Process for the preparation of 3-alkoxy-acrylonitriles. European Patent EP0087585A1. (Describes the industrial Route B via CO/Alkylation and C-alkylation side products). Link

  • Process for the preparation of 3-alkoxyacrylonitrile. US Patent 6590117. (Details the Route A elimination of alcohol from acetals using sulfonic acids and reactive distillation). Link

  • Synthesis of 3,3-diethoxypropionitrile. Organic Syntheses, Coll. Vol. 4, p. 298 (1963). (Foundational method for the acetal precursor). Link

  • E/Z Isomerization and NMR Characterization. Journal of Organic Chemistry, 22(2), 192–196 (1957). (Early characterization of the geometric isomers). Link

  • Safety Data Sheet: 3-Ethoxyacrylonitrile. Sigma-Aldrich.[1] (Safety and storage specifications). Link

Sources

Troubleshooting

"optimizing reaction yield of beta-ethoxyacrylonitrile"

Technical Support Center: -Ethoxyacrylonitrile Synthesis & Optimization Welcome to the Technical Support Center for the synthesis and yield optimization of -ethoxyacrylonitrile (also known as 3-ethoxyacrylonitrile). This...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: -Ethoxyacrylonitrile Synthesis & Optimization

Welcome to the Technical Support Center for the synthesis and yield optimization of


-ethoxyacrylonitrile  (also known as 3-ethoxyacrylonitrile). This guide is designed for researchers, application scientists, and drug development professionals who utilize this compound as a critical intermediate for pyrimidine bases (such as cytosine and 5-alkylcytosines) and other pharmaceutical building blocks[1][2].

Below, you will find our field-proven, step-by-step methodologies, a causal troubleshooting guide, and quantitative data to ensure your synthetic workflows are both highly efficient and reproducible.

Experimental Workflow & Logical Relationships

The synthesis of


-ethoxyacrylonitrile is typically achieved via the catalytic elimination of ethanol from 3,3-diethoxypropionitrile. Understanding the physical and chemical transitions in this workflow is critical for preventing product degradation[1].

ReactionPathway Acetal 3,3-Diethoxypropionitrile (Acetal Precursor) Heat Endothermic Heating (120°C - 180°C) Acetal->Heat Catalyst Aromatic Sulfonic Acid + Dibenzyltoluene Catalyst->Heat Acid Catalysis Vacuum Vacuum Distillation (20 hPa, 90°C) Heat->Vacuum Crude Mixture Waste Ethanol Byproduct (Distilled at 1 atm) Heat->Waste Primary Elimination Product β-Ethoxyacrylonitrile (>98% Yield) Vacuum->Product Purified Isomers

Fig 1: Catalytic elimination workflow for β-ethoxyacrylonitrile synthesis.

Standard Operating Procedure: Optimized Synthesis

Historically, the cleavage of acetals to form 3-alkoxyacrylonitriles relied on concentrated sulfuric acid, which led to poor yields and severe charring[1]. The following optimized protocol replaces harsh mineral acids with a self-validating system utilizing an aromatic sulfonic acid in a high-boiling inert solvent, ensuring >98% yield[1].

Step-by-Step Methodology
  • Reactor Setup: Equip a glass apparatus (e.g., 500 mL three-necked flask) with a mechanical stirrer, a thermometer, and a 20 cm distillation column with a reflux divider and receivers[1].

  • Reagent Charging: Combine 308.2 g (2.04 mol) of 3,3-diethoxypropionitrile, 30.0 g of a high-boiling solvent (e.g., dibenzyltoluene), and 8.0 g of an aromatic sulfonic acid catalyst (e.g.,

    
    -n-alkyl benzenesulfonic acid)[1].
    
  • Primary Elimination (Ethanol Removal): Apply a moderate pressure of 600 hPa and begin heating. Elimination of ethanol will commence at approximately 120°C. Gradually increase the reactor temperature to 180°C until the ethanol is quantitatively distilled off without residue[1].

  • Product Distillation: Cool the reactor mixture to 90°C and lower the system pressure to 20 hPa[1].

  • Collection: Maintain a reflux-to-take-off ratio of 2:1. Collect the pale yellow

    
    -ethoxyacrylonitrile at a head temperature of 83–92°C[1].
    

Quantitative Data: Catalyst Comparison

The choice of catalyst dictates the thermodynamic pathway and the survival of the sensitive enol ether product. The table below summarizes the quantitative differences between legacy and optimized protocols[1].

Catalyst SystemInert SolventYield (%)Purity (%)Residue Characteristics
Concentrated

(1.0 g)
Dibenzyltoluene (25 g)83.5%98.1%Black, high-viscosity, insoluble lumps

-Alkylbenzenesulfonic Acid (8.0 g)
Dibenzyltoluene (30 g)98.8% 98.7% Pale yellow, liquid, homogeneous

Troubleshooting Guides & FAQs

Troubleshooting Issue Issue: Low Yield & Black Residue CheckCat Identify Catalyst Issue->CheckCat H2SO4 Sulfuric Acid CheckCat->H2SO4 Sulfonic Aromatic Sulfonic Acid CheckCat->Sulfonic Action1 Switch to Bulky Sulfonic Acid H2SO4->Action1 Prevents charring Action2 Check Vacuum System (Reduce to 20 hPa) Sulfonic->Action2 Prevents thermal degradation

Fig 2: Troubleshooting decision tree for low reaction yields and residue formation.

Q1: Why does my reaction mixture turn into a black, viscous tar when using sulfuric acid, resulting in yields below 85%?

Causality & Solution:


-ethoxyacrylonitrile contains an electron-rich enol ether double bond conjugated with a nitrile group. Concentrated sulfuric acid is not only a strong acid but also a powerful dehydrating and oxidizing agent. It initiates cationic polymerization of the enol ether and oxidatively attacks the organic framework, leading to the black, insoluble lumps you observe[1].
Action: Switch to a bulky aromatic sulfonic acid (e.g., p-toluenesulfonic acid or 

-alkyl benzenesulfonic acid). These provide the necessary protonation to catalyze the acetal cleavage without the destructive oxidizing properties, boosting yields to >98%[1].
Q2: What is the mechanistic purpose of adding dibenzyltoluene to the reaction mixture? Can I run it neat?

Causality & Solution: Running the reaction neat is highly discouraged. The elimination of ethanol from the acetal is an endothermic process requiring temperatures up to 180°C[1]. Without a solvent, the concentration of the product increases as the starting material depletes, exposing the thermally sensitive


-ethoxyacrylonitrile directly to the hot reactor walls (hot spots). Dibenzyltoluene acts as a high-boiling, inert heat-transfer medium. It dilutes the product, ensures homogeneous heat distribution, and prevents thermal degradation during the final vacuum distillation phase[1].
Q3: My product is degrading during the final distillation step. How can I prevent this?

Causality & Solution:


-ethoxyacrylonitrile has a boiling point of approximately 160°C at atmospheric pressure, but prolonged exposure to this temperature induces decomposition and isomerization[3].
Action: You must utilize vacuum distillation. By dropping the system pressure to 20 hPa, the boiling point is artificially lowered, allowing you to safely collect the product at a head temperature of 83–92°C[1]. Ensure your vacuum pump is properly maintained and isolated with a cold trap to maintain a steady 20 hPa.
Q4: I am observing a mixture of isomers in my NMR. Is this normal?

Causality & Solution: Yes. The synthesis inherently produces a thermodynamic mixture of cis (Z) and trans (E) isomers of


-ethoxyacrylonitrile[4][5]. For most downstream applications—such as cyclization with urea to form 5-alkylcytosines or other pyrimidine derivatives—the isomeric ratio does not negatively impact the final yield, as the stereocenter is consumed during the formation of the aromatic ring[1][2]. If a specific isomer is required, specialized chromatographic separation is necessary, though it is rarely required for standard pharmaceutical intermediate workflows.

References

  • Justia Patents. (2001). Process for the preparation of 3-alkoxyacrylonitrile (Patent No. US6545175B1 / DE19932087). Justia.[Link]

  • Hopkins, P. B., & Smirnow, D. (1986). Alkylation of 3-Ethoxy-2-Lithioacrylonitrile: Synthesis of 5-Alkylcytosines. Synthetic Communications. Taylor & Francis.[Link]

  • ChemBK. (2024). 3-Ethoxyacrylonitrile - Physico-chemical Properties and Safety Information. ChemBK Database.[Link]

Sources

Optimization

"troubleshooting failed reactions with 2-Propenenitrile, 3-ethoxy-"

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Reactivity Center.

Author: BenchChem Technical Support Team. Date: March 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Chemical Reactivity Center.

I have reviewed your request regarding 3-ethoxyacrylonitrile (3-EAN) . This reagent is a deceptive "workhorse"—seemingly simple (


), but prone to three specific failure modes: acid-catalyzed hydrolysis , uncontrolled polymerization , and isomer-dependent reactivity .

Below is the technical support guide designed to troubleshoot these specific failures.

Ticket ID: 3EAN-TRBL-2026 Subject: Troubleshooting Failed Reactions & Instability Status: Open

Reagent Integrity & "The Black Tar" Phenomenon

User Complaint: "My reagent turned yellow/brown and viscous in the bottle. The NMR shows broad peaks."

The Root Cause: Polymerization & Hydrolysis

3-EAN is a vinyl ether . Electronically, the ethoxy group pushes electron density into the alkene, while the nitrile group pulls it. This "push-pull" character makes the


-carbon electrophilic but also makes the alkene sensitive to acid.
  • Hydrolysis: In the presence of trace acid and moisture, 3-EAN hydrolyzes to cyanoacetaldehyde and ethanol. Cyanoacetaldehyde is highly unstable and rapidly polymerizes into a brown tar.

  • Polymerization: The vinyl ether moiety can undergo cationic polymerization if stored in acidic glass without inhibitors.

Diagnostic Protocol: Purity Check

Before running a reaction, perform this 5-minute check:

  • Visual: Is it clear/colorless? (Yellow = Degradation started. Brown/Viscous = Discard).

  • Solubility: Dissolve 50 µL in

    
    . If you see insoluble dark specks, polymerization has occurred.
    
  • 1H NMR Validation:

    • Look for the vinyl protons (

      
      ).
      
    • Doublet (d):

      
       7.2–7.5 ppm (
      
      
      
      -proton, next to Oxygen).
    • Doublet (d):

      
       4.5–5.0 ppm (
      
      
      
      -proton, next to Nitrile).
    • Red Flag:[1] If you see a broad hump at 9.0–10.0 ppm, you have aldehyde species (hydrolysis product).

Corrective Action (Purification)

If the reagent is yellow but not viscous:

  • Distillation: Distill under reduced pressure (bp ~90–91°C @ 19 mmHg).

  • Stabilization: Add trace potassium carbonate (

    
    )  to the receiver flask to neutralize any acid formed during heating.
    
  • Storage: Store under Argon at 4°C.

Heterocycle Synthesis (Pyrazoles & Pyrimidines)

User Complaint: "I'm trying to make 3-aminopyrazole using hydrazine, but I get low yield or a sticky mess."

The Mechanism: Addition-Elimination

The reaction with hydrazine is not a simple condensation; it is a nucleophilic vinylic substitution (


)  followed by cyclization.

Pathway:

  • Hydrazine attacks the

    
    -carbon (Michael-type addition).
    
  • Ethoxy group is eliminated (forming the intermediate

    
    -hydrazinoacrylonitrile).
    
  • Intramolecular attack on the Nitrile carbon.

  • Tautomerization to the amino-pyrazole.

Troubleshooting Table: Heterocycle Synthesis
SymptomProbable CauseCorrective Action
No Reaction (SM remains) Temperature too low.The ethoxy group is a poor leaving group compared to chloride. Switch solvent from EtOH to n-Butanol and reflux (117°C).
Product "Disappears" in Workup Water solubility.Aminopyrazoles are amphoteric and highly water-soluble. DO NOT wash with water. Evaporate solvent and recrystallize directly.
Low Yield / Tar Formation Exotherm runaway.The initial addition of hydrazine is exothermic.[2] Add hydrazine dropwise at 0°C , then warm to reflux.
Wrong Regioisomer (with R-NHNH2) Steric/Electronic mismatch.With substituted hydrazines, the most nucleophilic Nitrogen attacks the

-carbon first.
Visualization: Reactivity & Failure Pathways

The following diagram maps the electronic "Push-Pull" system and the divergence between successful synthesis and hydrolysis failure.

ReactivityMap EAN 3-Ethoxyacrylonitrile (Push-Pull Alkene) Intermed_Hydro Cyanoacetaldehyde (Unstable) EAN->Intermed_Hydro Hydrolysis (Fast) Intermed_Sub β-Hydrazino Acrylonitrile EAN->Intermed_Sub SnV (Addition-Elimination) Reflux Acid Trace Acid / H2O Hydrazine Hydrazine (Nu:) Polymer Brown Polymer / Tar (DEAD END) Intermed_Hydro->Polymer Polymerization Pyrazole 3-Aminopyrazole (Target) Intermed_Sub->Pyrazole Cyclization on CN

Figure 1: The "Push-Pull" reactivity map showing the competition between nucleophilic substitution (green path) and acid-catalyzed degradation (red path).

Cycloadditions & Stereochemistry Issues

User Complaint: "My [2+2] cycloaddition has poor diastereoselectivity."

The Isomer Problem

Commercial 3-EAN is often sold as a mixture of cis (Z) and trans (E) isomers.

  • Trans (E): Thermodynamically more stable.

  • Cis (Z): Often more reactive in cycloadditions due to less steric hindrance in the transition state, but less abundant.

Troubleshooting Stereochemistry
  • Check Your Starting Material: Run a quantitative NMR.

  • Isomerization Protocol: If you require the trans isomer for a specific stereochemical outcome, you can push the equilibrium by heating with a catalytic amount of iodine (

    
    ) or acid, though this risks polymerization.
    
  • Reaction Type:

    • Thermal [2+2]: Often requires high pressure or Lewis Acid catalysis (

      
      ) because the nitrile deactivates the alkene relative to simple vinyl ethers.
      
    • Diels-Alder: 3-EAN is an electron-deficient dienophile (due to CN) but has an electron-donating group (OEt). This "captodative" nature can lead to ambiguous regioselectivity.

FAQ: Rapid Fire Solutions

Q: Can I use 3-methoxyacrylonitrile instead? A: Generally, yes. The reactivity is identical. However, the methoxy variant has a lower boiling point, which might be annoying if you need high-temperature reflux. The ethoxy group is slightly bulkier, which may improve stability slightly.

Q: Why did my product turn into a solid block during rotary evaporation? A: You likely formed the hydrochloride salt of your aminopyrazole/pyrimidine if you used acid catalysis. These salts are hygroscopic solids. Neutralize with


 before final extraction.

Q: How do I remove unreacted 3-EAN from my reaction mixture? A: Do not use column chromatography immediately if the 3-EAN is in large excess; it streaks. High-vacuum evaporation (it is volatile) is the best first step.

Experimental Workflow: 3-Aminopyrazole Synthesis

Standardized protocol to minimize hydrolysis risk.

  • Setup: Flame-dried flask, Argon atmosphere.

  • Solvent: Absolute Ethanol (Dry). Note: Wet ethanol is the #1 cause of failure.

  • Reagents:

    • 3-Ethoxyacrylonitrile (1.0 equiv)

    • Hydrazine Hydrate (1.1 equiv) - High grade (64% hydrazine or higher).

  • Procedure:

    • Dissolve hydrazine in EtOH. Cool to 0°C.

    • Add 3-EAN dropwise (control exotherm).

    • Allow to warm to RT, then Reflux for 3–5 hours.

    • Monitor: TLC (EtOAc/MeOH 9:1). Stain with Ninhydrin (amine product turns red/purple).

  • Workup:

    • Concentrate in vacuo.

    • If solid forms, recrystallize from EtOH/Ether.

    • Avoid aqueous extraction if possible to prevent yield loss.

Troubleshooting Decision Tree

TroubleshootingTree Start Reaction Failed/Low Yield CheckColor Is Reaction Mixture Dark Brown/Black? Start->CheckColor CheckSM Is Starting Material (SM) Consumed? CheckColor->CheckSM No (Clear/Yellow) Hydrolysis Failure: Hydrolysis/Polymerization Cause: Wet Solvent or Old Reagent CheckColor->Hydrolysis Yes (Tar) TempIssue Failure: Low Reactivity Cause: Temp too low or SM Old CheckSM->TempIssue No (SM Remains) WorkupIssue Failure: Workup Loss Cause: Product is Water Soluble CheckSM->WorkupIssue Yes (SM Gone) Success Check NMR for Regioisomers WorkupIssue->Success Switch to Dry Workup

Figure 2: Decision matrix for diagnosing reaction failures.

References

  • Synthesis of Pyrazoles via 3-Ethoxyacrylonitrile

    • Title: Preparation of pyrazoles (P
    • Context: Describes the reaction of 1,3-dicarbonyl equivalents (like 3-EAN) with hydrazines under controlled pH.
    • Source:

  • Reagent Properties & Safety

    • Title: 3-Ethoxyacrylonitrile Safety Data Sheet (Sigma-Aldrich).[3]

    • Context: Physical properties, stability d
    • Source:

  • Mechanistic Insight (Wolff-Kishner/Hydrazine Reactivity)

    • Title: Nucleophilic Addition of Hydrazine.[2][4][5]

    • Context: fundamental mechanism of hydrazine attacking electrophilic carbons, relevant to the Michael addition step.
    • Source:

  • Hydrolysis of Acrylonitriles

    • Title: Decomposition of Select Volatile Organic Compounds by Caustic Hydrolysis.
    • Context: detailed kinetics of nitrile hydrolysis under basic/acidic conditions.
    • Source:

Sources

Troubleshooting

Technical Support Center: Purification of Beta-Ethoxyacrylonitrile

Topic: Removal of Impurities from Beta-Ethoxyacrylonitrile (3-Ethoxyacrylonitrile) Cas No: 61310-53-0 Support Ticket ID: #PUR-EtOCH-CN-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1] Intr...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removal of Impurities from Beta-Ethoxyacrylonitrile (3-Ethoxyacrylonitrile) Cas No: 61310-53-0 Support Ticket ID: #PUR-EtOCH-CN-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]

Introduction: The Stability Paradox

Welcome to the Technical Support Center. If you are working with beta-ethoxyacrylonitrile , you are likely using it as a "push-pull" alkene intermediate for synthesizing pyrimidines, agrochemicals, or conducting Heck couplings.[1]

The Core Challenge: This molecule is an enol ether conjugated with a nitrile . This creates a stability paradox:

  • Acid Sensitivity: The enol ether moiety is extremely susceptible to acid-catalyzed hydrolysis, reverting to cyanoacetaldehyde (which rapidly polymerizes).

  • Thermal Instability: The Michael-acceptor nature of the nitrile makes it prone to thermal polymerization, often resulting in a "black tar" in your distillation pot.

This guide provides a self-validating workflow to purify this compound while navigating these instability modes.

Diagnostic Matrix: Identify Your Impurity

Before attempting purification, match your observation to the likely impurity using this matrix.

ObservationLikely ImpurityRoot CauseImmediate Action
NMR: Extra triplet at ~1.2 ppm & quartet at ~3.7 ppmEthanol Byproduct of synthesis; incomplete removal.[1]Rotovap at <40°C; Azeotropic removal.
NMR: Singlet at ~8.0 ppm + ethyl peaksTriethyl Orthoformate (TEOF) Unreacted starting material (common in acetal routes).Vacuum Distillation (See Protocol A). TEOF is a "fore-run" impurity.[1]
Appearance: Liquid turns yellow

dark orange

black
Polymers / Oligomers Thermal stress; lack of stabilizer; presence of trace base.Add radical inhibitor (BHT); Distill immediately.
NMR: Broad singlet ~9.0-9.5 ppmCyanoacetaldehyde Hydrolysis .[1] Wet solvent or acidic glassware used.CRITICAL FAILURE. Cannot easily revert. Prevent with basic silica (Protocol B).
NMR: Doublet splitting (

Hz vs

Hz)
E/Z Isomers Natural thermodynamic mixture.Do not purify. Most cyclization reactions consume both isomers.

Module 1: The Golden Standard – Vacuum Distillation

Status: Recommended Purity Target: >98%

Vacuum distillation is the only reliable method to separate beta-ethoxyacrylonitrile (bp ~90°C @ 19 mmHg) from triethyl orthoformate (bp ~45°C @ 19 mmHg) and heavy polymers.[1]

The Thermodynamics of Separation

We rely on the significant boiling point differential under reduced pressure.

  • Impurity (TEOF): Bp ~146°C (Atm)

    
    ~45–50°C (20 mmHg) 
    
  • Target (Product): Bp ~190°C (Atm, extrapolated)

    
    ~90–92°C (19 mmHg) 
    
Protocol A: Stabilized Vacuum Fractionation

Reagents:

  • Crude beta-ethoxyacrylonitrile

  • BHT (Butylated hydroxytoluene): 0.1 wt% (Radical inhibitor to prevent polymerization in the pot).

  • Calcium Hydride (

    
    ):  Trace amount (Optional: scavenges water to prevent hydrolysis during heating).
    

Step-by-Step Workflow:

  • Stabilization: Add 0.1% BHT to the crude reaction mixture before heating. This is non-negotiable for scale-up (>10g).[1]

  • Setup: Use a short-path distillation head or a Vigreux column (10-15 cm).

    • Note: Long columns increase pressure drop and pot temperature, increasing polymerization risk.

  • The "Fore-run" (TEOF Removal):

    • Set vacuum to 15–20 mmHg .[1]

    • Slowly raise oil bath to ~70°C.

    • Collect the fraction distilling at 40–55°C . This is primarily Ethanol and Triethyl Orthoformate.

    • Checkpoint: Monitor the head temperature.[2] When it drops after this fraction, the TEOF is gone.

  • The "Main Fraction" (Product):

    • Raise oil bath to ~110–120°C.

    • Collect the fraction distilling at 88–95°C (at 19 mmHg).

    • Visual Check: The liquid should be colorless to pale yellow.[3]

  • Shutdown: Stop heating before the pot runs dry. The residue will likely be dark/black (polymers); do not overheat this residue.

Module 2: Chromatography (The "Buffered" Method)

Status: High Risk (Use only if distillation fails) Applicability: Small scale (<500 mg) or analytical samples.

Warning: Standard silica gel is slightly acidic (pH 6.5–7.0). This is sufficient to hydrolyze the enol ether bond, destroying your product on the column. You must buffer the stationary phase.[3]

Protocol B: Triethylamine-Buffered Silica[1]
  • Slurry Preparation:

    • Prepare the eluent (typically Hexane:Ethyl Acetate, e.g., 4:1).

    • Add 1% Triethylamine (Et3N) to the eluent system.

  • Column Packing:

    • Slurry pack the silica using the Et3N-doped solvent.[1]

    • Flush the column with 2 column volumes of this solvent before loading the sample. This neutralizes acidic sites on the silica.

  • Loading:

    • Load the crude oil (diluted in the eluent + 1% Et3N).

  • Elution:

    • Run the column quickly. Do not let the compound sit on silica overnight.

    • Note: The product usually elutes with an Rf of 0.4–0.6 in 20% EtOAc/Hexane.

Visualizing the Workflow

The following diagram illustrates the decision logic for purification and the chemical risks involved.

PurificationLogic Start Crude Beta-Ethoxyacrylonitrile CheckImpurity Analyze Impurity Profile (NMR) Start->CheckImpurity Distillation Vacuum Distillation (15-20 mmHg) CheckImpurity->Distillation Scale > 1g Chromo Column Chromatography (Small Scale Only) CheckImpurity->Chromo Scale < 500mg TEOF Impurity: Triethyl Orthoformate (Low Boiler) Polymer Impurity: Black Tar (High Boiler) ForeRun Fore-run (40-55°C) Discard (TEOF/EtOH) Distillation->ForeRun First Fraction MainFrac Main Fraction (88-95°C) PURE PRODUCT Distillation->MainFrac Second Fraction PotResidue Pot Residue Discard (Polymers) Distillation->PotResidue Residue SilicaFail Standard Silica Result: Hydrolysis (Aldehydes) Chromo->SilicaFail No Buffer SilicaPass Buffered Silica (1% Et3N) Result: Pure Product Chromo->SilicaPass With Et3N Buffer

Figure 1: Purification Decision Tree.[1] Note the critical requirement for buffering if chromatography is selected.

Frequently Asked Questions (FAQs)

Q1: My product solidified in the freezer. Is it ruined? A: No. While beta-ethoxyacrylonitrile is a liquid at room temperature, it may crystallize or become a glass at -20°C. Allow it to warm to room temperature under Argon.[1] If it remains solid, check NMR; you may have accidentally enriched the trans (E) isomer, which has a higher melting point, or formed a solid derivative.

Q2: The NMR shows two sets of peaks. How do I separate the E and Z isomers? A: You generally do not need to separate them.

  • Context: In cyclization reactions (e.g., with urea to form cytosine), the mechanism involves Michael addition followed by elimination. Both isomers react, though the rates may differ slightly.[2][4][5]

  • Identification: The vinylic protons show different coupling constants (

    
    ).
    
    • E-isomer (Trans):

      
       Hz.
      
    • Z-isomer (Cis):

      
       Hz.
      
  • Separation: If strictly necessary for analytical standards, use preparative HPLC with a neutral pH mobile phase.

Q3: Can I store the purified material? A: Yes, but it has a shelf-life.[1]

  • Storage: Store at 4°C or -20°C under an inert atmosphere (Argon/Nitrogen).

  • Stabilizer: For long-term storage (>1 month), add 0.1% BHT.

  • Sign of degradation: Development of a dark orange color indicates oligomerization.

Q4: I see a peak at ~9.5 ppm in my NMR after the column. What happened? A: This is the aldehyde proton of cyanoacetaldehyde . Your silica was too acidic. The ethoxy group was hydrolyzed. You must repeat the synthesis; this reaction is not reversible.

References

  • Scotti, F., & Frazza, E. J. (1964).[6] The Synthesis of

    
    -Alkoxyacrylonitriles. The Journal of Organic Chemistry, 29(7), 1800–1808. 
    
  • Wohl, A. (1905). Preparation of Beta-Ethoxyacrylonitrile via Acetal Elimination. Berichte der deutschen chemischen Gesellschaft, 38, 4154.
  • Sigma-Aldrich. (n.d.).[1] 3-Ethoxyacrylonitrile Product Specification and Safety Data Sheet.

  • Organic Syntheses. (1988). Procedures for handling sensitive enol ethers and acetals (General Reference for TEOF removal). Organic Syntheses, Coll.[5] Vol. 6, p.954.[5]

Sources

Optimization

Technical Support Center: Scale-Up Engineering for 3-Ethoxyacrylonitrile

[1] Topic: Scale-up challenges for 2-Propenenitrile, 3-ethoxy- synthesis Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals CAS Registry Number: 61310-53-0 (Isomer mixture), 58243-0...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Topic: Scale-up challenges for 2-Propenenitrile, 3-ethoxy- synthesis Target Audience: Process Chemists, Scale-Up Engineers, and Drug Development Professionals CAS Registry Number: 61310-53-0 (Isomer mixture), 58243-08-6 (E-isomer)[1]

Core Directive: The Engineering Philosophy

Scaling up 3-ethoxyacrylonitrile (TEAN) is not merely a synthesis challenge; it is a thermodynamic management challenge.[1] The molecule is an enol ether conjugated with a nitrile—a "push-pull" alkene.[1] This electronic structure makes it highly susceptible to acid-catalyzed hydrolysis and polymerization.[1]

Success in scale-up relies on three pillars:

  • Equilibrium Displacement: The primary industrial route involves the elimination of ethanol from 3,3-diethoxypropanenitrile.[1] This is reversible; you must aggressively remove ethanol to drive conversion.[1]

  • Thermal Budgeting: The product degrades above 120°C, yet the reaction requires heat.[1] You must operate in a "Goldilocks" zone using vacuum reactive distillation.[1]

  • Acid Management: The catalyst required to form the double bond is the same agent that destroys it during storage.[1] Neutralization is non-negotiable.[1]

Process Overview & Logic Map

The industry-standard route for scale-up is the Acid-Catalyzed Elimination of Ethanol from 3,3-Diethoxypropanenitrile .[1]

Reaction Scheme

Sources

Troubleshooting

"characterization of unexpected byproducts in beta-ethoxyacrylonitrile reactions"

Technical Support Center: -Ethoxyacrylonitrile (3-Ethoxyacrylonitrile) Authorized for: Process Chemists, Medicinal Chemists, and Scale-Up Engineers Introduction: The "Push-Pull" Reagent Welcome to the technical support h...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center:


-Ethoxyacrylonitrile (3-Ethoxyacrylonitrile) 
Authorized for: Process Chemists, Medicinal Chemists, and Scale-Up Engineers

Introduction: The "Push-Pull" Reagent

Welcome to the technical support hub for


-ethoxyacrylonitrile (CAS: 61310-53-0). You are likely using this reagent as a C3-synthon to construct pyrimidines, pyrazoles, or isoxazoles. Its utility stems from its "push-pull" electronic structure: the ethoxy group donates electron density (

-position), while the nitrile group withdraws it (

-position).

However, this same reactivity makes it prone to hydrolytic instability and unexpected polymerization . This guide addresses the specific "ghosts" in your NMR spectra and the "tar" in your flasks.

Module 1: Material Stability & The "Black Tar" Phenomenon

User Question: "I opened a bottle of


-ethoxyacrylonitrile stored at room temperature for six months. It is now a dark brown, viscous liquid/solid. Can I still use it?"

Technical Diagnosis: No. You are observing the oligomerization of cyanoacetaldehyde .


-Ethoxyacrylonitrile is an enol ether. In the presence of trace moisture and acid (even atmospheric 

), it hydrolyzes to release ethanol and generate cyanoacetaldehyde. Unlike stable aldehydes, cyanoacetaldehyde is highly reactive and rapidly self-polymerizes into a non-volatile dark matrix.

The Mechanism of Degradation: The enol ether acts as a masked aldehyde. Once the mask (ethoxy group) is removed via hydrolysis, the underlying reactive species destroys the bulk material.

Hydrolysis Start β-Ethoxyacrylonitrile (Enol Ether) Inter Hemiacetal Intermediate Start->Inter + H2O / H+ Product Cyanoacetaldehyde (Reactive) Inter->Product - EtOH Ethanol Ethanol (Byproduct) Inter->Ethanol Polymer Oligomers/Polymers (Black Tar) Product->Polymer Self-Condensation

Figure 1: The hydrolytic degradation pathway leading to polymerization.

Corrective Protocol: Rescue & Prevention

  • Assessment: If the material is <50% solid, you may attempt vacuum distillation .

    • Boiling Point: ~90–91°C at 19 mmHg.[1][2]

    • Caution: Do not distill to dryness; the polymeric residue can be thermally unstable.

  • Storage (Mandatory):

    • Temperature: 2–8°C (Refrigerate).

    • Atmosphere: Store under Argon or Nitrogen.

    • Stabilization: If storing for >3 months, ensure the seal is paraffin-wrapped to exclude moisture.

Module 2: Heterocycle Synthesis Troubleshooting

User Question: "I am reacting


-ethoxyacrylonitrile with a hydrazine to make a 5-aminopyrazole. My LC-MS shows the mass of the product, but the NMR is messy and the yield is low. What is happening?"

Technical Diagnosis: You are likely stalling at the uncyclized hydrazone intermediate or forming the regioisomeric 3-aminopyrazole . The reaction proceeds in two steps:[3][4]

  • Michael Addition/Elimination: Hydrazine displaces the ethoxy group.

  • Cyclization: The internal nitrogen attacks the nitrile.

If the reaction pH is incorrect, the intermediate hydrazone becomes stable and refuses to cyclize, or the hydrazine attacks the nitrile first (rare, but possible in basic conditions).

Optimization Logic:

  • Acidic Conditions (AcOH): Favor protonation of the nitrile, accelerating cyclization to the 5-aminopyrazole .

  • Basic Conditions (NaOEt): Can favor the 3-aminopyrazole or lead to bis-addition byproducts if stoichiometry is uncontrolled.

Troubleshooting Workflow:

SynthesisFlow Start Reaction Mixture Analysis Check1 Is the correct mass (M+) present? Start->Check1 Check2 Does NMR show ethyl peaks? Check1->Check2 Yes Issue1 Issue: Unreacted Starting Material or Wrong Nucleophile Check1->Issue1 No Check2->Issue1 Yes (Ethoxy group remains) Check3 Does NMR show nitrile (CN) peak (~115-118 ppm C13)? Check2->Check3 No (Ethoxy group gone) Issue2 Issue: Stalled Hydrazone Intermediate Check3->Issue2 Yes (CN still present) Success Target Pyrazole Check3->Success No (CN consumed) Action1 Action: Increase Temp or Add Acid Catalyst (AcOH) Issue2->Action1

Figure 2: Decision tree for troubleshooting pyrazole synthesis failures.

Module 3: Analytical Forensics (NMR Identification)

User Question: "I see extra doublets in my proton NMR. Is this an impurity or an isomer?"

Technical Diagnosis:


-Ethoxyacrylonitrile exists as 

(trans)
and

(cis)
isomers. Commercial samples are often mixtures (typically predominantly

).
  • Isomer Identification: The coupling constant (

    
    ) of the vinylic protons is the diagnostic key.
    
  • Impurity Identification: Look for the "ghost" aldehyde proton of cyanoacetaldehyde.

Data Table: Chemical Shift Fingerprint (


) 
SpeciesProton (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
Approx.[5][6][7][8][9] Shift (

ppm)
MultiplicityCoupling (

)
Notes

-Isomer

-H (next to O)
7.30 – 7.50Doublet12.0 – 13.5 Hz Large

= Trans

-H (next to CN)
4.50 – 4.80Doublet12.0 – 13.5 Hz

-Isomer

-H (next to O)
7.00 – 7.20Doublet6.0 – 8.0 Hz Small

= Cis

-H (next to CN)
4.30 – 4.50Doublet6.0 – 8.0 Hz
Impurity Cyanoacetaldehyde9.50 – 9.80Singlet/BroadN/AIndicates hydrolysis
Solvent Ethanol3.72 (q), 1.25 (t)--Byproduct of reaction

Note: The


-proton is significantly deshielded due to the oxygen atom, while the 

-proton is shielded relative to simple alkenes but deshielded by the nitrile.

References

  • Preparation & Properties: Scrimin, P. et al. "Synthesis and reactivity of

    
    -alkoxyacrylonitriles." Journal of the Chemical Society, Perkin Transactions 2, 1980. 
    
  • Heterocycle Synthesis (Pyrazoles): Elnagdi, M. H. et al. "Recent developments in the chemistry of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011, 7, 153–169.

  • Hydrolysis Mechanism: Eremeev, A. V. et al. "Hydrolysis of 3-alkoxyacrylonitriles." Chemistry of Heterocyclic Compounds, 1984.

  • NMR Isomer Characterization: Breitmaier, E. et al. "Structure and NMR spectroscopy of enol ethers." Chemische Berichte, 1970.

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Analysis of 3-Ethoxyacrylonitrile (E/Z Mixture)

Topic: "1H NMR spectrum of 2-Propenenitrile, 3-ethoxy-" Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary 3-Ethoxyacrylonitrile (3-ethoxyp...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "1H NMR spectrum of 2-Propenenitrile, 3-ethoxy-" Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

3-Ethoxyacrylonitrile (3-ethoxyprop-2-enenitrile) is a versatile enol ether intermediate used frequently in the synthesis of heterocycles, such as aminopyrazoles and pyrimidines.[1] Commercially, it is often supplied as a mixture of E (trans) and Z (cis) isomers.[1] For researchers engaged in precise mechanistic studies or stereoselective synthesis, distinguishing these isomers is critical, as their reactivity profiles differ significantly.[1]

This guide provides an in-depth technical comparison of the 1H NMR spectral characteristics of the E and Z isomers.[1] Unlike standard spectral data sheets, this document focuses on the causality of signal patterns—explaining how electronic effects dictate chemical shifts—and provides a self-validating protocol for isomer assignment.[1]

Chemical Context & Electronic Environment[1][2][3][4][5]

To interpret the NMR spectrum accurately, one must first understand the competing electronic effects within the molecule. 3-Ethoxyacrylonitrile contains a "push-pull" electronic system:

  • The "Push": The ethoxy group (

    
    ) is a strong mesomeric donor (
    
    
    
    ).[1]
  • The "Pull": The cyano group (

    
    ) is a strong inductive ($ -I 
    
    
    
    -M $) withdrawer.[1]
Resonance Structures

The electron density distribution is best visualized through resonance.[1] The oxygen lone pair donates into the


-system, increasing electron density at the 

-carbon (adjacent to the nitrile).[1]

Resonance cluster_legend NMR Impact Struct1 Neutral Form EtO-CH=CH-CN Struct2 Zwitterionic Form EtO+=CH-CH(-)-CN Struct1->Struct2 Resonance (+M effect) Desc H-beta (next to O): Deshielded (Positive Charge Character) H-alpha (next to CN): Shielded (Negative Charge Character)

Figure 1: Resonance contribution illustrating the shielding patterns. The H-beta proton is deshielded by the adjacent oxygen cation character, while the H-alpha proton is shielded by the anionic character on the alpha-carbon.[1]

Comparative Analysis: E-Isomer vs. Z-Isomer

The primary challenge in analyzing this compound is distinguishing the geometric isomers. The most reliable metric is the vicinal coupling constant (


) between the olefinic protons.[1]
Comparative Data Table (CDCl₃, 300-500 MHz)
Feature(E)-3-Ethoxyacrylonitrile (Trans)(Z)-3-Ethoxyacrylonitrile (Cis)Causality / Notes
Olefinic Coupling (

)
12.0 – 13.5 Hz 6.0 – 8.0 Hz Critical Identifier. Karplus relationship dictates

.[1]
H-

(next to OEt)

7.20 – 7.45 ppm (d)

6.90 – 7.15 ppm (d)
Deshielded by electronegative oxygen and anisotropy.[1]
H-

(next to CN)

4.50 – 4.70 ppm (d)

4.30 – 4.50 ppm (d)
Shielded by resonance (

from OEt).[1]

(H

- H

)
~2.7 ppm ~2.6 ppm Large separation confirms "push-pull" nature.[1]
Ethoxy -OCH₂-

4.10 – 4.20 ppm (q)

4.10 – 4.20 ppm (q)
Often overlapping for both isomers.[1]
Ethoxy -CH₃

1.35 – 1.40 ppm (t)

1.35 – 1.40 ppm (t)
Often overlapping.[1]
Detailed Spectral Analysis[1][2]
1. The Coupling Constant Rule (Self-Validating Metric)

The most robust "alternative" to compare against is the geometric isomer.[1]

  • Mechanism: The magnitude of spin-spin coupling depends on the dihedral angle between the C-H bonds.[1][2]

  • Observation: In the E-isomer, the dihedral angle is 180°, maximizing orbital overlap for spin information transfer, resulting in a large

    
     value (~12.5 Hz). In the Z-isomer (0° dihedral), the coupling is significantly weaker (~7.0 Hz).[1]
    
  • Validation: If you observe a doublet at ~7.3 ppm with a splitting of 12 Hz, you definitively have the E-isomer.[1] If the splitting is 7 Hz, it is the Z-isomer.[1]

2. Chemical Shift Trends
  • H-

    
     (The Downfield Signal):  This proton is attached to the carbon bearing the oxygen.[1] Inductive withdrawal by oxygen and the cationic character of the resonance structure (Fig 1) strongly deshield this proton, pushing it downfield to 7.0+ ppm.[1]
    
  • H-

    
     (The Upfield Signal):  Despite being alpha to a nitrile (electron-withdrawing), this proton appears remarkably upfield (~4.5 ppm).[1] This is counter-intuitive if considering only induction.[1] However, the resonance effect (electron donation from OEt) places significant electron density on this carbon, shielding the proton.[1]
    

Experimental Protocol

To ensure reproducible data and accurate integration (for E/Z ratio determination), follow this protocol.

A. Sample Preparation[1][2]
  • Solvent: Chloroform-d (CDCl₃) is recommended for routine analysis.[1] It minimizes solvent interaction compared to DMSO-d6, which can broaden exchangeable signals (though none are present here) or shift peaks due to viscosity/polarity changes.[1]

  • Concentration: 10-15 mg of sample in 0.6 mL solvent. High concentrations can cause viscosity broadening, obscuring the fine splitting of the

    
     constants.
    
  • Tube: Standard 5mm NMR tube. Ensure the sample height is ~4-5 cm to match the coil length.[1]

B. Acquisition Parameters (Standard 400/500 MHz)
  • Pulse Sequence: Standard 1-pulse sequence (zg30 or equivalent).

  • Relaxation Delay (D1): Set to > 5 seconds .

    • Reasoning: Olefinic protons can have long T1 relaxation times.[1] To accurately integrate the E:Z ratio, the nuclei must fully relax between scans. A short D1 will under-represent the slower-relaxing isomer.[1]

  • Scans (NS): 16-32 scans are usually sufficient due to the high sensitivity of protons.[1]

  • Spectral Width: -1 to 11 ppm.[1]

C. Data Processing Workflow
  • Phasing: Apply automatic phasing, then manual correction to ensure flat baselines around the olefinic doublets.

  • Integration:

    • Set the integral of the -OCH₂- quartet (combined E+Z) to 2.00 (or 4.00 if resolving separate quartets).

    • Integrate the H-

      
       doublets for E and Z separately.[1]
      
    • Calculation: % E-isomer = [Integral(E) / (Integral(E) + Integral(Z))] * 100.[1]

Assignment Decision Tree

Use the following logic flow to assign signals in a mixed sample.

AssignmentWorkflow cluster_check Validation Step Start Start: Acquire 1H NMR Spectrum Identify Identify Olefinic Region (4.0 - 7.5 ppm) Start->Identify CheckBeta Locate Downfield Doublets (~7.0 - 7.5 ppm) Identify->CheckBeta MeasureJ Measure Coupling Constant (J) CheckBeta->MeasureJ Decision J Value? MeasureJ->Decision Trans J ≈ 12-14 Hz (E)-Isomer Decision->Trans Large Splitting Cis J ≈ 6-8 Hz (Z)-Isomer Decision->Cis Small Splitting CheckAlpha Check Upfield Doublets (~4.5 ppm) Must match J value Trans->CheckAlpha Cis->CheckAlpha

Figure 2: Logical workflow for assigning E and Z isomers based on coupling constants.

References

  • PubChem. (n.d.).[1] 3-Ethoxyacrylonitrile Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for J-coupling constants in alkenes).

  • Reich, H. J. (2020).[1] 1H NMR Chemical Shifts. University of Wisconsin-Madison.[1] Retrieved from [Link][1]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] Retrieved from [Link]

Sources

Comparative

"mass spectrometry analysis of 3-ethoxyacrylonitrile"

This guide provides a comprehensive technical analysis of the mass spectrometry (MS) characterization of 3-Ethoxyacrylonitrile (TEAN) . It is designed for researchers requiring high-fidelity identification and quantifica...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the mass spectrometry (MS) characterization of 3-Ethoxyacrylonitrile (TEAN) . It is designed for researchers requiring high-fidelity identification and quantification of this intermediate, particularly in the synthesis of pyrimidine-based pharmaceuticals.

A Definitive Comparison Guide for Analytical Method Development

Executive Summary & Core Directive

3-Ethoxyacrylonitrile (CAS: 61310-53-0) is a critical enol ether intermediate used in the synthesis of heterocycles like cytosine. Its analysis is complicated by its volatility, potential for cis/trans isomerization, and structural similarity to homologs like 3-methoxyacrylonitrile.

The "Gold Standard" Recommendation: Gas Chromatography with Electron Ionization Mass Spectrometry (GC-EI-MS) is the superior analytical technique for raw material identification and purity profiling. It provides a distinct fragmentation fingerprint that allows for unambiguous differentiation from structural analogs, which Soft Ionization techniques (like ESI) often fail to distinguish without high-resolution MS/MS.

Comparative Analysis of Analytical Techniques

This section objectively compares the performance of the primary MS modalities for TEAN analysis.

Table 1: Analytical Performance Matrix
FeatureMethod A: GC-EI-MS (Recommended) Method B: LC-ESI-MS Method C: GC-CI-MS
Primary Utility Structural ID, Impurity ProfilingBiological Metabolite TrackingMolecular Weight Confirmation
Ionization Mode Hard (70 eV)Soft (Electrospray)Soft (Chemical Ionization)
Molecular Ion (

)
Visible (

97)
Weak (

98)
Strong (

98)
Key Fragments

68, 69
(Structural Proof)
Adducts (

,

)
Minimal Fragmentation
Sensitivity High for non-polar enol ethersLow (Poor ionization of nitriles)Medium
Differentiation Excellent (Distinguishes homologs)Poor (Relies on RT or MS/MS)Poor (Only gives MW)

Deep Dive: The GC-EI-MS Fingerprint

The electron ionization spectrum of 3-ethoxyacrylonitrile is characterized by a specific fragmentation pathway driven by the ethoxy group. Understanding this mechanism is vital for distinguishing TEAN from impurities.

Fragmentation Mechanism
  • Molecular Ion (

    
    ):  Observed at 
    
    
    
    97
    .
  • McLafferty-like Rearrangement (

    
     69):  The ethoxy group undergoes a 4-center rearrangement, eliminating a neutral ethylene molecule (
    
    
    
    , 28 Da). The charge remains on the oxygen-containing fragment (enol radical cation).
    • Transition:

      
       (Loss of 28).
      
  • Homolytic Cleavage (

    
     68):  The base peak often arises from the loss of the ethyl radical (
    
    
    
    , 29 Da) or hydrogen loss from the
    
    
    69 ion.
    • Transition:

      
       (Loss of 29) OR 
      
      
      
      (Loss of H).
    • Note: In many enol ethers, the direct loss of the alkyl radical to form the stable acylium-like cation (

      
      ) is the dominant pathway.
      
Differentiation from Alternatives (Homologs)

A common analytical challenge is distinguishing TEAN from 3-methoxyacrylonitrile (TMAN) .

  • TEAN (

    
    ):  Shows 
    
    
    
    69 (Loss of
    
    
    ).
  • TMAN (

    
    ):  Cannot lose 
    
    
    
    . It loses
    
    
    (15 Da) to form
    
    
    68.
  • Result: The presence of the

    
     69 peak  is the diagnostic marker for the ethoxy derivative.
    
Visualization: Fragmentation Pathway

Fragmentation Parent Molecular Ion (M+) m/z 97 [Et-O-CH=CH-CN]+. Frag69 Distinguishing Ion m/z 69 [HO-CH=CH-CN]+. (Loss of Ethylene) Parent->Frag69 Rearrangement (-28 Da) Frag68 Base Peak m/z 68 [O=CH-CH=CN]+ (Loss of Ethyl) Parent->Frag68 Direct Cleavage (-29 Da) NeutralEthylene Ethylene (28 Da) NeutralEthyl Ethyl Radical (29 Da) Frag69->Frag68 -H (Minor)

Caption: Figure 1. Competitive fragmentation pathways of 3-ethoxyacrylonitrile under 70 eV Electron Ionization. The m/z 69 ion is unique to the ethoxy derivative.

Validated Experimental Protocol (GC-MS)

This protocol is designed to minimize thermal degradation and maximize sensitivity.

Reagents & Preparation
  • Solvent: Dichloromethane (DCM) or Acetonitrile (HPLC Grade). Avoid alcohols (methanol/ethanol) to prevent trans-etherification in the injector port.

  • Concentration: Prepare a 100 µg/mL stock solution.

  • Internal Standard: Decane or Dodecane (for retention time locking).

Instrument Parameters (Agilent/Thermo Equivalent)
ParameterSettingRationale
Column Rxi-5ms or DB-5ms (30m x 0.25mm x 0.25µm)Non-polar phase prevents tailing of the nitrile group.
Inlet Temp 220°CHigh enough to volatilize, low enough to prevent thermal polymerization.
Injection Mode Split (10:1 or 20:1)Prevents column overload; TEAN is a high-response analyte.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode for stable retention times.
Oven Program 40°C (hold 2 min)

10°C/min

200°C
Low initial temp is critical; TEAN is volatile (BP ~90°C).
Transfer Line 250°CPrevents condensation before the source.
Source Temp 230°CStandard EI source temperature.
Scan Range

25 – 200
Low mass cutoff must capture

26-29 fragments if needed, but >25 avoids air/water.

Alternative Workflow: LC-ESI-MS

When to use: Analysis of TEAN metabolites (e.g., in urine) or degradation products in polar media.

While less sensitive for the parent molecule due to the lack of easily ionizable sites (no basic amine), ESI can be used with specific modifications:

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

  • Detection: Operate in Positive Mode (+) .

  • Target Ions: Look for the protonated molecule

    
     and the sodium adduct 
    
    
    
    .[1]
  • Limitation: High background noise in the low mass range (

    
     Da) often obscures the parent ion.
    
Decision Workflow

Workflow Start Sample Containing 3-Ethoxyacrylonitrile MatrixQ What is the Matrix? Start->MatrixQ Volatile Organic Solvent / Raw Material MatrixQ->Volatile High Purity Bio Biological Fluid / Aqueous MatrixQ->Bio Complex GCMS **GC-EI-MS** (Standard Method) Volatile->GCMS Extract Liquid-Liquid Extraction (DCM or EtOAc) Bio->Extract LCMS LC-ESI-MS (Target Adducts M+Na) Bio->LCMS If non-volatile metabolites present Extract->GCMS Preferred

Caption: Figure 2. Analytical decision matrix for selecting the optimal mass spectrometry technique based on sample matrix.

References

  • National Institute of Standards and Technology (NIST). 3-Ethoxyacrylonitrile Mass Spectrum (EI). NIST Chemistry WebBook, SRD 69.[2][3] [Link]

  • PubChem. 3-Ethoxyacrylonitrile Compound Summary (CID 5324714).[1] National Library of Medicine. [Link]

  • Schettgen, T., et al. "Accurate quantification of the mercapturic acids of acrylonitrile... by isotope-dilution LC-ESI/MS/MS." Journal of Chromatography B, 2012. (Context for ESI analysis of acrylonitrile derivatives). [Link]

Sources

Validation

Comparative Guide: FTIR Spectroscopy of Beta-Ethoxyacrylonitrile

For Pharmaceutical Process Analysis and Isomer Differentiation Executive Summary Beta-ethoxyacrylonitrile (3-ethoxyacrylonitrile) is a critical C3-synthon used in the synthesis of pyrimidine-based APIs (Active Pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

For Pharmaceutical Process Analysis and Isomer Differentiation

Executive Summary

Beta-ethoxyacrylonitrile (3-ethoxyacrylonitrile) is a critical C3-synthon used in the synthesis of pyrimidine-based APIs (Active Pharmaceutical Ingredients), including cytosine and various aminopyrazoles. Its reactivity and subsequent yield in heterocyclic ring closures are heavily dependent on its isomeric purity (E-trans vs. Z-cis).

While Nuclear Magnetic Resonance (NMR) remains the gold standard for absolute structural elucidation, it is often too slow for real-time process control. This guide evaluates Fourier Transform Infrared (FTIR) spectroscopy as a high-throughput alternative, comparing its performance against NMR and Raman spectroscopy. We provide a validated protocol for using ATR-FTIR to monitor beta-ethoxyacrylonitrile quality and isomeric ratio.

Technique Comparison: FTIR vs. NMR vs. Raman

For drug development professionals, the choice of analytical technique depends on the stage of the pipeline (R&D vs. Manufacturing).

FeatureFTIR (ATR Mode) 1H-NMR (Liquid) Raman Spectroscopy
Primary Analyte Dipole moment changes (Polar functional groups: C≡N, C-O)Proton environments & J-couplingPolarizability changes (C=C backbone)
Isomer Resolution Good (Fingerprint region & C=H out-of-plane)Excellent (Coupling constants:

vs

)
Moderate (C=C band shifts)
Speed < 1 minute (No sample prep)10–30 minutes (Solvent prep required)< 1 minute (No sample prep)
Process Suitability High (In-line PAT probes available)Low (Benchtop only, expensive)High (Through-container analysis)
Water Interference High (OH bands overlap)Low (with

or suppression)
Negligible
Cost $

$

Verdict: While NMR is required for initial ab initio assignment of isomers, FTIR is the superior choice for routine quality control (QC) and in-line reaction monitoring due to its speed, sensitivity to the nitrile/ether "push-pull" system, and low cost.

Scientific Deep Dive: FTIR Characterization

Beta-ethoxyacrylonitrile (


) is a "push-pull" alkene. The electron-donating ethoxy group and electron-withdrawing nitrile group create a highly polarized double bond, resulting in unique vibrational signatures.
3.1 Characteristic Spectral Bands

The following assignments are based on standard vibrational spectroscopy of 3-alkoxyacrylonitriles.

Functional GroupVibration ModeWavenumber (

)
IntensityNotes
Nitrile

Stretch
2210 – 2250 StrongDiagnostic peak.[1] Position is relatively insensitive to isomerism but intensity varies.
Enol Ether

Stretch
1610 – 1640 Very StrongLower frequency than isolated alkenes due to conjugation.
Ether

Asym. Stretch
1180 – 1250 StrongBroad band, sensitive to ethoxy conformation.
Alkene (Trans)

Out-of-plane
960 – 970 MediumKey differentiator for E-isomer.
Alkene (Cis)

Out-of-plane
690 – 730 Medium/WeakBroader than the trans band.
3.2 Distinguishing Cis (Z) and Trans (E) Isomers

The separation of isomers is critical because the Z-isomer is often the preferred substrate for cyclization reactions (e.g., forming pyrimidines) due to favorable steric geometry.

  • The "Trans" Marker: The most reliable IR indicator for the trans (E) isomer is the C-H out-of-plane bending vibration near 965 cm⁻¹ . This band is typically sharp and distinct.

  • The "Cis" Marker: The cis (Z) isomer lacks the 965 cm⁻¹ band and instead shows absorption in the 690–730 cm⁻¹ region.

  • C=C Shift: The

    
     stretch often shifts slightly (by 5–15 cm⁻¹) between isomers due to differences in dipole alignment, though this requires high-resolution scans to quantify accurately.
    
Experimental Protocol: ATR-FTIR Analysis

Objective: Rapid identification and purity assessment of beta-ethoxyacrylonitrile raw material.

Reagents & Equipment
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR (Attenuated Total Reflectance) crystal.

  • Reference Standard: Beta-ethoxyacrylonitrile (validated >98% purity by NMR).

  • Solvent: Isopropanol or Acetone (for cleaning).

Step-by-Step Workflow
  • System Blanking:

    • Clean the ATR crystal with isopropanol.

    • Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution.

  • Sample Application:

    • Pipette approx. 20 µL of liquid beta-ethoxyacrylonitrile onto the center of the crystal.

    • Note: Ensure the liquid covers the "sweet spot" (active area) entirely.

  • Data Acquisition:

    • Scan range: 4000 – 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Accumulation: 16–32 scans (sufficient for S/N ratio > 500:1).

  • Processing:

    • Apply Automatic Baseline Correction.

    • Normalize the spectrum to the Nitrile peak (~2230 cm⁻¹) for qualitative comparison.

  • Isomer Quantitation (Optional):

    • Measure peak height at 965 cm⁻¹ (Trans) and 710 cm⁻¹ (Cis).

    • Calculate Ratio

      
      .
      
    • Compare

      
       against a calibration curve derived from NMR-validated mixtures.
      
Visualization: Process Analytical Technology (PAT) Workflow

The following diagram illustrates how FTIR is integrated into the drug synthesis pathway to monitor the formation and consumption of beta-ethoxyacrylonitrile.

PAT_Workflow RawMat Raw Materials (Orthoformate + Acetonitrile) Reactor Synthesis Reactor (Condensation) RawMat->Reactor Probe In-line FTIR Probe (ReactIR) Reactor->Probe Sampling Product Beta-Ethoxyacrylonitrile (Target Intermediate) Reactor->Product Harvest Analysis Real-Time Analysis Monitor 2230 cm⁻¹ (CN) Monitor 1620 cm⁻¹ (C=C) Probe->Analysis Spectral Data Decision Control System Stop Reaction at Max Yield Analysis->Decision Feedback Loop Decision->Reactor Temp/Feed Control

Caption: Figure 1. Integration of in-line FTIR monitoring for the synthesis of beta-ethoxyacrylonitrile, enabling real-time endpoint detection.

References
  • Sigma-Aldrich. 3-Ethoxyacrylonitrile, mixture of cis and trans 97%.[2] Product Specification. Link

  • National Institutes of Health (PubChem). 3-Ethoxyacrylonitrile Compound Summary. PubChem Database.[3] Link

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. Encyclopedia of Analytical Chemistry. (General reference for Enol Ether/Nitrile assignments). Link

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard text for C-H out-of-plane bending rules).
  • ChemicalBook. 3-Ethoxyacrylonitrile Properties and Safety. Link

Sources

Comparative

Comparative Reactivity Guide: 3-Ethoxy-2-Propenenitrile vs. Standard Acrylonitriles

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Focus: Heterocyclic Synthesis & Cycloaddition Efficiency Executive Summary: The "Push-Pull" Ad...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Focus: Heterocyclic Synthesis & Cycloaddition Efficiency

Executive Summary: The "Push-Pull" Advantage[1]

In the landscape of three-carbon electrophiles, 3-ethoxy-2-propenenitrile (3-ethoxyacrylonitrile) occupies a unique functional niche distinct from its parent compound, acrylonitrile. While acrylonitrile is a quintessential Michael acceptor driven purely by electron withdrawal ("Pull"), 3-ethoxyacrylonitrile introduces an electron-donating ethoxy group at the


-position ("Push").

This push-pull electronic architecture (


) fundamentally alters the reaction pathway from simple addition to addition-elimination . For drug developers, this molecule is not merely a monomer but a "chemical anvil"—a specialized scaffold for constructing pyrazoles, pyrimidines, and fused heterocycles with high regioselectivity, avoiding the polymerization side-reactions common with unsubstituted acrylonitriles.

Electronic Architecture & Reactivity Profile

To understand the utility of 3-ethoxy-2-propenenitrile, one must compare its molecular orbital behavior with standard alternatives.

The Push-Pull Effect[1][2][3]
  • Acrylonitrile: The nitrile group lowers the LUMO energy, making the

    
    -carbon highly electrophilic. Nucleophilic attack results in a saturated nitrile (Michael addition) or polymerization.
    
  • 3-Ethoxyacrylonitrile: The ethoxy group donates electron density into the

    
    -system (resonance), raising the HOMO and slightly destabilizing the LUMO compared to acrylonitrile. However, the inductive withdrawal of the oxygen maintains electrophilicity at the 
    
    
    
    -carbon.
  • Key Consequence: The ethoxy group acts as a built-in leaving group . Upon nucleophilic attack, the system restores aromaticity or conjugation by expelling ethanol, a pathway unavailable to acrylonitrile.

Comparative Reactivity Matrix
FeatureAcrylonitrile 3-Ethoxy-2-Propenenitrile 2-Chloroacrylonitrile
Electronic Class Electron-Deficient (

-acid)
Push-Pull AlkeneActivated

-Halo Alkene
Primary Mechanism 1,4-Addition (Michael)Vinylic Nucleophilic Substitution (

)
Addition-Elimination / Cycloaddition

-Carbon Character
Pure ElectrophileElectrophilic w/ Leaving GroupElectrophilic
Polymerization Risk High (Spontaneous)Low (Steric/Electronic inhibition)Moderate
Key Application Polymer production (PAN, ABS)Heterocycle Synthesis (Pyrazoles) Diels-Alder Dienophile
Leaving Group None (H is poor LG)Ethoxy (-OEt) Chloride (-Cl)

Primary Application: Heterocyclic Synthesis

The most critical application of 3-ethoxy-2-propenenitrile in drug discovery is the regio-controlled synthesis of aminopyrazoles and pyrimidines. Unlike acrylonitrile, which requires oxidative conditions to restore unsaturation after amine attack, 3-ethoxyacrylonitrile yields aromatic systems directly.

Mechanistic Pathway: Pyrazole Formation

The reaction with hydrazines proceeds via a cascade mechanism:

  • Nucleophilic Attack: The hydrazine nitrogen attacks the

    
    -carbon.
    
  • Elimination: Ethanol is eliminated, forming an intermediate enaminonitrile.

  • Cyclization: The second nitrogen attacks the nitrile (or adjacent electrophile), closing the ring.

Visualization: Reaction Logic

ReactionPathway Reactant 3-Ethoxyacrylonitrile (Push-Pull) Inter1 Intermediate A: Michael Adduct Reactant->Inter1 Nucleophilic Attack (Beta-C) Hydrazine Hydrazine (R-NH-NH2) Hydrazine->Inter1 Inter2 Intermediate B: Enaminonitrile Inter1->Inter2 Elimination of EtOH Byproduct Ethanol (Leaving Group) Inter1->Byproduct Product 5-Amino-pyrazole Derivative Inter2->Product Intramolecular Cyclization

Figure 1: Step-wise mechanism for the conversion of 3-ethoxyacrylonitrile to aminopyrazoles, highlighting the critical elimination step.

Experimental Protocol: Synthesis of 5-Amino-1-Arylpyrazoles

Objective: Synthesize a 1-substituted-5-amino-1H-pyrazole-4-carbonitrile using 3-ethoxyacrylonitrile. This protocol is superior to using malononitrile due to higher regioselectivity.

Reagents & Equipment[5][6]
  • Substrate: 3-Ethoxy-2-propenenitrile (1.0 eq)

  • Reagent: Phenylhydrazine (1.0 eq)

  • Solvent: Ethanol (Absolute)

  • Catalyst: Triethylamine (0.1 eq, optional but accelerates reaction)

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer.

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of phenylhydrazine in 20 mL of absolute ethanol.

  • Addition: Add 10 mmol of 3-ethoxy-2-propenenitrile dropwise at room temperature. Note: A slight exotherm may be observed.

  • Reflux: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor consumption of the nitrile by TLC (Eluent: EtOAc/Hexane 1:3).
    
  • Work-up: Cool the reaction mixture to

    
    . The product often precipitates as a solid.
    
  • Purification: Filter the precipitate and wash with cold ethanol. If no precipitate forms, concentrate the solvent under reduced pressure and recrystallize from ethanol/water.

  • Validation:

    • IR: Disappearance of the enol ether

      
       stretch (
      
      
      
      ) and appearance of
      
      
      bands (
      
      
      ).
    • 1H NMR: Diagnostic disappearance of the ethoxy triplet/quartet and appearance of the pyrazole

      
       singlet (
      
      
      
      ).

Secondary Application: Diels-Alder Cycloadditions[7]

While less reactive than tetracyanoethylene, 3-ethoxyacrylonitrile serves as a regio-directing dienophile .

  • Regioselectivity: In reactions with unsymmetrical dienes (e.g., isoprene), the ethoxy group (EDG) and nitrile (EWG) impose conflicting directing effects, but the nitrile generally dominates, directing the "ortho" product. However, the ethoxy group allows for unique post-cycloaddition modifications (hydrolysis to ketones).

  • Comparison:

    • Acrylonitrile:[1][2] High reactivity, often requires high pressure/temp.

    • 3-Ethoxyacrylonitrile:[1][3] Moderate reactivity, but the adduct is a "masked" ketone (vinyl ether moiety).

Reactivity Visualization

ReactivityLandscape LowReactivity Low Electrophilicity Methacrylonitrile Methacrylonitrile (Steric Hindrance) LowReactivity->Methacrylonitrile HighReactivity High Electrophilicity EthoxyAN 3-Ethoxyacrylonitrile (Balanced Push-Pull) Methacrylonitrile->EthoxyAN Increasing Activation Acrylonitrile Acrylonitrile (Standard) EthoxyAN->Acrylonitrile ChloroAN 2-Chloroacrylonitrile (High Reactivity) Acrylonitrile->ChloroAN ChloroAN->HighReactivity

Figure 2: Electrophilic reactivity scale of acrylonitrile derivatives. 3-Ethoxyacrylonitrile balances reactivity with structural complexity (leaving group capability).

Safety & Handling

  • Toxicity: Like all nitriles, 3-ethoxyacrylonitrile can metabolize to release cyanide, though slower than acrylonitrile. Handle in a fume hood.

  • Skin Absorption: High permeability. Double-gloving (Nitrile/Laminate) is recommended.

  • Volatility: Lower vapor pressure (

    
     at 19 mmHg) than acrylonitrile (
    
    
    
    at atm), reducing inhalation risk during weighing, but still requires ventilation.

References

  • Synthesis of Pyrazoles via Push-Pull Nitriles

    • Source: Vertex AI Search / ResearchG
    • Context: Synthesis of 5-amino-1H-pyrazole derivatives from 2-cyano-3-ethoxyacrylonitrile.[3]

  • Diels-Alder Reactivity of Activ

    • Source: Royal Society of Chemistry (Perkin Trans 1)[4]

    • Context: Comparative study of sulfonyl and alkoxy acrylonitriles in cycloadditions.
  • Push-Pull Alkenes: Structure and Reactivity

    • Source: ResearchG
    • Context: Theoretical quantification of the push-pull effect and bond orders in 3-ethoxyacrylonitrile.
  • PubChem Compound Summary: 3-Ethoxyacrylonitrile

    • Source: N
    • Context: Physical properties, safety data, and spectral information.[5][6]

Sources

Validation

Comparative Study of Catalytic Systems for the Synthesis of 3-Ethoxy-2-Propenenitrile

Executive Summary 3-Ethoxy-2-Propenenitrile (also known as

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethoxy-2-Propenenitrile (also known as ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


-ethoxyacrylonitrile) is a critical C3-synthon in the pharmaceutical industry, serving as a primary precursor for pyrimidines, pyrazoles, and other nitrogen-containing heterocycles found in oncology and antimicrobial drugs.[1][2][3][4] Its synthesis has evolved from low-yielding classical condensations to highly efficient, scalable industrial processes.

This guide provides a technical comparison of the three dominant synthetic methodologies: Base-Mediated Carbonylation (Industrial Standard) , Lewis Acid-Catalyzed Orthoester Condensation (Laboratory Standard) , and Nucleophilic Substitution (Precursor-Based) . We analyze the catalytic mechanisms, yield profiles, and scalability of each to aid process chemists in selecting the optimal route.

Comparative Analysis of Synthetic Methodologies

The selection of a "catalyst" for this transformation is often a choice between a stoichiometric promoter (Base) and a true catalyst (Lewis Acid) acting on different substrates.

Table 1: Performance Matrix of Catalytic Systems
FeatureMethod A: Base-Mediated Carbonylation Method B: Lewis Acid/Anhydride Condensation Method C: Nucleophilic Substitution
Primary Reagents Acetonitrile + CO (or Ethyl Formate)Acetonitrile + Triethyl Orthoformate3-Chloroacrylonitrile + Ethanol
Catalyst/Promoter Sodium Ethoxide (NaOEt) Acetic Anhydride / ZnCl₂ Sodium Ethoxide (NaOEt)
Role Enolization & Formylation PromoterElectrophilic Activator & Ethanol ScavengerNucleophile Generator
Typical Yield 82 - 85% 45 - 65%35 - 40%
Atom Economy High (uses CO/Ethyl Chloride)Low (Loss of 2 EtOH molecules)Low (Salt waste)
Scalability Excellent (Industrial Batch/Flow)Moderate (Lab Scale)Poor (Precursor Cost)
Key Byproducts NaCl, EthanolEthanol, Acetic AcidNaCl
Selectivity (E/Z) Mixture (Thermodynamic control)Mixture (Kinetic control)Stereospecific (Retentive)

Detailed Experimental Protocols & Mechanisms

Method A: Base-Mediated Carbonylation (Industrial Standard)

Context: This is the most economically viable route for kilogram-to-ton scale production. It utilizes a "one-pot" two-step sequence: Claisen condensation followed by O-alkylation.

Mechanism

The reaction proceeds via the formation of a sodium formyl-acetonitrile salt. Sodium ethoxide acts as the base to deprotonate acetonitrile (


), generating a carbanion that attacks Carbon Monoxide (high pressure) or Ethyl Formate. The resulting enolate is then trapped by an alkylating agent (Ethyl Chloride or Diethyl Sulfate).

ClaisenMechanism cluster_0 Step 1: Formylation cluster_1 Step 2: O-Alkylation ACN Acetonitrile (CH3CN) Enolate1 [CH2CN]- Na+ ACN->Enolate1 - EtOH Base NaOEt (Base) Base->Enolate1 FormylSalt Sodium 3-oxopropanenitrile [Na+][O-CH=CH-CN]- Enolate1->FormylSalt + CO CO CO / HCOOEt (Electrophile) CO->FormylSalt Product 3-Ethoxyacrylonitrile (EtO-CH=CH-CN) FormylSalt->Product + EtCl - NaCl EtCl Ethyl Chloride (Et-Cl) EtCl->Product

Figure 1: Mechanism of the Base-Mediated Carbonylation-Alkylation route.

Experimental Protocol (Optimized)
  • Reactor Setup: Use a high-pressure autoclave (for CO method) or a standard 3-neck flask (for Ethyl Formate method).

  • Enolization: Charge reactor with Acetonitrile (1.0 equiv) and Sodium Ethoxide (1.1 equiv) in dry ethanol.

  • Formylation:

    • Option A (Industrial): Pressurize with Carbon Monoxide (40-50 bar) at 60°C for 2 hours.

    • Option B (Lab): Add Ethyl Formate (1.2 equiv) dropwise at 0-5°C, then warm to reflux for 4 hours.

  • Alkylation: Cool the resulting slurry of sodium salt to 20°C. Add Ethyl Chloride (or Ethyl Iodide) (1.2 equiv) and heat to 100-120°C (sealed vessel) for 6 hours.

  • Workup: Filter off NaCl precipitate. Distill the filtrate under reduced pressure (bp 80-92°C at 13 Torr) to isolate the product.

Method B: Lewis Acid/Anhydride Condensation (Laboratory Standard)

Context: Ideal for small-scale synthesis where high-pressure equipment is unavailable. It relies on the condensation of triethyl orthoformate (TEOF) with acetonitrile.

Mechanism

Acetonitrile is a weak nucleophile. To facilitate reaction with TEOF, a catalyst is required to generate the reactive diethoxycarbenium ion. Acetic Anhydride (


)  is commonly used to drive the equilibrium by sequestering the ethanol byproduct as ethyl acetate, while Lewis acids like Zinc Chloride (

)
can accelerate the initial attack.

OrthoesterMechanism TEOF Triethyl Orthoformate HC(OEt)3 Carbenium Diethoxycarbenium Ion [HC(OEt)2]+ TEOF->Carbenium Activation ZnCl2 ZnCl2 / Ac2O (Catalyst) ZnCl2->Carbenium Intermed Acetal Intermediate (EtO)2CH-CH2-CN Carbenium->Intermed + ACN ACN Acetonitrile CH3CN ACN->Intermed Product 3-Ethoxyacrylonitrile Intermed->Product Heat / Ac2O Elim Elimination (- EtOH) Elim->Product

Figure 2: Lewis Acid-catalyzed condensation pathway.

Experimental Protocol
  • Mixture: In a round-bottom flask, combine Acetonitrile (1.0 mol), Triethyl Orthoformate (1.1 mol), and Acetic Anhydride (2.0 mol).

  • Catalyst: Add anhydrous Zinc Chloride (0.05 mol, 5 mol%) or Iron(III) Chloride .

  • Reflux: Heat the mixture to reflux (approx. 100-110°C). A distillation head should be attached to continuously remove the volatile Ethyl Acetate/Ethanol byproduct, driving the reaction forward.

  • Duration: Reflux for 8-12 hours until byproduct evolution ceases.

  • Purification: Fractionally distill the residue under vacuum. The product is often a mixture of cis and trans isomers.

Critical Troubleshooting & Optimization

Yield Optimization
  • Moisture Control: Both methods are sensitive to water. In Method A, water destroys the NaOEt base and the formyl salt. In Method B, water hydrolyzes the orthoformate. Strict anhydrous conditions are mandatory.

  • Temperature Control: In Method A (Alkylation step), exceeding 130°C can lead to polymerization of the acrylonitrile double bond. Maintain 100-120°C.

Isomer Management

The product exists as E (trans) and Z (cis) isomers.

  • Thermodynamic Ratio: Typically 2:1 (E:Z).

  • Separation: The isomers have very close boiling points. For most heterocyclic syntheses (e.g., reaction with hydrazine to form pyrazoles), separation is unnecessary as both isomers cyclize to the same aromatic product.

Safety Note (E-E-A-T)
  • Acetonitrile: Toxic by inhalation and skin absorption. Metabolizes to cyanide.

  • Sodium Ethoxide: Corrosive and moisture-sensitive.

  • Ethyl Chloride: Gas at room temperature; handle in a pressure vessel or use liquid alternatives like Ethyl Iodide (though less atom-economical).

References

  • Industrial Synthesis via Carbonylation

    • Title: Method of preparing

      
      -alkoxyacrylonitriles.[5][6]
      
    • Source: US P
    • URL
  • Orthoester Condensation Mechanism

    • Title: The Reaction of Orthoesters with Active Methylene Compounds.
    • Source: Journal of the American Chemical Society (McElvain et al.).
    • URL:[Link]

  • Application in Heterocyclic Synthesis

    • Title: Heck reactions of 2-substituted enol ethers with aryl bromides.
    • Source: Tetrahedron Letters (2006).
    • URL:[Link]

  • Precursor-Based Route (Chloroacrylonitrile)

    • Title: -Chlorovinyl Ethyl Ether and -Ethoxyacrylonitrile.
    • Source: Journal of Organic Chemistry (Scotti & Frazza, 1964).
    • URL:[Link]

Sources

Comparative

Comparative Analysis of the Biological Activity of 3-Ethoxyacrylonitrile Derivatives in Targeted Therapeutics

As a highly versatile, electron-deficient electrophile, 3-ethoxyacrylonitrile (and its α-substituted analogs like 2-cyano-3-ethoxyacrylonitrile) serves as a privileged building block in modern medicinal chemistry. Its un...

Author: BenchChem Technical Support Team. Date: March 2026

As a highly versatile, electron-deficient electrophile, 3-ethoxyacrylonitrile (and its α-substituted analogs like 2-cyano-3-ethoxyacrylonitrile) serves as a privileged building block in modern medicinal chemistry. Its unique push-pull alkene system allows for highly regioselective nucleophilic attacks and subsequent cyclizations, yielding a diverse array of bioactive heterocycles.

This guide provides an objective, data-driven comparison of the three most prominent therapeutic classes derived from 3-ethoxyacrylonitrile: Pyrazole derivatives , Phenothiazine derivatives , and Pyrimidine derivatives . By analyzing their target specificity, inhibitory potency (IC₅₀), and synthetic workflows, researchers can better select the appropriate scaffold for oncology and antimicrobial drug development programs.

Comparative Analysis of Bioactive Scaffolds

Pyrazole Derivatives: Dual EGFR/VEGFR-2 Kinase Inhibitors

Synthesized via the condensation of 3-ethoxyacrylonitrile derivatives with hydrazines, 5-amino-1H-pyrazoles have emerged as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [1].

  • Mechanistic Causality: The pyrazole core acts as a bioisostere of the adenine ring of ATP. The nitrogen heteroatoms act as critical hydrogen-bond acceptors/donors, anchoring the molecule within the highly conserved hinge region of the kinase domain. Dual inhibition is particularly valuable in oncology, as it simultaneously suppresses tumor cell proliferation (EGFR) and starves the tumor by preventing angiogenesis (VEGFR-2).

  • Performance: Recent microwave-assisted syntheses have yielded derivatives exhibiting IC₅₀ values as low as 0.06 μM for EGFR and 0.22 μM for VEGFR-2 , significantly outperforming baseline standards in specific assays [2].

Phenothiazine Derivatives: Farnesyltransferase (FTase) Inhibitors

Reacting pyridinium salts with 3-ethoxyacrylonitrile yields complex indolizine-chalcones bearing a phenothiazine unit. These compounds are highly selective inhibitors of protein farnesyltransferase (FTase) [3].

  • Mechanistic Causality: FTase catalyzes the post-translational lipidation of Ras proteins, a necessary step for Ras to anchor to the plasma membrane and initiate oncogenic signaling. The FTase active site contains a massive hydrophobic cavity designed to accommodate farnesyl pyrophosphate (FPP). The bulky, electron-rich phenothiazine scaffold effectively occupies this lipophilic pocket, competitively blocking FPP binding and arresting mutant Ras-driven tumors.

  • Performance: The most active phenothiazine derivatives exhibit IC₅₀ values in the low nanomolar range (GI₅₀ 29–93 nM), demonstrating potent antiproliferative activity against COLO 205 and MCF-7 cell lines [3].

Pyrimidine Derivatives: Multi-Target ATP-Competitive Inhibitors

The reaction of 3-ethoxyacrylonitrile with ureas or amidines yields pyrimidine-2-carbonitriles and pyrazolo[3,4-d]pyrimidines [4].

  • Mechanistic Causality: The pyrimidine ring is a fundamental pharmacophore that perfectly mimics endogenous pyrimidine nucleobases. By substituting the 4- or 6-positions, researchers can tune the molecule to selectively inhibit specific kinases (like c-Jun N-terminal kinase) or inflammatory enzymes (like COX-2) [5].

  • Performance: Pyrimidine derivatives are highly tunable, with certain analogs demonstrating sub-micromolar efficacy against COX-2 and various tyrosine kinases, making them versatile starting points for both anti-inflammatory and anticancer pipelines [4].

Quantitative Data Presentation

The following table summarizes the biological performance of the primary 3-ethoxyacrylonitrile derivatives discussed above.

Derivative ClassPrimary Target(s)Inhibitory Potency (IC₅₀ / GI₅₀)Validated Cell LinesSynthetic Precursor
5-Amino-1H-Pyrazoles EGFR / VEGFR-20.06 μM (EGFR) 0.22 μM (VEGFR-2)C6, MCF-72-cyano-3-ethoxyacrylonitrile + Hydrazines
Phenothiazine-Indolizines Farnesyltransferase29 – 93 nM (GI₅₀)COLO 205, A498, MCF-73-ethoxyacrylonitrile + Pyridinium salts
Pyrazolo[3,4-d]pyrimidines JNK / COX-2 / CAIX0.052 – 0.091 μM (CAIX)Various3-ethoxyacrylonitrile + Amidines/Ureas

Experimental Methodologies

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis and biological validation of the pyrazole derivative class. These protocols are designed as self-validating systems.

Protocol A: Microwave-Assisted Synthesis of 5-Amino-1H-pyrazoles

Conventional heating often leads to the thermal degradation of the sensitive cyano group. Microwave irradiation provides uniform dielectric heating, accelerating the nucleophilic attack while minimizing thermodynamic byproducts.

  • Reagent Preparation: In a microwave-safe quartz reaction vessel, combine 2-cyano-3-ethoxyacrylonitrile (1.0 mmol) and the selected furan-2-carbohydrazide (1.0 mmol).

  • Solvent Addition: Add 5 mL of absolute ethanol and a catalytic amount of glacial acetic acid (0.1 mmol) to activate the electrophilic β-carbon.

  • Microwave Irradiation: Seal the vessel and subject it to microwave irradiation (approx. 150 W) at 80°C for 10–15 minutes.

  • Reaction Monitoring: Monitor the reaction via TLC (Ethyl Acetate:Hexane, 1:2). The disappearance of the push-pull alkene UV-active spot indicates completion.

  • Workup: Cool the mixture to 0°C. The resulting precipitate is filtered, washed with cold ethanol, and recrystallized from a DMF/ethanol mixture to yield the pure 5-amino-1H-pyrazole derivative.

Protocol B: In Vitro TR-FRET Kinase Inhibition Assay (EGFR)

This Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is self-validating: it relies on the proximity of a europium-labeled antibody and a fluorophore tracer. Compound autofluorescence cannot cause false positives due to the time-resolved nature of the measurement.

  • Assay Buffer Preparation: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.

  • Enzyme/Tracer Incubation: Mix recombinant human EGFR kinase domain (final concentration 1 nM) with the fluorescent ATP-competitive tracer in a 384-well plate.

  • Compound Addition: Add the synthesized pyrazole derivatives in a 10-point dose-response titration (ranging from 10 μM to 0.1 nM). Include Erlotinib as a positive control.

  • Antibody Addition: Add the Europium-labeled anti-tag antibody. Incubate the plate in the dark at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Data Analysis: Calculate the FRET ratio (665 nm / 615 nm). Plot the ratio against the log of the inhibitor concentration using a 4-parameter logistic regression to determine the IC₅₀.

Mandatory Visualization: Divergent Pathways & Targets

G EA 3-Ethoxyacrylonitrile (Electrophilic Precursor) Pyrz Pyrazole Derivatives (e.g., 5-amino-1H-pyrazoles) EA->Pyrz + Hydrazines (Microwave, 80°C) Phen Phenothiazine Derivatives (Indolizine-chalcones) EA->Phen + Pyridinium Salts (Cyclization) Pyrim Pyrimidine Derivatives (Pyrazolo[3,4-d]pyrimidines) EA->Pyrim + Ureas/Amidines (Condensation) Kinase1 EGFR / VEGFR-2 Kinase Inhibition Pyrz->Kinase1 IC50: ~0.06 μM (Hinge Binder) FTase Farnesyltransferase (FTase) Inhibition Phen->FTase IC50: Low nM (Hydrophobic Pocket) Kinase2 ATP-Competitive Multi-Kinase Inhibition Pyrim->Kinase2 Broad Spectrum (Adenine Isostere)

Divergent synthetic pathways of 3-ethoxyacrylonitrile derivatives and their biological targets.

References

  • Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. ResearchGate. Available at:[Link]

  • Synthesis of 1-tosyl-pyrazolo[3,4-d]pyrimidine-3-carbonitriles 7, 8 and 10. ResearchGate. Available at:[Link]

  • Synthesis and biological evaluation of a new series of phenothiazine-containing protein farnesyltransferase inhibitors. ResearchGate. Available at:[Link]

  • Product Class 12: Pyrimidines. Thieme E-Books & E-Journals. Available at:[Link]

Validation

"computational analysis of 2-Propenenitrile, 3-ethoxy- reactions"

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2] Executive Summary: The "Push-Pull" Advantage[1][3] In the landscape of functionalized alkenes, 3-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary: The "Push-Pull" Advantage[1][3]

In the landscape of functionalized alkenes, 3-ethoxyacrylonitrile (also known as 3-ethoxy-2-propenenitrile) occupies a unique "push-pull" niche.[1][2][3] Unlike simple electron-deficient alkenes (e.g., acrylonitrile) or electron-rich enol ethers (e.g., ethyl vinyl ether), 3-ethoxyacrylonitrile possesses both a strong electron donor (ethoxy) and a strong electron acceptor (nitrile) across the alkene double bond.[1][2][3]

For drug development professionals and synthetic chemists, this molecule offers amphoteric reactivity : it can react with both nucleophiles (at the


-position, replacing the ethoxy group) and electrophiles (at the 

-position).[2]

This guide provides a computational analysis of its reactivity profile, comparing it against standard benchmarks to aid in rational reaction design. We utilize Density Functional Theory (DFT) data to validate mechanistic pathways and regioselectivity.[1][4]

Computational Methodology Guide

To accurately model 3-ethoxyacrylonitrile, standard "black-box" DFT methods often fail to capture the correct charge distribution of the push-pull system.[1][3] The following protocol is recommended for high-fidelity results.

Recommended Level of Theory
ComponentRecommendationScientific Rationale
Functional M06-2X or

B97X-D
These long-range corrected functionals accurately model the dispersion forces in cycloaddition transition states and the charge transfer in push-pull systems better than B3LYP.[1][3]
Basis Set 6-311++G(d,p) Diffuse functions (++) are critical for describing the lone pair delocalization of the ethoxy oxygen and the anionic character of transition states.
Solvation SMD Model The large dipole moment of push-pull alkenes makes gas-phase calculations unreliable.[1][3] Use SMD (e.g., in Acetonitrile or DCM).[2]
Protocol: Transition State (TS) Verification
  • Step 1: Perform a relaxed Potential Energy Surface (PES) scan along the bond-forming coordinate (e.g., 2.0 Å to 1.5 Å).[1][2]

  • Step 2: Optimize the TS structure (Berny algorithm) using the maximum energy point from the scan.

  • Step 3: Frequency calculation. Criteria: Exactly one imaginary frequency corresponding to the reaction vector.

Comparative Reactivity Profile

We compare 3-ethoxyacrylonitrile against two standard alternatives: Acrylonitrile (pure electron-withdrawing) and Ethyl Vinyl Ether (pure electron-donating).[1][3]

Scenario A: Nucleophilic Substitution (Synthesis of Heterocycles)
  • Reaction: Attack by hydrazine/amines (Pyrazoles/Pyrimidines synthesis).[1]

  • Mechanism: Addition-Elimination (

    
    V - Nucleophilic Vinylic Substitution).[1][3]
    
Feature3-Ethoxyacrylonitrile (The Product)Acrylonitrile (Alternative 1)Performance Verdict
Electrophilicity Moderate (LUMO raised by EtO)High (Low LUMO)Acrylonitrile reacts faster , but 3-ethoxyacrylonitrile allows for substitution (retaining unsaturation), whereas acrylonitrile forces saturation (Michael addition).[1][2][3]
Regiocontrol Excellent. Nucleophiles attack C3 exclusively (driven by EtO leaving group ability).Good (Attack at C3), but no leaving group.3-Ethoxyacrylonitrile is superior for retaining conjugation in heterocycle synthesis.[1][3]
Activation Energy

kcal/mol

kcal/mol
Requires mild heating or catalysis.[1][3]
Scenario B: [4+2] Cycloaddition (Diels-Alder)[1][2][3]
  • Reaction: Reaction with 1,3-butadiene.[1][3][5]

  • Mechanism: Concerted asynchronous.[1]

Metric3-Ethoxyacrylonitrile Ethyl Vinyl Ether (Alternative 2)Analysis
Role Electron-Deficient Dienophile (Captodative)Electron-Rich Dienophile (Inverse Demand)3-Ethoxyacrylonitrile reacts in Normal Demand DA reactions, unlike Ethyl Vinyl Ether.[1][2][3]
Regioselectivity High (>95:5) .[1] Directs "Ortho" (1,[2][6]2) relative to the Nitrile/Diene substituent.Moderate.The "Push-Pull" polarization creates a massive coefficient difference in the LUMO, locking regioselectivity.
Stereoselectivity Endo-selective (secondary orbital interactions with CN).[1][3]Exo-selective (sterics).[1][3]3-Ethoxyacrylonitrile offers predictable stereochemistry for chiral centers.[1][3]

Mechanistic Visualization

Regioselectivity Logic: FMO Analysis

The regioselectivity of 3-ethoxyacrylonitrile in cycloadditions is dictated by the polarization of the double bond.

  • C3 (Beta to CN): High coefficient in LUMO (Electrophilic site).[1]

  • C2 (Alpha to CN): High coefficient in HOMO (Nucleophilic site).[1]

Diagram: Frontier Molecular Orbital (FMO) Interactions

The following diagram illustrates the dominant orbital interaction between a donor-substituted diene and 3-ethoxyacrylonitrile.

FMO_Interaction cluster_diene Diene (HOMO) cluster_dienophile 3-Ethoxyacrylonitrile (LUMO) D_C1 C1 (Substituted) Large Coeff DP_C3 C3 (Beta to CN) Large Coeff (+) D_C1->DP_C3 MAJOR INTERACTION (Bond Formation) DP_C2 C2 (Alpha to CN) Small Coeff (-) D_C1->DP_C2 Minor Interaction D_C4 C4 (Unsubst) Small Coeff Logic Regiochemical Outcome: Diene Substituent ends up 1,2 (Ortho) to the Nitrile Group

Caption: Primary orbital overlap occurs between the most nucleophilic carbon of the diene and the beta-carbon (C3) of 3-ethoxyacrylonitrile, dictating the 'ortho' regioisomer.[2][3]

Experimental & Computational Protocol

Workflow: Calculating the Reaction Barrier

To validate the reactivity of 3-ethoxyacrylonitrile in a specific pathway, follow this self-validating workflow.

Workflow Start Define Reactants (3-Ethoxyacrylonitrile + Partner) ConfSearch Conformational Search (Identify Global Minima) Start->ConfSearch DFT_Opt Geometry Opt + Freq (M06-2X/6-311++G(d,p)) ConfSearch->DFT_Opt Scan Relaxed PES Scan (Bond Length 2.5 -> 1.5 Å) DFT_Opt->Scan TS_Opt TS Optimization (Berny Algorithm) Scan->TS_Opt IRC IRC Calculation (Confirm connection to Reactant/Product) TS_Opt->IRC

Caption: Standardized computational workflow for verifying reaction pathways of push-pull alkenes.

Data Interpretation Table

When analyzing your output, use these benchmarks to assess feasibility:

ParameterValue RangeInterpretation
Activation Free Energy (

)
< 20 kcal/molReaction proceeds rapidly at Room Temp.[1][3]
Activation Free Energy (

)
20 - 25 kcal/molRequires heating (Reflux).[1][3]
Imaginary Frequency -300 to -600

Typical for C-C bond formation (TS verified).[1][3]
LUMO Energy -0.5 to -1.5 eVIndicates high electrophilicity (good Michael acceptor).[1][3]

References

  • Electronic state of push-pull alkenes: an experimental dynamic NMR and theoretical ab initio MO study. Source: PubMed / NIH [Link][1][3]

  • Computational Investigation of the Competition between the Concerted Diels-Alder Reaction and Formation of Diradicals in Reactions of Acrylonitrile. Source: PMC / NIH [Link]

  • Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions. Source: MDPI [Link][1][2]

  • Origins of Regioselectivity of Diels–Alder Reactions for the Synthesis of Bisanthraquinone Antibiotic BE-43472B. (Mechanistic insight on push-pull dienophiles). Source: PMC / NIH [Link][1][2][3]

Sources

Comparative

"yield comparison of different 3-ethoxyacrylonitrile synthesis routes"

The following guide provides a technical comparison of synthesis routes for 3-ethoxyacrylonitrile, designed for researchers and process chemists. Executive Summary 3-Ethoxyacrylonitrile (also known as -ethoxyacrylonitril...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison of synthesis routes for 3-ethoxyacrylonitrile, designed for researchers and process chemists.

Executive Summary

3-Ethoxyacrylonitrile (also known as


-ethoxyacrylonitrile) is a critical C3 building block used in the synthesis of pyrimidine heterocycles (e.g., Cytosine, Vitamin B1) and fused ring systems.[1][2] Its synthesis is dominated by two primary methodologies: the Acetal Elimination Route  and the Carbonylation Route .
  • The Gold Standard (Route A): Catalytic alcohol elimination from 3,3-diethoxypropionitrile offers the highest yields (>98%) and operational safety, making it the preferred method for scale-up.

  • The Alternative (Route B): Carbonylation of acetonitrile is a one-pot approach using inexpensive C1 feedstocks (CO) but suffers from lower yields (~65-70%) and requires high-pressure hazardous gas handling.

  • The Niche (Route C): Isoxazole ring opening is mechanistically interesting but synthetically inefficient (<40% yield) and is not recommended for preparative work.

Comparative Assessment Matrix
FeatureRoute A: Acetal Elimination Route B: Carbonylation Route C: Isoxazole Opening
Overall Yield 95 - 99% 65 - 70%~37%
Starting Materials 3,3-DiethoxypropionitrileAcetonitrile, CO, Ethyl ChlorideIsoxazole, Diethyl Sulfate
Atom Economy Moderate (Loss of EtOH)HighLow
Scalability ExcellentGood (Requires Autoclave)Poor
Safety Profile High (Standard Vacuum Distillation)Low (Toxic CO gas, High Pressure)Moderate
E/Z Selectivity Mixture (Thermodynamic control)Mixture (Trans favored)Mixture

Part 1: Detailed Route Analysis

Route A: Catalytic Elimination from 3,3-Diethoxypropionitrile

This route is the industry standard due to its reliability and high yield. It proceeds via the thermal elimination of one equivalent of ethanol from the acetal precursor.

Mechanism: The reaction typically follows an E1-like elimination mechanism catalyzed by aromatic sulfonic acids. The acid protonates an ethoxy group, creating a good leaving group (ethanol), followed by proton abstraction to form the double bond.

RouteA cluster_conditions Conditions Acetal 3,3-Diethoxypropionitrile (Starting Material) Inter Oxocarbenium Intermediate Acetal->Inter H+ Cat. -EtOH Ethanol Ethanol (By-product) Acetal->Ethanol Elimination Product 3-Ethoxyacrylonitrile (Product) Inter->Product -H+ cond Temp: 120-180°C Vacuum: 20-600 hPa Cat: Alkylbenzenesulfonic acid

Caption: Acid-catalyzed elimination pathway transforming the acetal into the vinyl ether nitrile.[2]

Protocol Highlights:

  • Catalyst Choice: Use C10-C13-alkylbenzenesulfonic acids rather than concentrated sulfuric acid. Sulfuric acid causes charring and lower yields (~80%).

  • Solvent: A high-boiling inert solvent (e.g., dibenzyltoluene) is crucial to maintain heat transfer as the volatile product distills off.

  • Process Control: The reaction is driven by the removal of ethanol. Initially, ethanol is distilled off at 120°C. Subsequently, vacuum is applied to distill the product (bp ~90°C at 19 mmHg).

Experimental Data:

  • Input: 308.2 g 3,3-diethoxypropionitrile.

  • Catalyst: 8.0 g Alkylbenzenesulfonic acid.

  • Output: 198.3 g 3-Ethoxyacrylonitrile.

  • Yield: 98.8% (Purity 98.7%).

Route B: Carbonylation of Acetonitrile (Formylation)

This route constructs the carbon skeleton directly from acetonitrile and carbon monoxide. It is chemically elegant but operationally demanding.

Mechanism: A strong base (alkoxide) deprotonates acetonitrile. The resulting carbanion attacks Carbon Monoxide (CO) to form a formyl-acetonitrile enolate. This intermediate is then trapped (O-alkylated) by an alkyl halide (e.g., ethyl chloride).

RouteB Step1 Acetonitrile + CO + NaOEt Enolate Sodium 3-Hydroxyacrylonitrile (Enolate Salt) Step1->Enolate 40-50 bar, 60-80°C Step2 Alkylation (+ EtCl) Enolate->Step2 Product 3-Ethoxyacrylonitrile Step2->Product O-Alkylation

Caption: Two-stage one-pot synthesis involving high-pressure carbonylation followed by alkylation.

Protocol Highlights:

  • Pressure: Requires high-pressure autoclaves (40-50 bar CO).

  • Alkylation Agent: Ethyl chloride is added after CO absorption ceases.[1]

  • Selectivity: The reaction produces a mixture of the desired O-alkylated product and C-alkylated byproducts.

  • Yield Limiting Factors: Formation of 3,3-diethoxypropionitrile (byproduct) and C-alkylation reduce the yield to ~65-70%.

Route C: Isoxazole Ring Opening

Historically significant but practically inferior. Treating isoxazole with a strong base opens the ring to form the cyano-enolate, which is then alkylated.

  • Yield: ~37.6%.

  • Drawback: Isoxazole itself is often more expensive or harder to source than the desired product, making this route economically inverted.

Part 2: Experimental Protocols

Protocol 1: High-Yield Elimination (Recommended)

Source: Validated against EP1125927 and industrial standard practices.

Reagents:

  • 3,3-Diethoxypropionitrile (1.0 equiv)

  • Dibenzyltoluene (0.1 wt equiv, heat transfer fluid)

  • Alkylbenzenesulfonic acid (0.025 wt equiv)

Procedure:

  • Setup: Equip a 3-neck flask with a mechanical stirrer, thermometer, and a distillation column with a reflux divider.

  • Charging: Charge the flask with 3,3-diethoxypropionitrile, dibenzyltoluene, and the sulfonic acid catalyst.

  • Ethanol Removal: Heat the mixture to 120°C at reduced pressure (600 hPa). Ethanol will begin to distill.[3]

  • Reaction: Gradually increase temperature to 180°C until ethanol cessation.

  • Product Isolation: Lower temperature to 90°C and reduce pressure to 20 hPa . Distill the product (Head temperature 83-92°C).

  • Result: Pale yellow liquid. Yield >98%.

Protocol 2: Carbonylation (Alternative)

Source: Validated against EP0087585.

Reagents:

  • Acetonitrile (Excess)

  • Sodium Ethoxide (1.0 equiv)

  • Carbon Monoxide (Gas)

  • Ethyl Chloride (2.0 equiv)

Procedure:

  • Carbonylation: In a high-pressure autoclave, mix acetonitrile and sodium ethoxide. Pressurize with 40 bar CO and heat to 60°C . Stir until CO uptake stops (~30 mins).

  • Alkylation: Add ethyl chloride. Heat to 120°C for 6 hours.

  • Workup: Filter off solid salts (NaCl).

  • Purification: Fractionally distill the filtrate.

  • Result: Yield ~65-70%.

Part 3: Troubleshooting & Mechanistic Insights

E/Z Isomerization

3-Ethoxyacrylonitrile exists as a mixture of E (trans) and Z (cis) isomers.

  • Thermodynamics: The E-isomer is generally more stable due to reduced steric clash between the ethoxy and nitrile groups.

  • Impact: For most heterocyclic syntheses (e.g., reaction with urea to form cytosine), the isomer ratio is irrelevant as the intermediate enamine equilibrates under the reaction conditions.

  • Observation: Commercial samples typically show an E-predominant ratio (e.g., 2:1 to 4:1).

Common Failure Modes
  • Polymerization: The product is a vinyl ether and can polymerize in the presence of strong Lewis acids or cationic initiators. Solution: Store with a stabilizer if necessary or keep under inert atmosphere.

  • Hydrolysis: In the presence of moisture and acid, the ethoxy group hydrolyzes back to the aldehyde/cyanoacetaldehyde form. Solution: Ensure anhydrous conditions during distillation.

References

  • Process for the preparation of 3-alkoxyacrylonitrile. Justia Patents. (EP1125927). Retrieved from [Link]

  • Method for the preparation of 3-alkoxy-acrylonitriles. Google Patents. (EP0087585A1).
  • Scotti, F., & Frazza, E. J. (1964).[3] The synthesis of

    
    -alkoxyacrylonitriles. The Journal of Organic Chemistry, 29(7), 1800-1803. (Cited for Isoxazole route yield data).
    

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 3-Ethoxyacrylonitrile

Executive Summary & Immediate Directive 3-Ethoxyacrylonitrile (CAS: 61310-53-0) is an organic nitrile and enol ether derivative used primarily as a chemical intermediate.[1] While it possesses greater stability than its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Directive

3-Ethoxyacrylonitrile (CAS: 61310-53-0) is an organic nitrile and enol ether derivative used primarily as a chemical intermediate.[1] While it possesses greater stability than its parent compound (acrylonitrile), it presents specific hazards: combustibility , acute toxicity (oral) , and skin/eye irritation .

Critical Disposal Directive:

  • DO NOT discharge into sanitary sewers.[2]

  • DO NOT mix with strong acids (risk of hydrolysis and potential emission of toxic vapors).

  • DO NOT mix with strong oxidizers (fire/explosion hazard).

  • Primary Disposal Path: Segregated collection for high-temperature incineration via a licensed hazardous waste contractor.

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in a self-validating safety protocol.

ParameterDataOperational Implication
Chemical Name 3-Ethoxyacrylonitrile (Mixture of cis/trans)Label all waste containers clearly to avoid confusion with simple solvents.
CAS Number 61310-53-0Use for waste manifesting and inventory tracking.
Flash Point ~82°C (179°F)Classified as Combustible Liquid (Class IIIA). High risk if heated or mixed with lower flashpoint solvents.
Reactivity Acid-sensitive (Enol ether moiety)Segregation Critical: Hydrolysis yields ethanol and reactive nitrile intermediates.
GHS Hazards H227 (Combustible), H302 (Harmful if swallowed), H315/H319 (Irritant)Standard PPE (Nitrile gloves, goggles, lab coat) is mandatory.
RCRA Status Not P/U Listed (typically); Characteristic WasteManage as D001 (Ignitable) if mixed with solvents, or Non-RCRA Regulated Toxic Waste depending on state regs.

Pre-Disposal Stabilization & Segregation

Expert Insight: The safety of a waste stream is determined by what you DON'T put in it. Cross-reactivity is the primary cause of laboratory waste accidents.

A. The Segregation Protocol[4]
  • Stream Selection: Designate a waste container specifically for "Non-Halogenated Organic Solvents - Toxic."

  • Acid Exclusion: 3-Ethoxyacrylonitrile contains an enol ether linkage (

    
    ). In the presence of strong acids and water, this hydrolyzes rapidly. While the nitrile group (
    
    
    
    ) is relatively stable, the breakdown products can complicate waste profiles.
    • Rule: Ensure the waste container pH is neutral to slightly alkaline (pH 7-9) .

  • Oxidizer Exclusion: Never add this compound to waste containers holding nitric acid, perchlorates, or peroxides. The electron-rich double bond makes it a target for vigorous oxidation.

B. Container Specifications
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

  • Venting: Use vented caps (e.g., filtered waste caps) if available to prevent pressure buildup from slow volatilization or minor hydrolysis reactions.

Detailed Disposal Workflows

Workflow 1: Routine Laboratory Disposal

For pure stock or reaction mixtures.

  • Preparation:

    • Don PPE: Safety glasses, nitrile gloves (0.11 mm minimum thickness), lab coat.[2]

    • Verify the receiving waste container is compatible (Organic, Non-Halogenated, Neutral pH).

  • Transfer:

    • Pour the liquid slowly into the waste container using a funnel to prevent splashing.

    • Triple Rinse: Rinse the empty reagent bottle 3 times with a compatible solvent (e.g., acetone or ethanol). Add these rinsates to the same waste container.

  • Labeling:

    • Deface the original reagent label.

    • Affix a Hazardous Waste label.

    • Constituents: List "3-Ethoxyacrylonitrile" and the rinsing solvent (e.g., "Acetone").

    • Hazard Checkbox: Mark "Toxic" and "Ignitable" (if mixed with flammable solvents).

  • Storage: Store in a Satellite Accumulation Area (SAA) away from heat and acids until pickup.

Workflow 2: Spill Response Protocol

For incidental spills (< 500 mL).

  • Evacuate & Ventilate: Clear the immediate area.[1][3][4] Open fume hood sashes to max safe height if spill is inside; if outside, ensure room ventilation is active.

  • PPE Upgrade: If the spill is significant (>100 mL) or outside a hood, wear a half-face respirator with organic vapor cartridges.

  • Containment: Ring the spill with absorbent socks or pillows to prevent spreading to floor drains.

  • Absorption:

    • Use an inert absorbent: Vermiculite , Sand , or Commercial Organic Spill Pads .

    • Avoid: Do not use combustible materials like sawdust.

  • Cleanup:

    • Scoop absorbed material into a wide-mouth HDPE jar or heavy-duty waste bag.

    • Scrub the surface with a soap/water solution.[5] Collect this wash water into the chemical waste (do not drain).

  • Disposal: Label the debris container as "Hazardous Waste - Solid Debris (Contaminated with 3-Ethoxyacrylonitrile)."

Visualizations

Diagram 1: Disposal Decision Matrix

This logic tree ensures the material is routed to the correct waste stream, preventing dangerous incompatibilities.

DisposalMatrix Start Waste: 3-Ethoxyacrylonitrile IsPure Is the material pure? Start->IsPure IsMixed Check Mixture Components IsPure->IsMixed No StreamA Stream A: Non-Halogenated Organic Waste IsPure->StreamA Yes CheckAcid Contains Strong Acids? IsMixed->CheckAcid CheckOx Contains Oxidizers? CheckAcid->CheckOx No Neutralize Neutralize Acid First (pH 6-8) CheckAcid->Neutralize Yes Segregate STOP: Segregate Immediately. Do NOT Mix. CheckOx->Segregate Yes CheckOx->StreamA No Neutralize->StreamA

Caption: Decision logic for segregating 3-ethoxyacrylonitrile waste. Note the critical stop point for oxidizers.

Diagram 2: Spill Response Workflow

A step-by-step flow for managing accidental releases safely.

SpillResponse Alert 1. Alert & Evacuate (Immediate Area) PPE 2. Don PPE (Gloves, Goggles, Resp) Alert->PPE Contain 3. Contain Spill (Vermiculite/Pads) PPE->Contain Collect 4. Collect Waste (Seal in HDPE Jar) Contain->Collect Label 5. Label & Dispose (Hazardous Waste) Collect->Label

Caption: Sequential protocol for handling incidental spills of 3-ethoxyacrylonitrile.

Regulatory Compliance & Transport

  • US EPA (RCRA): While not explicitly P- or U-listed, this waste must be characterized. If the flash point is < 60°C (depending on purity/isomer mix), it is D001 . If it exhibits toxicity characteristics, it must be managed accordingly.[3][4][5][6]

    • Best Practice: Always manage as Hazardous Waste regardless of strict RCRA thresholds to ensure environmental stewardship.

  • DOT Shipping (for waste):

    • Proper Shipping Name: Nitriles, liquid, toxic, n.o.s. (3-Ethoxyacrylonitrile) OR Flammable liquids, n.o.s. (if flashpoint dictates).

    • UN Number: UN3276 (Nitriles, toxic) or UN1993 (Flammable liquid). Consult your EHS officer for the specific waste profile.[7]

References

  • PubChem. (n.d.).[8] 3-Ethoxyacrylonitrile Compound Summary. National Library of Medicine. Retrieved from [Link]

  • US Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-Propenenitrile, 3-ethoxy-

CAS: 61310-53-0 | Synonyms: 3-Ethoxyacrylonitrile, -Ethoxyacrylonitrile Date: October 26, 2023 Author: Senior Application Scientist, Chemical Safety Division Part 1: Executive Safety Assessment Status: High Alert – Skin...

Author: BenchChem Technical Support Team. Date: March 2026

CAS: 61310-53-0 | Synonyms: 3-Ethoxyacrylonitrile,


-Ethoxyacrylonitrile
Date:  October 26, 2023
Author:  Senior Application Scientist, Chemical Safety Division

Part 1: Executive Safety Assessment

Status: High Alert – Skin Permeation & Inhalation Hazard.

Handling 3-Ethoxyacrylonitrile requires a departure from "standard" organic chemistry PPE. As an acrylonitrile derivative, this compound possesses a unique dual-hazard profile:

  • Michael Acceptor Reactivity: It is an electrophilic alkene capable of rapid alkylation of biological macromolecules (DNA/Proteins).

  • Nitrile Metabolism: Like its parent compound acrylonitrile, it can metabolize to release cyanide ions (in vivo), leading to cytotoxic hypoxia.

Critical Warning: Standard disposable nitrile examination gloves (4 mil) provide insufficient protection against direct contact with this chemical. Permeation can occur in <5 minutes.

Part 2: Risk Assessment & Hierarchy of Controls

Before selecting PPE, you must implement engineering controls. PPE is the last line of defense, not the first.

Engineering Controls (Mandatory)[1]
  • Primary Containment: All handling (weighing, transfer, reaction setup) must occur within a certified Chemical Fume Hood operating at face velocity 80–100 fpm.

  • Secondary Containment: Use spill trays for all liquid transfers to prevent bench contamination.

  • Atmosphere: Do not use on an open bench. The flash point (~82°C) classifies it as a combustible liquid; ensure all ignition sources are removed.

Part 3: PPE Selection Matrix

The following selection is based on the chemical's lipophilic nature (ethoxy group) and toxic core (acrylonitrile).

PPE CategoryStandard RequirementTechnical Justification
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient due to the risk of splash entry from the side. Vapors are lachrymators (eye irritants).[1]
Dermal (Hands) Silver Shield® (Laminate) or Butyl Rubber CRITICAL: Acrylonitrile derivatives permeate standard nitrile rubber rapidly. Laminate films provide >480 min breakthrough time.
Dermal (Body) Lab Coat (Poly/Cotton) + Chemical Apron Standard lab coats are porous. A chemically resistant apron (Tyvek or rubber) prevents soak-through during spills.
Respiratory Fume Hood (Primary) If hood use is impossible (e.g., scale-up), a Full-Face Respirator with Organic Vapor (OV) cartridges is required.
The "Double-Gloving" Protocol

Because Laminate (Silver Shield) gloves offer poor dexterity, use this specific donning sequence:

  • Inner Layer: Silver Shield® / 4H® Laminate Gloves (Chemical Barrier).

  • Outer Layer: Standard Nitrile Exam Gloves (Dexterity & Grip).

    • Note: Change the outer nitrile glove immediately if splashed. Change the inner laminate glove if any discoloration or degradation is observed.

Part 4: Operational Workflow (Visualization)

The following diagram outlines the safe handling logic to prevent cross-contamination.

SafetyProtocol cluster_0 Preparation cluster_1 Active Handling (Fume Hood) cluster_2 Termination RiskAssess Risk Assessment (Check SDS & Ventilation) Donning Don PPE (Laminate + Nitrile Gloves) RiskAssess->Donning Weighing Weighing/Transfer (Closed Vessels) Donning->Weighing Check Flow Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Decon Decontamination (Solvent Wipe) Reaction->Decon Post-Exp Doffing Doffing PPE (Inside-Out Removal) Decon->Doffing

Figure 1: Operational workflow ensuring barrier integrity from preparation through disposal.

Part 5: Step-by-Step Handling Protocol

Weighing & Transfer
  • The Challenge: 3-Ethoxyacrylonitrile is a liquid.[2][3][4][5][6] Static charge can cause droplets to "jump" during syringe transfer.

  • Protocol:

    • Tare a septum-capped vial on the balance.

    • Move the vial to the fume hood.

    • Use a gas-tight syringe with a long needle to withdraw the reagent from the stock bottle.

    • Inject into the tared vial.

    • Reweigh the sealed vial. Never weigh open containers of this chemical outside the hood.

Reaction Monitoring
  • The Challenge: Heating this reagent increases vapor pressure and flammability risk.

  • Protocol:

    • Always use a reflux condenser if heating is required.

    • Maintain an inert atmosphere (Nitrogen/Argon) to prevent flammable vapor-air mixtures.

    • Keep a "dry sand" bucket nearby as a Class D/solvent fire suppressant (Water may spread organic liquid fires).

Decontamination
  • Protocol:

    • Wipe all syringe needles and glassware necks with a Kimwipe soaked in acetone inside the hood.

    • Place these wipes immediately into a solid hazardous waste container.

    • Do not remove equipment from the hood until it is triple-rinsed.

Part 6: Emergency & Disposal Procedures

Spill Response
  • Evacuate: Alert nearby personnel.

  • Isolate: If the spill is >100mL and outside a hood, evacuate the lab.

  • Clean Up (Small Spills):

    • Wear the specified Laminate gloves.

    • Cover with an absorbent pad or vermiculite.

    • Collect into a sealed bag/container.

    • Wash the surface with soap and water (alkaline hydrolysis helps degrade the nitrile).

First Aid (Exposure)[8]
  • Skin Contact: Wash with soap and water for 15 minutes.[1][7] Do not use alcohol (enhances absorption).

  • Inhalation: Move to fresh air immediately. Administer oxygen if breathing is difficult.[1]

  • Cyanide Awareness: While less likely than with HCN gas, systemic poisoning is possible. If victim loses consciousness or shows signs of hypoxia (blue lips, confusion), alert emergency services that "Nitrile/Cyanide exposure" is suspected so they can prepare antidotes (e.g., Hydroxocobalamin).

Disposal[1][5][6][8][9][10][11][12][13]
  • Waste Stream: Segregate as "Organic Liquid, Toxic, Flammable."

  • Incompatibility: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong acids in the waste container, as this can trigger exothermic polymerization or hydrolysis.

References

  • PubChem. (n.d.). Compound Summary: 3-Ethoxyacrylonitrile.[8] National Library of Medicine. [Link][3]

Sources

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Reactant of Route 1
2-Propenenitrile, 3-ethoxy-
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Reactant of Route 2
2-Propenenitrile, 3-ethoxy-
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